2,6-DI-Tert-butylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-ditert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-13(2,3)10-8-7-9-11(12(10)15)14(4,5)6/h7-9,15H,1-6H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCPKDPYUFEZCP-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O | |
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Molecular Formula |
C14H22O | |
| Record name | 2,6-DI-TERT-BUTYLPHENOL | |
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| Record name | 2,6-DI-TERT-BUTYLPHENOL | |
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Related CAS |
24676-69-5 (potassium salt) | |
| Record name | 2,6-Di-tert-butylphenol | |
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DSSTOX Substance ID |
DTXSID6027052 | |
| Record name | 2,6-Di-tert-butylphenol | |
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Molecular Weight |
206.32 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,6-di-tert-butylphenol appears as odorless colorless to light yellow solid or liquid. Floats on water. Freezing point is 97 °F. (USCG, 1999), Liquid; Liquid, Other Solid, Light-straw colored solid; [Hawley] White solid; mp = 35-38 deg C; [MSDSonline], COLOURLESS-TO-YELLOW CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. | |
| Record name | 2,6-DI-TERT-BUTYLPHENOL | |
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| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)- | |
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| Record name | 2,6-Di-tert-butylphenol | |
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Boiling Point |
487 °F at 760 mmHg (USCG, 1999), 253 °C | |
| Record name | 2,6-DI-TERT-BUTYLPHENOL | |
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| Record name | 2,6-DI-TERT-BUTYLPHENOL | |
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Flash Point |
greater than 200 °F (USCG, 1999), 118 °C, 118 °C o.c. | |
| Record name | 2,6-DI-TERT-BUTYLPHENOL | |
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| Record name | 2,6-Di-tert-butylphenol | |
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Solubility |
2.5 mg/l @ 25 °C, Soluble in alcohol and benzene, insoluble in water, Insoluble in water and alkali, soluble in acetone, benzene, carbontetrachloride, ethyl alcohol, diethyl ether, and hydrocarbons., Solubility in water, g/100ml at 25 °C: 0.04 (very poor) | |
| Record name | 2,6-DI-TERT-BUTYLPHENOL | |
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Density |
0.914 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.914 @ 20 °C, 0.91 g/cm³ | |
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| Record name | 2,6-DI-TERT-BUTYLPHENOL | |
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Vapor Pressure |
0.0073 [mmHg], Vapor pressure, Pa at 20 °C: 1.0 | |
| Record name | 2,6-Di-tert-butylphenol | |
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Color/Form |
Light straw, crystalline solid, Colorless solid | |
CAS No. |
128-39-2 | |
| Record name | 2,6-DI-TERT-BUTYLPHENOL | |
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Melting Point |
97 °F (USCG, 1999), 37 °C, 36-37 °C | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,6-Di-tert-butylphenol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and applications of 2,6-di-tert-butylphenol (2,6-DTBP), a widely utilized synthetic phenolic antioxidant. The information is tailored for a technical audience to support research, development, and quality control activities.
Introduction and Chemical Structure
This compound is a colorless to light yellow solid organic compound.[1] It is an alkylated phenol characterized by two bulky tert-butyl groups positioned ortho to the hydroxyl group. This steric hindrance is key to its chemical properties, particularly its potent antioxidant activity.[2] Industrially, it is used extensively as a UV stabilizer and antioxidant for a wide range of hydrocarbon-based products, from petrochemicals and plastics to aviation fuels, where it prevents gumming.[3][4] It also serves as a critical intermediate in the synthesis of more complex antioxidants and active pharmaceutical ingredients.[3][5]
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is characterized as a low-melting, colorless solid that is insoluble in water but soluble in various organic solvents.[3][6][7]
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| CAS Number | 128-39-2 | [6] |
| Molecular Formula | C₁₄H₂₂O | [3] |
| Molar Mass | 206.329 g·mol⁻¹ | [3][6] |
| Appearance | Low-melting colorless solid; White to light yellow crystalline powder | [1][3][6][7] |
| Melting Point | 34 to 37 °C (93 to 99 °F) | [3][6] |
| Boiling Point | 253 °C (487 °F) | [3][6] |
| Density | 0.914 g/cm³ at 20 °C | [7][8] |
| Solubility | Insoluble in water and alkali; Soluble in ethanol, ether, benzene, carbon tetrachloride, and hydrocarbons.[1][6][7] | |
| Vapor Pressure | <0.01 mmHg at 20 °C | [7][9] |
| Flash Point | 118 °C (244 °F) | [3][7] |
| Autoignition Temp. | 375 °C (707 °F) | [7] |
| Refractive Index | 1.5001 - 1.5312 at 20 °C | [1][7] |
| pKa | ~12.16 | [9] |
| LogP (log Kow) | 4.9 | [1][7] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Technique | Description | Reference |
| ¹H NMR | Spectra available in deuterated chloroform (CDCl₃). Key signals correspond to the protons of the tert-butyl groups, the aromatic ring, and the hydroxyl group. | [10][11] |
| ¹³C NMR | Spectra are available and can be used to identify the carbon skeleton of the molecule. | [12][13] |
| FTIR | Infrared spectra show characteristic absorption bands for the O-H stretching of the sterically hindered hydroxyl group and C-H and C=C stretching of the substituted aromatic ring. | [12][14] |
| Mass Spectrometry | Mass spectra are available for structural confirmation and molecular weight determination. | [11][13] |
Note: While the existence of these spectra is confirmed, detailed peak assignments and raw data require access to spectral databases such as SpectraBase or ChemicalBook.[11][13][14]
Chemical Reactivity and Antioxidant Mechanism
As a member of the phenol class of compounds, this compound behaves as a weak organic acid.[8][15] The two bulky tert-butyl groups flanking the hydroxyl group create significant steric hindrance, which governs its reactivity. This structural feature makes it an excellent radical scavenger.
Antioxidant Activity: The primary function of 2,6-DTBP is to inhibit oxidation by neutralizing free radicals.[2] It donates its phenolic hydrogen atom to a free radical (R•), thereby terminating the oxidative chain reaction. The resulting phenoxyl radical is stabilized by resonance and the steric hindrance from the tert-butyl groups prevents it from propagating the radical chain, often leading to the formation of stable, non-radical products.[16][17]
References
- 1. This compound | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. 2,4-Di-tert-butylphenol | C14H22O | CID 7311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 2,6 Di Tert Butylphenol (2,6 DTBP) - CAS 128-39-2 | Vinati Organics [vinatiorganics.com]
- 7. echemi.com [echemi.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. 128-39-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound(128-39-2) 13C NMR [m.chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. This compound | 128-39-2 [chemicalbook.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations | In Vivo [iv.iiarjournals.org]
An In-depth Technical Guide on the Physical Properties of 2,6-di-tert-butylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,6-di-tert-butylphenol (2,6-DTBP), an organic compound of significant industrial importance. It is widely utilized as an antioxidant and ultraviolet (UV) stabilizer in a variety of hydrocarbon-based products, ranging from plastics and rubber to fuels and lubricants.[1][2][3] This document summarizes key quantitative data, outlines general experimental protocols for property determination, and presents logical diagrams related to its synthesis and application.
Physical and Chemical Properties
This compound is a colorless to light yellow crystalline solid or powder with a characteristic phenolic odor.[4][5] At room temperature, it can exist as a solid or a viscous liquid.[2] It is a member of the alkylphenols family and is notable for the steric hindrance provided by the two tert-butyl groups ortho to the hydroxyl group, which is key to its antioxidant properties.[6]
Table 1: General and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₂₂O |
| Molecular Weight | 206.32 g/mol [2] |
| Appearance | White to light yellow crystalline solid or liquid[7] |
| Melting Point | 34-37 °C[1][2] |
| Boiling Point | 253 °C[1][2] |
| Density | 0.914 g/cm³ at 20 °C[8] |
| Vapor Pressure | <0.01 mmHg at 20 °C[9][10] |
| Flash Point | 118 °C (244.4 °F)[11][12] |
| Autoignition Temperature | 375 °C (707 °F)[4] |
Table 2: Solubility and Partitioning Properties of this compound
| Property | Value |
| Solubility in Water | Insoluble; 0.4 g/L at 25 °C |
| Solubility in Organic Solvents | Soluble in alcohol, benzene, ether, acetone, carbon tetrachloride, and hydrocarbons[2][4] |
| log Kow (Octanol/Water Partition Coefficient) | 4.92[4] |
| pKa | 12.16 ± 0.40 (Predicted)[13] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Data for this compound
| Technique | Data Highlights |
| ¹H NMR | Spectra available, confirming the molecular structure.[14] |
| ¹³C NMR | Spectra available, providing information on the carbon framework.[15] |
| Infrared (IR) Spectroscopy | Conforms to the expected spectrum for this structure.[7] |
| Mass Spectrometry (MS) | GC-MS data shows a top peak at m/z 191 and the molecular ion peak at 206.[4] |
Experimental Protocols
Melting Point Determination: The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline sample is placed in a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.
Boiling Point Determination: The boiling point is typically determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded. For small quantities, a micro boiling point determination method can be used.
Solubility Determination: To determine solubility, a known amount of this compound is added to a specific volume of a solvent at a constant temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved solid in the supernatant is then measured, often using techniques like UV-Vis spectroscopy or gravimetric analysis after solvent evaporation.
pKa Determination: The acid dissociation constant (pKa) of a phenolic compound can be determined using various methods, including potentiometric titration or UV-Vis spectrophotometry.[16] The spectrophotometric method involves measuring the absorbance of the compound in a series of buffer solutions with different pH values. The pKa can then be calculated from the changes in absorbance as the phenolic hydroxyl group ionizes.[16] For complex phenols, computational methods are also employed to predict pKa values.[17][18][19]
Synthesis and Applications
This compound is primarily synthesized industrially via the Friedel-Crafts alkylation of phenol with isobutene.[1] This reaction is catalyzed by an aluminum phenoxide catalyst to ensure ortho-alkylation.[1]
The primary application of this compound is as an intermediate in the synthesis of more complex, higher molecular weight antioxidants.[2] These derivatives are widely used as stabilizers in the polymer industry.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2,6 Di Tert Butylphenol (2,6 DTBP) - CAS 128-39-2 | Vinati Organics [vinatiorganics.com]
- 3. This compound [bionity.com]
- 4. This compound | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ICSC 1611 - this compound [inchem.org]
- 6. Page loading... [wap.guidechem.com]
- 7. 113002500 [thermofisher.com]
- 8. echemi.com [echemi.com]
- 9. 128-39-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. This compound 99 128-39-2 [sigmaaldrich.com]
- 11. parchem.com [parchem.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. chembk.com [chembk.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. This compound(128-39-2) 13C NMR [m.chemicalbook.com]
- 16. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 17. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. afit.edu [afit.edu]
- 19. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 2,6-di-tert-butylphenol (CAS 128-39-2)
Introduction
This compound, identified by the CAS number 128-39-2, is a sterically hindered phenolic compound with significant industrial and research applications.[1] This colorless to light-yellow crystalline solid is renowned for its potent antioxidant properties, which stem from its unique molecular structure.[1][2][3] The two bulky tert-butyl groups flanking the hydroxyl group create steric hindrance, which enhances the stability of the resulting phenoxy radical, making it an effective scavenger of free radicals.[1] This characteristic underpins its primary use as a stabilizer in hydrocarbon-based products like fuels, lubricants, and polymers to prevent oxidative degradation.[1][2] Furthermore, this compound serves as a critical intermediate in the synthesis of more complex, high-performance antioxidants, UV stabilizers, and various pharmaceutical compounds.[2][4][5]
Physicochemical and Toxicological Data
The physical, chemical, and toxicological properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental and industrial settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 128-39-2 | [2] |
| Molecular Formula | C₁₄H₂₂O | [2] |
| Molar Mass | 206.33 g/mol | [2] |
| Appearance | Colorless to light yellow solid or liquid | [2][3] |
| Odor | Odorless or characteristic phenol-like | [3][6] |
| Melting Point | 34 to 37 °C (93 to 99 °F) | [2] |
| Boiling Point | 253 °C (487 °F) | [2] |
| Flash Point | 118 °C (244 °F) | [3][7] |
| Density | 0.914 g/cm³ at 20°C | [8] |
| Vapor Pressure | 0.0073 mmHg | [3] |
| Solubility | Insoluble in water and alkali; Soluble in ethanol, ether, benzene, acetone, carbon tetrachloride, and other hydrocarbons. | [2][3] |
| log Kow (LogP) | 4.92 | [3] |
| Acidity (pKa) | Reacts as a weak organic acid. | [3][8] |
Table 2: Safety and Toxicology Data
| Parameter | Value | Source |
| Oral LD₅₀ (mouse) | 9200 mg/kg (indicating low toxicity) | [4] |
| Intravenous LD₅₀ (mouse) | 120 mg/kg | [7] |
| Dermal LD₅₀ (rat) | >1000 mg/kg and <32000 mg/kg | [9] |
| Hazards | Causes skin and eye burns upon prolonged contact. Harmful if swallowed. May cause sensitization by skin contact. | [7][8] |
| Environmental Fate | Toxic to aquatic organisms. Not readily biodegradable. | [7][9][10] |
Synthesis and Industrial Production
The primary industrial method for producing this compound is the Friedel-Crafts alkylation of phenol with isobutene.[4] This reaction requires a specific catalyst to ensure the selective ortho-alkylation, as para-alkylation is typically favored.[4]
General Synthesis Pathway
The synthesis involves the reaction of phenol with two equivalents of isobutene, catalyzed by an aluminum-based catalyst, such as aluminum phenoxide or aluminum tris-(2-tert-butylphenolate).[4][11][12] The use of a strong Lewis acid like Al³⁺ is crucial for directing the bulky tert-butyl groups to the ortho positions of the hydroxyl group.[4]
Caption: Industrial synthesis workflow for this compound.
Experimental Protocol: Alkylation of 2-tert-butylphenol
This protocol is adapted from a process designed for high selectivity by reacting 2-tert-butylphenol with isobutene.[12] This two-step approach (phenol to 2-tert-butylphenol, then to this compound) can improve yield and reduce the formation of the 2,4,6-tri-substituted byproduct.
Materials:
-
2-tert-butylphenol (1.66 mol)
-
Isobutene (excess)
-
Aluminum tris-(2-tert-butylphenolate) catalyst (5.7 mmol)
-
Saturated aliphatic hydrocarbon diluent (e.g., hexane, 200 ml)
-
Reaction vessel equipped with a stirrer, gas inlet, and temperature control
Procedure:
-
Charge the reaction vessel with 250 g (1.66 mol) of 2-tert-butylphenol, 5.7 mmol of the aluminum tris-(2-tert-butylphenolate) catalyst, and 200 ml of the diluent.
-
Pressurize the reactor with isobutene to 1.5 bars.
-
Maintain the reaction temperature at 10°C while stirring continuously.
-
Allow the reaction to proceed for several hours, monitoring the consumption of the starting material via gas chromatography (GC).
-
Upon completion, deactivate the catalyst, typically by adding water.
-
The crude product is then subjected to high-resolution rectification (distillation) to separate the desired this compound from unreacted starting material, the diluent, and byproducts such as 2,4,6-tri-tert-butylphenol.[11][12]
Chemical Reactivity and Antioxidant Mechanism
The utility of this compound is dominated by the reactivity of its phenolic hydroxyl group, which is sterically shielded by the adjacent tert-butyl groups.
Antioxidant Activity: Radical Scavenging
As a hindered phenol, this compound functions as a chain-breaking antioxidant. It readily donates its phenolic hydrogen atom to neutralize highly reactive free radicals (R•), such as peroxyl radicals (ROO•), which are responsible for propagating oxidative chain reactions. This process terminates the chain reaction, preventing material degradation.[1]
Caption: Mechanism of radical scavenging by this compound.
Role as a Chemical Intermediate
This compound is a foundational building block for a wide range of more complex molecules.[2][5]
-
Larger Antioxidants: It is used to synthesize high-molecular-weight antioxidants like Irganox 1010, Irganox 1076, and AO 1335, which offer lower volatility and greater stability for polymer applications.[1][2][4]
-
Pharmaceuticals: It is a precursor in the synthesis of drugs such as Probucol (a lipid-lowering agent) and Nicanartine.[2][4]
-
Other Reactions: The phenolic group can undergo various reactions, including iodination and oxidative coupling, to produce biphenols and diphenoquinones.[4][13]
Applications in Research and Drug Development
While its industrial uses are well-established, this compound and its derivatives are also valuable tools in scientific research and drug discovery.
-
Polymer Science: Used as a standard antioxidant to study polymer degradation mechanisms and to develop new stabilization packages.[2]
-
Medicinal Chemistry: Serves as a scaffold for creating novel therapeutic agents. Its derivatives have shown potential neuroprotective effects by mitigating glutamate-induced oxidative toxicity in neuronal cells.[14]
-
Biological Research: Utilized in studies of oxidative stress and its role in various disease states. For instance, metal complexes containing the this compound moiety are being explored as polyfunctional antioxidants and ROS scavengers.[15] Some studies have also investigated its cytotoxic effects, suggesting that its biological activity may be linked to radical reactions.[16]
Spectral Data
Spectroscopic data is crucial for the identification and quality control of this compound.
Table 3: Key Spectroscopic Data
| Spectrum Type | Key Peaks / Signals (Solvent: CDCl₃) | Source |
| ¹H NMR | Signals corresponding to tert-butyl protons, aromatic protons, and the hydroxyl proton. | [17] |
| ¹³C NMR | Signals for the quaternary carbons of the tert-butyl groups, the methyl carbons, and the aromatic carbons. | [18] |
| ATR-IR | Characteristic peaks for O-H stretching (phenolic), C-H stretching (aliphatic and aromatic), and C=C stretching (aromatic ring). | [19] |
(Note: For detailed spectra, please refer to the sources cited.)
References
- 1. nbinno.com [nbinno.com]
- 2. 2,6 Di Tert Butylphenol (2,6 DTBP) - CAS 128-39-2 | Vinati Organics [vinatiorganics.com]
- 3. This compound | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [wap.guidechem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. interatlaschemical.com [interatlaschemical.com]
- 11. RU2164509C1 - Method for production of this compound - Google Patents [patents.google.com]
- 12. US5091594A - Process for the production of this compound - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. dev.spectrabase.com [dev.spectrabase.com]
- 18. This compound(128-39-2) 13C NMR [m.chemicalbook.com]
- 19. spectrabase.com [spectrabase.com]
Synthesis of 2,6-di-tert-butylphenol: A Comprehensive Technical Guide
An In-depth Examination of the Catalytic Alkylation of Phenol with Isobutene for Researchers, Scientists, and Drug Development Professionals.
Introduction
2,6-di-tert-butylphenol (2,6-DTBP) is a sterically hindered phenolic compound of significant industrial importance. Its utility stems primarily from its antioxidant properties, which are leveraged in the production of plastics, elastomers, and petroleum products to prevent oxidative degradation.[1] Furthermore, 2,6-DTBP serves as a crucial intermediate in the synthesis of more complex antioxidants and various pharmaceuticals.[1][2] This technical guide provides a detailed overview of the predominant industrial synthesis of 2,6-DTBP, which involves the Friedel-Crafts alkylation of phenol with isobutene, with a particular focus on the catalytic systems that favor the selective formation of the 2,6-disubstituted product.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of this compound is essential for its synthesis, handling, and application. The key properties are summarized in the table below.
| Property | Value |
| CAS Number | 128-39-2[2] |
| Molecular Formula | C₁₄H₂₂O[2] |
| Molecular Weight | 206.32 g/mol |
| Appearance | Colorless to light yellow crystalline solid or liquid[2][3] |
| Melting Point | 34-37 °C[2] |
| Boiling Point | 253 °C[2] |
| Solubility | Insoluble in water and alkali; soluble in acetone, benzene, carbon tetrachloride, ethyl alcohol, diethyl ether, and hydrocarbons.[2][3] |
| Vapor Pressure | <0.01 mmHg at 20 °C |
| Flash Point | 118 °C (244 °F; 391 K)[1] |
Reaction Mechanism and Catalysis
The synthesis of this compound is achieved through the Friedel-Crafts alkylation of phenol with isobutene. The regioselectivity of this reaction is highly dependent on the choice of catalyst. While conventional Brønsted acids tend to favor the formation of the para-substituted product, 2,4-di-tert-butylphenol, the use of a Lewis acid catalyst, specifically aluminum phenoxide, is crucial for achieving selective ortho-alkylation.[1]
The reaction proceeds via the formation of a carbocation from isobutene, which then acts as the electrophile in the substitution reaction on the phenol ring. The aluminum phenoxide catalyst plays a key role in directing the incoming tert-butyl group to the ortho positions.
A proposed mechanism for the selective ortho-alkylation catalyzed by aluminum tris-(2-tert-butylphenolate) at lower temperatures suggests the involvement of a monomeric, coordinatively unsaturated aluminum complex. In this catalytic cycle, the active catalyst is transformed into an aluminum bis(2-tert-butylphenolate)-(2,6-di-tert-butylphenolate) complex. The bulkier 2,6-di-tert-butylphenolate ligand is then displaced by the less sterically hindered 2-tert-butylphenol, regenerating the initial catalyst.[4]
Figure 1: Simplified reaction pathway for the synthesis of this compound.
Experimental Protocols
The following protocols are derived from established industrial and laboratory procedures. Appropriate safety precautions should be taken when handling all chemicals.
Protocol 1: Two-Stage Synthesis of this compound
This method utilizes a two-stage temperature process to optimize the yield of the desired product.
1. Catalyst Preparation (in-situ):
-
Charge a suitable pressure reactor with phenol.
-
Add a reactive aluminum compound, such as triethyl aluminum, to the phenol. The molar ratio of phenol to aluminum should be in the range of 100:1 to 800:1.[5]
-
Heat the stirred mixture to approximately 150°C to form the aluminum phenoxide catalyst.[5][6]
2. First Stage Alkylation:
-
Cool the reactor to the first stage reaction temperature of 85-175°C.[5]
-
Introduce isobutylene into the reactor in an amount sufficient to at least mono-alkylate all of the phenol.
-
Maintain the reaction at this temperature until the concentration of un-alkylated phenol is 3 wt% or less.[5]
3. Second Stage Alkylation:
-
Cool the reaction mixture to the second stage temperature of 25-80°C.[5]
-
If necessary, introduce additional isobutylene so that the total amount added is at least 1.75 moles per mole of phenol.[5]
-
Continue the reaction at this lower temperature until a substantial amount of this compound is formed.[5]
4. Work-up and Purification:
-
Deactivate the catalyst by hydrolysis with water.
-
Separate the organic layer.
-
The product can be purified by vacuum distillation.
Protocol 2: Low-Temperature Synthesis from 2-tert-butylphenol
This protocol starts with 2-tert-butylphenol and is conducted at lower temperatures.
1. Catalyst Preparation:
-
The catalyst, aluminum tris-(2-tert-butylphenolate), can be prepared separately or in-situ.
2. Alkylation:
-
In a pressure reactor, combine 2-tert-butylphenol with the aluminum tris-(2-tert-butylphenolate) catalyst (0.005 to 5 mol % based on 2-tert-butylphenol).[7]
-
The reaction is performed in the presence of a diluent, such as a liquid saturated aliphatic or cycloaliphatic hydrocarbon, or excess isobutene.[7]
-
Introduce isobutene and maintain the reaction at a temperature of 0°C to 80°C and a pressure of 0.1 to 11 bars.[7]
3. Work-up and Purification:
-
Follow similar work-up and purification procedures as described in Protocol 1.
Quantitative Data Summary
The following tables summarize quantitative data from various reported syntheses of this compound.
Table 1: Reaction Conditions and Product Distribution
| Reference | Starting Material | Catalyst | Temperature (°C) | Pressure (bar) | Reaction Time (h) | 2,6-DTBP Yield (%) | Key Byproducts (%) |
| US Patent 4,113,976[8] | Phenol & o-tert-butylphenol | Phenyloxyorthotertbutylphenoxyhydroaluminum acid | 110 | Atmospheric | 8 | 80.1 | 2,4-DTBP (0.2), 2,4,6-TTBP (9) |
| US Patent 5,091,594[7] | 2-tert-butylphenol | Aluminum tris-(2-tert-butylphenolate) | 10 | 1.5 | - | High Conversion | 2,4,6-TTBP (undesirable) |
| Russian Patent 2164509[9] | Phenol | Aluminum dissolved in phenol | 90-110 | 6-10 | - | up to 75 (in mixture) | o-TBP (9), 2,4,6-TTBP (9) |
DTBP: di-tert-butylphenol; TTBP: tri-tert-butylphenol; o-TBP: ortho-tert-butylphenol
Experimental Workflow
The general workflow for the synthesis of this compound can be visualized as follows:
Figure 2: General experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from phenol and isobutene is a well-established industrial process that relies on the careful selection of a catalyst to ensure high ortho-selectivity. The use of aluminum phenoxide-based catalysts is paramount in achieving high yields of the desired 2,6-disubstituted product while minimizing the formation of isomeric byproducts. The experimental conditions, particularly temperature, can be manipulated in a multi-stage process to further enhance the selectivity and overall yield. This guide provides a comprehensive overview of the key aspects of this synthesis, offering valuable insights for researchers and professionals in the fields of chemistry and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2,6 Di Tert Butylphenol (2,6 DTBP) - CAS 128-39-2 | Vinati Organics [vinatiorganics.com]
- 3. This compound | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CA1284663C - Phenol alkylation process - Google Patents [patents.google.com]
- 6. US4870215A - Phenol alkylation process - Google Patents [patents.google.com]
- 7. US5091594A - Process for the production of this compound - Google Patents [patents.google.com]
- 8. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]
- 9. RU2164509C1 - Method for production of this compound - Google Patents [patents.google.com]
The Antioxidant Mechanism of 2,6-di-tert-butylphenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,6-di-tert-butylphenol is a synthetic phenolic compound widely recognized for its antioxidant properties. Its efficacy as a radical scavenger stems from the reactivity of its hydroxyl group, which is sterically hindered by two bulky tert-butyl groups. This unique structure governs its mechanism of action, primarily through hydrogen atom transfer to neutralize free radicals, leading to the formation of a stable phenoxyl radical. This guide provides a comprehensive overview of the core antioxidant mechanism of this compound, detailed experimental protocols for evaluating its activity, and a summary of available quantitative data. The signaling pathways and experimental workflows are illustrated to provide a clear and concise understanding for research and development applications.
Core Antioxidant Mechanism
The primary antioxidant activity of this compound is attributed to its ability to donate the hydrogen atom from its phenolic hydroxyl group to a free radical (R•), thereby neutralizing the radical and terminating the oxidative chain reaction. This process is predominantly governed by the Hydrogen Atom Transfer (HAT) mechanism.
Upon donating the hydrogen atom, this compound is converted into a resonance-stabilized phenoxyl radical. The steric hindrance provided by the two tert-butyl groups at the ortho positions enhances the stability of this radical, preventing it from initiating new radical chains.
The main antioxidant reaction can be summarized as follows:
ArOH + R• → ArO• + RH
Where:
-
ArOH is this compound
-
R• is a free radical
-
ArO• is the 2,6-di-tert-butylphenoxyl radical
-
RH is the neutralized radical species
The fate of the resulting phenoxyl radical can vary. It can react with another free radical to form non-radical products. Alternatively, two phenoxyl radicals can undergo self-reaction (dimerization) to form stable products such as 3,5,3',5'-tetra-tert-butyl-4,4'-diphenoquinone or, through further oxidation, 2,6-di-tert-butyl-p-benzoquinone.[1]
References
2,6-Di-tert-butylphenol as a Radical Scavenger: A Technical Guide
Introduction
2,6-Di-tert-butylphenol (2,6-DTBP) is a sterically hindered phenolic compound widely recognized for its potent antioxidant properties.[1] With the chemical formula [(CH3)3C]2C6H3OH, this colorless solid is a key industrial chemical used as a UV stabilizer and antioxidant in a vast array of hydrocarbon-based products, from petrochemicals and plastics to aviation fuels where it prevents gumming.[2][3][4] Its efficacy stems from a unique molecular architecture: a reactive phenolic hydroxyl group combined with bulky tert-butyl groups at the ortho positions.[1] This structure allows it to effectively neutralize free radicals, which are primary instigators of oxidative degradation in organic materials and contributors to oxidative stress in biological systems.[5] This guide provides an in-depth technical overview of the role of 2,6-DTBP as a radical scavenger, detailing its mechanism of action, quantitative activity data, and the experimental protocols used for its evaluation.
Core Mechanism of Radical Scavenging
The primary antioxidant action of this compound is its ability to function as a radical scavenger through a process known as Hydrogen Atom Transfer (HAT). The phenolic hydroxyl (-OH) group can donate its hydrogen atom to a highly reactive free radical (R•), thereby neutralizing the radical and terminating the oxidative chain reaction.[1]
Upon donating the hydrogen atom, 2,6-DTBP is converted into a phenoxyl radical. A critical feature of this molecule is the presence of two bulky tert-butyl groups positioned ortho to the hydroxyl group. These groups provide significant steric hindrance, which stabilizes the resulting phenoxyl radical. This stabilization is crucial as it prevents the phenoxyl radical from participating in further propagation reactions, making 2,6-DTBP an efficient chain-breaking antioxidant. The stabilized phenoxyl radical can then undergo further reactions to form stable, non-radical products, such as quinones or dimers.[6][7]
Quantitative Antioxidant Activity
The radical scavenging efficiency of this compound and its derivatives has been quantified using various in vitro assays. The data presented below summarizes key findings from studies evaluating these compounds. It is important to note that direct antioxidant assays on the parent this compound can be challenging due to steric hindrance, which may affect its interaction with certain radical species used in assays like the DPPH test.[8][9]
| Compound | Assay | Metric | Value | Reference |
| 2,6-di-tert-butyl-4-(3-hydroxypropyl)phenol | DPPH | Rate Constant (k) | 3.672 × 10⁻⁵ s⁻¹ (First-order kinetics) | [10] |
| 3,5-di-tert-butyl-4-hydroxybenzohydrazide | Fe²⁺-induced Lipid Peroxidation | Antioxidant Efficiency | 37% inhibition | [11] |
| 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)propane-1,2-dione dioxime | Fe²⁺-induced Lipid Peroxidation | Antioxidant Efficiency | Higher than BHT | [11] |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | Polymerization Inhibition | kinh (rate constant) | 1.2 x 10⁴ M⁻¹s⁻¹ | [7] |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | DPPH Scavenging | kinh (rate constant) | 0.2 x 10⁴ M⁻¹s⁻¹ | [7] |
Experimental Protocols
Standardized assays are crucial for evaluating and comparing the antioxidant potential of compounds like this compound. The following sections detail the methodologies for two of the most widely used in vitro antioxidant assays: the DPPH Radical Scavenging Assay and the ABTS Radical Cation Decolorization Assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, resulting in a color change from violet to pale yellow.[1] The degree of discoloration, measured by the decrease in absorbance at approximately 517 nm, is proportional to the radical scavenging activity.[1][12]
Methodology
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve an appropriate amount (e.g., 3.94 mg) of DPPH in 100 mL of a suitable solvent like methanol. The solution should be kept in an amber bottle and protected from light.[1]
-
Test Compound Stock Solution (e.g., 10 mM): Accurately weigh and dissolve the this compound derivative in a solvent such as DMSO to create a stock solution.
-
Working Solutions: Prepare a series of dilutions of the test compound from the stock solution using methanol or ethanol (e.g., 1, 5, 10, 25, 50, 100 µM).[1]
-
Standard: A known antioxidant, such as Trolox, is typically used as a positive control and for creating a standard curve.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of various concentrations of the test compound or standard to the wells of a 96-well microplate.[1]
-
Add 100 µL of the 0.1 mM DPPH solution to each well.[1]
-
For the blank control, use 100 µL of the solvent (e.g., methanol) instead of the sample.[1]
-
Shake the plate gently and incubate for 30 minutes at room temperature in the dark.[13]
-
Measure the absorbance at 517 nm using a microplate reader.[12][13]
-
-
Calculation:
-
The percentage of radical scavenging activity (inhibition) is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance in the presence of the sample.
-
The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's activity and is typically measured at 734 nm.[1] This assay is versatile and applicable to both hydrophilic and lipophilic antioxidants.[1]
Methodology
-
Reagent Preparation:
-
ABTS•+ Reagent Generation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in deionized water. Mix the two solutions in equal volumes and allow them to react for 12-16 hours at room temperature in the dark to generate the ABTS•+ radical cation.[14][15]
-
Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or buffer) to an absorbance of 0.70 ± 0.10 at 734 nm.[14]
-
Test Compound and Standard Solutions: Prepare stock and working solutions of the test compound and a standard (e.g., Trolox) as described for the DPPH assay.[1]
-
-
Assay Procedure (96-well plate format):
-
Calculation:
-
The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is achieved by creating a calibration curve by plotting the % inhibition against different concentrations of Trolox. The TEAC value of the sample is then determined from this curve.[1]
-
Conclusion
This compound serves as a foundational molecule in the field of antioxidants due to its highly effective radical scavenging capabilities. Its mechanism, centered on hydrogen atom donation and the formation of a sterically stabilized phenoxyl radical, makes it an excellent chain-breaking antioxidant. While its direct application can be limited by steric factors in some contexts, it is an indispensable intermediate for synthesizing a wide range of more complex and highly effective commercial antioxidants.[2][3][4] The standardized experimental protocols, such as the DPPH and ABTS assays, provide robust methods for quantifying the antioxidant activity of 2,6-DTBP and its numerous derivatives, enabling further research and development in materials science, food preservation, and pharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 2,6 Di Tert Butylphenol (2,6 DTBP) - CAS 128-39-2 | Vinati Organics [vinatiorganics.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations | In Vivo [iv.iiarjournals.org]
- 8. Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
solubility of 2,6-di-tert-butylphenol in organic solvents
An In-depth Technical Guide to the Solubility of 2,6-Di-tert-butylphenol in Organic Solvents
This technical guide offers a comprehensive overview of the solubility of this compound, a crucial parameter for its application in research, development, and various industrial processes. The document is tailored for researchers, scientists, and drug development professionals, providing detailed data, experimental methodologies, and logical workflows.
Introduction to this compound
This compound is a colorless solid organic compound with the chemical formula C₁₄H₂₂O.[1] It belongs to the family of alkylated phenols and is widely recognized for its role as an antioxidant and UV stabilizer in hydrocarbon-based products, ranging from petrochemicals to plastics.[1] Understanding its solubility in various organic solvents is paramount for its effective formulation, synthesis, and application in diverse chemical processes.
Solubility Data
Table 1: Quantitative Solubility of this compound
| Solvent Class | Solvent | Solubility |
| Alcohols | Methanol | Soluble[4] |
| Ethanol | Soluble[2] | |
| Isopropanol | Soluble[4] | |
| Ketones | Acetone | Soluble[2] |
| Methyl Ethyl Ketone | Soluble[4] | |
| Esters | General Esters | Soluble[3] |
| Hydrocarbons | Alkanes | Soluble[3] |
| Aromatic Hydrocarbons | Soluble[3] | |
| Benzene | Soluble[2] | |
| Toluene | Freely Soluble[4] | |
| Petroleum Ether | Soluble[4] | |
| Halogenated Hydrocarbons | Carbon Tetrachloride | Soluble[2] |
| Chloroform | Soluble[5] | |
| Ethers | Diethyl Ether | Soluble[2] |
| Aqueous | Water | 2.5 mg/L at 25 °C[2] |
| Glycols | Propylene Glycol | Insoluble[4] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is critical for the reliable application of this compound. The following sections detail established methodologies for this purpose.
Shake-Flask Method
The shake-flask method is a standard and widely accepted technique for determining the equilibrium solubility of a compound.[6][7]
Materials:
-
High-purity this compound
-
Analytical grade organic solvent
-
Conical flasks with stoppers
-
Shaking incubator or a thermostatically controlled water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE, compatible with the chosen solvent)
-
Analytical balance
-
Apparatus for quantitative analysis (e.g., gravimetric or spectroscopic)
Procedure:
-
An excess amount of this compound is added to a known volume of the selected solvent in a conical flask to create a saturated solution.
-
The flask is sealed to prevent solvent evaporation and placed in a shaking incubator at a constant temperature (e.g., 25 °C).
-
The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
After equilibration, the suspension is allowed to settle. Centrifugation can be used to facilitate the separation of the undissolved solid.
-
A sample of the clear supernatant is carefully withdrawn using a syringe and filtered through a syringe filter to remove any remaining solid particles.
-
The concentration of this compound in the filtrate is then determined using a suitable analytical method.
Analytical Quantification
Gravimetric Method:
-
A known volume of the filtered supernatant is collected in a pre-weighed, dry evaporating dish.[8][9]
-
The solvent is evaporated, typically in a drying oven at a temperature that will not cause the solute to decompose.
-
The mass of the residue (the dissolved this compound) is used to calculate the solubility, usually expressed in g/100 mL or mol/L.
Spectroscopic Method:
-
A calibration curve is first prepared by measuring the absorbance of a series of standard solutions of this compound of known concentrations at its wavelength of maximum absorbance (λmax).
-
The filtered supernatant is diluted with a known factor to bring its absorbance within the linear range of the calibration curve.
-
The absorbance of the diluted sample is measured.
-
The concentration of the solute in the diluted sample is determined from the calibration curve, and the solubility of the original saturated solution is calculated by accounting for the dilution.
Visualizations
Experimental Workflow
Caption: A workflow for the experimental determination of solubility.
Logical Relationships in Solubility
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 2,6-Di-tert-butyl-4-methylphenol | C15H24O | CID 31404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. pharmajournal.net [pharmajournal.net]
Navigating the Safety Profile of 2,6-di-tert-butylphenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-di-tert-butylphenol (2,6-DTBP) is a hindered phenolic compound widely utilized as an antioxidant and UV stabilizer in various industrial applications, including plastics, elastomers, and petroleum products.[1] Its antioxidant properties also lead to its investigation and use in pharmaceutical and research settings. A thorough understanding of its safety profile and handling requirements is paramount for professionals in research and drug development to ensure occupational safety and experimental integrity. This technical guide provides a comprehensive overview of the safety data, handling precautions, and toxicological profile of this compound.
Core Safety and Physical Properties
A summary of the key safety and physical characteristics of this compound is presented below. This data is essential for initial risk assessment in a laboratory or manufacturing setting.
| Property | Value |
| Chemical Formula | C₁₄H₂₂O |
| Molecular Weight | 206.33 g/mol |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 34-37 °C |
| Boiling Point | 253 °C |
| Flash Point | 118 °C (244 °F) |
| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, ether, and benzene. |
| LD₅₀ (Oral, Rat) | >5000 mg/kg[2] |
| Skin Irritation | Non-irritating to slight irritant |
| Eye Irritation | Irritant |
| Skin Sensitization | May cause skin sensitization[2] |
Toxicological Profile and Hazard Identification
This compound is considered a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause an allergic skin reaction.[2] Furthermore, it is toxic to aquatic life with long-lasting effects.
Acute Toxicity
The acute oral toxicity of this compound is low, with a reported LD₅₀ in rats of >5000 mg/kg.[2] Ingestion may cause irritation of the mouth and stomach.[2]
Dermal and Eye Irritation
The substance is considered to be an irritant to the eyes and may cause slight skin irritation.[2] Prolonged contact with the skin should be avoided.
Skin Sensitization
There is evidence to suggest that this compound may cause skin sensitization, leading to allergic contact dermatitis upon repeated exposure.[2]
Handling Precautions and Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, stringent handling precautions and the use of appropriate personal protective equipment are mandatory.
Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If working with powders or in situations where dust may be generated, a NIOSH-approved respirator for organic vapors and particulates is recommended.
General Hygiene
Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is used or stored.
Experimental Protocols for Safety Assessment
The safety assessment of chemicals like this compound follows standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (Based on OECD Guideline 401)
The acute oral toxicity is determined by administering a single dose of the substance to fasted animals (typically rats). For a substance like 2,4-di-tert-butylphenol, a structural isomer, dose levels of 819, 1024, 1280, 1600, and 2000 mg/kg body weight were used in a study.[3] Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[3] A post-mortem examination of major organs is also conducted.[3] The LD₅₀ value is then calculated.
Dermal Irritation (Based on OECD Guideline 404)
This test evaluates the potential of a substance to cause skin irritation. A defined amount of the test substance (e.g., 0.5 g) is applied to a small area of the shaved skin of an animal (typically a rabbit) and covered with a semi-occlusive patch for a set period (e.g., 4 hours).[4][5] The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[4][5] The severity of the reactions is scored to determine the irritation potential.
Eye Irritation (Based on OECD Guideline 405)
To assess eye irritation, a small, single dose of the substance is applied to the conjunctival sac of one eye of an animal (usually a rabbit), with the other eye serving as a control.[6][7] The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[6][7] The severity and reversibility of any observed effects are recorded to classify the substance's eye irritation potential.
Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)
The LLNA is a common method to assess the skin sensitization potential of a chemical. Various concentrations of the test substance are applied to the dorsal surface of the ears of mice for three consecutive days.[8] On day five, the mice are injected with a radiolabeled substance (e.g., ³H-methyl thymidine) that is incorporated into the DNA of proliferating lymphocytes in the draining auricular lymph nodes.[8][9] The degree of proliferation is measured and compared to a vehicle control group. A stimulation index (SI) of three or greater is typically considered a positive result, indicating that the substance is a skin sensitizer.[9] For the related compound 2,4-di-tert-butylphenol, the LLNA yielded a positive response.[10]
Mechanistic Insights into Toxicity: Signaling Pathways
Recent research has begun to elucidate the molecular mechanisms underlying the toxicity of this compound.
Interference with Retinoid Acid Receptor β (RARβ)
Studies have identified the retinoic acid receptor β (RARβ) as a key molecular target of this compound and its metabolites.[11] Interference with RARβ signaling can disrupt gene expression and cellular processes, potentially leading to adverse health effects. Unlike its isomer 2,4-di-tert-butylphenol, 2,6-DTBP does not appear to activate the retinoid X receptor (RXR).[12]
Induction of Oxidative Stress and Apoptosis
Exposure to this compound has been shown to induce oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This oxidative stress can lead to cellular damage and trigger apoptosis, or programmed cell death.
Caption: Simplified signaling pathway of this compound toxicity.
Experimental Workflow for Safety Evaluation
The safety evaluation of a chemical like this compound follows a structured workflow, beginning with in silico and in vitro methods before proceeding to in vivo studies, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.
Caption: General experimental workflow for the safety evaluation of this compound.
Conclusion
This compound is a valuable industrial chemical with important applications in research and development. However, its potential hazards necessitate a comprehensive understanding of its safety profile and strict adherence to handling precautions. By following the guidelines outlined in this document, researchers, scientists, and drug development professionals can mitigate the risks associated with its use and ensure a safe working environment. Further research into its toxicological mechanisms will continue to refine our understanding and inform safety protocols.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. dra4.nihs.go.jp [dra4.nihs.go.jp]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Carcinogenic Risk of 2,6-Di- tert-Butylphenol and Its Quinone Metabolite 2,6-DTBQ Through Their Interruption of RARβ: In Vivo, In Vitro, and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. beatinggoliath.eu [beatinggoliath.eu]
The Shielding Effect: An In-depth Technical Guide to the Steric Hindrance Effects in 2,6-Di-tert-butylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Di-tert-butylphenol is a sterically hindered phenol of significant industrial and academic interest. Its unique structural characteristics, dominated by the two bulky tert-butyl groups flanking the hydroxyl moiety, profoundly influence its chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the steric hindrance effects in this compound, covering its synthesis, structural features, reactivity, antioxidant properties, and implications in medicinal chemistry. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to offer a thorough understanding of this important molecule.
Introduction to Steric Hindrance in this compound
Steric hindrance is a non-bonding interaction that influences the shape and reactivity of ions and molecules. It arises from the spatial arrangement of atoms, where bulky groups can impede the approach of reactants to a reaction site. In this compound, the two tert-butyl groups ortho to the hydroxyl group create a sterically crowded environment. This "shielding" of the hydroxyl group is the primary determinant of its unique chemical behavior, distinguishing it from phenol and less hindered derivatives. The consequences of this steric hindrance are manifold, affecting everything from its synthesis and reactivity in common organic reactions to its potent antioxidant activity and its role as a scaffold in drug design.
Structural Elucidation of Steric Hindrance
The steric strain imposed by the tert-butyl groups in this compound leads to notable deviations in its molecular geometry compared to phenol. X-ray crystallographic studies provide precise measurements of bond lengths and angles, offering a quantitative insight into the structural consequences of this steric crowding.
Table 1: Comparison of Selected Bond Lengths and Angles in Phenol and this compound
| Parameter | Phenol | This compound | Reference |
| C-O Bond Length (Å) | ~1.36 | ~1.38 | [1] |
| C-C-O Bond Angle (°) | ~120 | ~119 | [1] |
| C2-C1-C6 Bond Angle (°) | ~120 | ~122 | [1] |
The data indicates a slight elongation of the C-O bond and a widening of the C2-C1-C6 bond angle in this compound, accommodating the bulky tert-butyl groups.
Synthesis of this compound
The industrial synthesis of this compound is a classic example of shape-selective catalysis, where the reaction conditions are optimized to favor the formation of the 2,6-disubstituted product over other isomers. The primary method is the Friedel-Crafts alkylation of phenol with isobutene.[2]
Experimental Protocol: Industrial Synthesis of this compound
Materials:
-
Phenol
-
Isobutylene
-
Aluminum phenoxide catalyst
-
Solvent (e.g., toluene)
-
Pressurized reaction vessel (autoclave)
Procedure:
-
A mixture of phenol and the aluminum phenoxide catalyst in a suitable solvent is charged into a pressurized reaction vessel.
-
The vessel is sealed and heated to the reaction temperature, typically between 100-150°C.[3]
-
Isobutylene is then introduced into the reactor under pressure (e.g., 5-20 bar).[4]
-
The reaction is allowed to proceed for a specified time, during which the isobutylene selectively alkylates the phenol at the ortho positions, driven by the catalyst.
-
Upon completion, the reactor is cooled, and the pressure is carefully released.
-
The reaction mixture is then worked up, typically involving catalyst deactivation and removal, followed by distillation to isolate the high-purity this compound.
The Impact of Steric Hindrance on Chemical Reactivity
The steric shielding of the hydroxyl group in this compound dramatically reduces its reactivity in reactions that require nucleophilic attack by the oxygen or direct interaction with the hydroxyl proton.
Acidity
While the tert-butyl groups are electron-donating, which would be expected to decrease acidity, the steric hindrance to solvation of the corresponding phenoxide ion plays a more significant role, making it a weaker acid than phenol.
Etherification and Esterification
Reactions such as the Williamson ether synthesis and Fischer esterification are severely hindered. The bulky tert-butyl groups prevent the close approach of electrophiles to the oxygen atom, making these reactions proceed very slowly, if at all, under standard conditions.
Experimental Protocol: Attempted Williamson Ether Synthesis with this compound
This protocol illustrates the low reactivity of this compound in a typical SN2 reaction.
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Methyl iodide (CH3I)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound and anhydrous THF.
-
Cool the solution in an ice bath and slowly add sodium hydride.
-
Allow the mixture to stir at room temperature for 1 hour to form the sodium phenoxide.
-
Add methyl iodide to the reaction mixture.
-
The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC).
-
Under conditions where phenol would react completely within a short period, this compound will show little to no formation of the corresponding ether, even after prolonged reaction times.
Antioxidant Properties: A Consequence of Steric Hindrance
The primary application of this compound and its derivatives is as antioxidants.[2] The steric hindrance that curtails its participation in many organic reactions is precisely what makes it an excellent radical scavenger.
Mechanism of Action
This compound functions as a chain-breaking antioxidant. It donates its phenolic hydrogen atom to a free radical (R•), thereby neutralizing the radical and terminating the oxidative chain reaction. The resulting phenoxy radical is highly stabilized due to two factors:
-
Resonance Delocalization: The unpaired electron can be delocalized over the aromatic ring.
-
Steric Shielding: The bulky tert-butyl groups prevent the phenoxy radical from undergoing further reactions, such as dimerization or reacting with other molecules, which would lead to undesired byproducts. This stability makes the phenoxy radical a "radical sink."
Quantitative Assessment of Antioxidant Activity
The antioxidant activity of phenolic compounds is often quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals.
Table 2: Comparative Antioxidant Activity (DPPH Assay)
| Compound | IC50 (µg/mL) | Reference |
| Phenol | >1000 | [5] |
| This compound | < 100 | [5] |
| Butylated Hydroxytoluene (BHT) | ~200 | [6] |
| Trolox (Vitamin E analog) | ~5 | [7] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented is for comparative purposes.
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark.
-
Prepare a series of dilutions of this compound in methanol.
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of the this compound solutions to the wells. A control well should contain methanol instead of the antioxidant solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
Implications in Drug Development and Medicinal Chemistry
The unique properties of this compound make it an interesting scaffold for the development of novel therapeutic agents. Its derivatives have been investigated for a range of biological activities, often leveraging their antioxidant and anti-inflammatory properties.
Modulation of Signaling Pathways
Recent studies have shown that this compound and its metabolites can modulate key cellular signaling pathways implicated in carcinogenesis and inflammation. For instance, it has been shown to interfere with the retinoic acid receptor β (RARβ) signaling pathway and affect the expression of proteins such as p-Erk1/2 and COX-2.[8]
The ERK1/2 signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. The ability of this compound derivatives to modulate this pathway opens up avenues for the development of novel anticancer agents.
Conclusion
The steric hindrance imparted by the two ortho tert-butyl groups in this compound is the defining feature that governs its chemistry and applications. This structural element renders the hydroxyl group less reactive in many traditional organic reactions, a property that is ingeniously exploited in its primary role as a highly effective and stable antioxidant. For researchers in materials science, organic synthesis, and particularly in drug development, a thorough understanding of these steric effects is crucial for the rational design of new molecules with tailored properties. The principles illustrated by this compound serve as a powerful example of how steric control can be harnessed to achieve specific chemical and biological functions.
References
- 1. researchgate.net [researchgate.net]
- 2. zen-bio.com [zen-bio.com]
- 3. ERK1 and ERK2 cascade | SGD [yeastgenome.org]
- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 5. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Spectroscopic Profile of 2,6-di-tert-butylphenol: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 2,6-di-tert-butylphenol, a sterically hindered phenol widely used as an antioxidant and a building block in chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.
¹H NMR Data
Table 1: ¹H NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.1 | Triplet | 1H | Ar-H (para) |
| ~6.8 | Doublet | 2H | Ar-H (meta) |
| ~5.0 | Singlet | 1H | -OH |
| ~1.4 | Singlet | 18H | -C(CH₃)₃ |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.
¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Assignment |
| ~152 | C-O |
| ~135 | C-C(CH₃)₃ |
| ~126 | Ar-CH (para) |
| ~125 | Ar-CH (meta) |
| ~34 | -C (CH₃)₃ |
| ~30 | -C(C H₃)₃ |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.
Experimental Protocol for NMR Spectroscopy
The following provides a generalized experimental protocol for obtaining NMR spectra of a phenolic compound like this compound.
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.[1]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[1] The solution height in the tube should be approximately 4-5 cm.[1]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters for the desired experiment (¹H or ¹³C). This includes the number of scans, pulse width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Acquire the spectrum. For identifying the hydroxyl proton peak, a "D₂O shake" experiment can be performed.[2][3][4] A drop of deuterium oxide is added to the NMR tube, and after shaking, the -OH peak will disappear from the spectrum due to proton-deuterium exchange.[2][3][4]
-
-
Data Processing :
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and integration values to assign the peaks to the corresponding protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Absorption Data
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3640 | Sharp, Weak | Free O-H stretch |
| 3550 - 3230 | Broad, Strong | Hydrogen-bonded O-H stretch[5] |
| ~2960 | Strong | C-H stretch (aliphatic) |
| 1600 - 1440 | Medium-Strong | C=C stretch (aromatic)[5] |
| 1410 - 1310 | Medium | C-O stretch[5] |
| 1230 - 1140 | Medium | C-O stretch[5] |
Note: The appearance of a sharp "free" O-H stretch in addition to the broad hydrogen-bonded O-H stretch is characteristic of sterically hindered phenols.
Experimental Protocol for IR Spectroscopy
A common method for obtaining the IR spectrum of a solid sample like this compound is Attenuated Total Reflectance (ATR)-IR.
-
Sample Preparation :
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth if necessary.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
-
Instrument Setup and Data Acquisition :
-
Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
With the sample in place, collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the range of 4000 to 400 cm⁻¹.
-
-
Data Processing :
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
The resulting spectrum can be analyzed for the characteristic absorption bands of the functional groups present in this compound.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.
Mass Spectrometry Data
Table 4: Key Mass Spectral Peaks for this compound
| m/z | Relative Intensity | Assignment |
| 206 | High | [M]⁺ (Molecular Ion)[6][7] |
| 191 | High | [M - CH₃]⁺ |
| 175 | Medium | [M - OCH₃]⁺ or [M - C₂H₅]⁺ |
| 163 | Low | [M - C₃H₇]⁺ |
| 57 | High | [C(CH₃)₃]⁺ |
Note: The fragmentation pattern can be influenced by the ionization method used.
Experimental Protocol for Mass Spectrometry
The following describes a general protocol for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Sample Preparation :
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
-
-
Instrument Setup and Data Acquisition :
-
Set the GC parameters, including the injection port temperature, oven temperature program, and carrier gas (usually helium) flow rate. A typical oven program might start at a low temperature, ramp up to a higher temperature to ensure elution of the compound, and then hold at the final temperature.
-
Set the MS parameters, including the ionization mode (EI), ion source temperature, and mass range to be scanned (e.g., m/z 40-400).[8]
-
Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.
-
-
Data Processing :
-
The GC will separate the components of the sample, and the eluting compounds will enter the mass spectrometer.
-
The mass spectrometer will generate a mass spectrum for each component as it elutes from the GC column.
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern. This data can be compared with library spectra for confirmation.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. publish.uwo.ca [publish.uwo.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. This compound(128-39-2) 13C NMR [m.chemicalbook.com]
- 7. This compound | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A Simple Method for the Screening and Measurement of Phenols in Dendrobium chrysotoxum by a Miniature Mass Detector Using a Matrix Solid-Phase Dispersion Method - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,6-di-tert-butylphenol Derivatives and Analogues for Researchers and Drug Development Professionals
Introduction
2,6-di-tert-butylphenol and its derivatives represent a versatile class of sterically hindered phenolic compounds with significant applications in industrial processes and, increasingly, in the realm of drug discovery and development. The characteristic presence of two bulky tert-butyl groups flanking the phenolic hydroxyl group imparts unique chemical properties, most notably potent antioxidant activity.[1] This core structure serves as a scaffold for a diverse array of analogues with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[2][3] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, tailored for researchers, scientists, and drug development professionals.
Synthesis of this compound Derivatives
The synthetic accessibility of the this compound core and the ease of its derivatization are key to exploring its therapeutic potential.
Core Synthesis: Friedel-Crafts Alkylation
The parent compound, this compound, is industrially synthesized via the Friedel-Crafts alkylation of phenol with isobutene. The use of an aluminum phenoxide catalyst selectively directs the alkylation to the ortho positions.[4]
General Protocol for Friedel-Crafts Alkylation:
-
A mixture of phenol and a catalytic amount of aluminum phenoxide is heated.
-
Isobutene gas is then passed through the reaction mixture.
-
The reaction is typically carried out at temperatures ranging from 100°C to 120°C under pressure.
-
The resulting product mixture is then purified, often by distillation, to yield this compound.
Synthesis of Bioactive Derivatives
A variety of derivatives can be synthesized from the this compound scaffold to modulate its biological activity.
Protocol for Synthesis of N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine:
-
Equimolar ratios of formaldehyde and dimethylamine are mixed and cooled to 5-8°C.
-
This mixture is added to an alcoholic solution of this compound.
-
The reaction mixture is heated to 80-90°C for 3-6 hours.
-
Volatile products are removed by heating to 110-140°C while purging with an inert gas.
-
The resulting Mannich base can be further modified or used as is.
These derivatives are important intermediates for more complex antioxidants.
Protocol for Synthesis of Methyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate:
-
This compound is reacted with methyl acrylate in a Michael addition reaction.[4]
-
This reaction is typically catalyzed by a base.
-
The resulting propionate derivative can be used in the synthesis of larger antioxidants like Irganox 1098.[4]
Schiff bases of this compound have shown promising anticancer activity.[5][6][7]
General Protocol for Synthesis of Schiff Base Derivatives:
-
A substituted aniline is reacted with a 4-formyl-2,6-di-tert-butylphenol derivative.
-
The condensation reaction is typically carried out in a suitable solvent like ethanol with catalytic acid.
-
The resulting Schiff base precipitates and can be purified by recrystallization.
Biological Activities and Mechanisms of Action
The therapeutic potential of this compound derivatives stems from their diverse biological activities.
Antioxidant Activity
The sterically hindered phenolic hydroxyl group is a potent scavenger of free radicals, which is the basis for the antioxidant activity of these compounds.[1] The bulky tert-butyl groups enhance the stability of the resulting phenoxyl radical, preventing it from propagating radical chain reactions.[1]
Structure-Activity Relationship (SAR) for Antioxidant Activity:
-
The presence of electron-donating groups at the para position generally enhances antioxidant activity.
-
The degree of steric hindrance around the hydroxyl group influences the rate of hydrogen atom donation.
-
The stability of the resulting phenoxyl radical is a key determinant of antioxidant efficacy.[8]
Quantitative Antioxidant Activity Data
| Compound | Assay | IC50 / EC50 (µM) | Reference |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | DPPH | Varies | [9] |
| This compound | DPPH | <0.01 (TEAC) | [9] |
| Schiff Base Derivatives | DPPH | Scavenging rates comparable to Vitamin C | [10] |
Anti-inflammatory Activity
Several this compound derivatives exhibit significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[2]
NF-κB Signaling Pathway Inhibition
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[11] this compound derivatives can interfere with this pathway at multiple points, including the inhibition of IκBα degradation and the prevention of p65 nuclear translocation.
Quantitative Anti-inflammatory Activity Data
| Compound/Extract | Assay | Cell Line | IC50 (µg/mL) | Reference |
| BHT/BHA combination | Cox2 and Tnfa gene expression | RAW264.7 | Potent inhibition | [12] |
| 2,6-di-tert-butylphenols with heterocyclic groups | Carrageenan-induced paw edema | Rats | Active | [13] |
Anticancer Activity
A growing body of evidence suggests that this compound analogues possess significant anticancer properties, often mediated through the induction of apoptosis via the p53 signaling pathway.
p53-Mediated Apoptosis
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, DNA repair, and apoptosis in response to cellular stress.[14] In many cancer cells, the p53 pathway is inactivated. Certain this compound derivatives have been shown to activate p53, leading to the transcriptional upregulation of pro-apoptotic genes like Bax and PUMA. This, in turn, triggers the mitochondrial (intrinsic) pathway of apoptosis, characterized by the release of cytochrome c and the activation of caspases.
References
- 1. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]
- 2. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies on the synthesis and anti-inflammatory activity of 2,6-di-tert-butylphenols with a heterocyclic group at the 4-position. I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Industrial Production of 2,6-di-tert-butylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-di-tert-butylphenol (2,6-DTBP) is a crucial building block in the synthesis of antioxidants and various pharmaceuticals.[1][2][3] This colorless, solid alkylated phenol is produced industrially primarily through the Friedel-Crafts alkylation of phenol with isobutene.[1] This technical guide provides a comprehensive overview of the industrial production of 2,6-DTBP, detailing the core chemical processes, experimental protocols, and process optimization strategies. Quantitative data from various sources are summarized for comparative analysis. Furthermore, this document presents visual representations of the synthesis pathway and a typical industrial workflow to facilitate a deeper understanding of the manufacturing process.
Core Chemical Principles: The Alkylation of Phenol
The industrial synthesis of this compound is predominantly achieved via the Friedel-Crafts alkylation of phenol with isobutene.[1] The reaction is catalyzed by an aluminum phenoxide catalyst, which is often generated in situ by dissolving aluminum in phenol.[4][5] The use of a strong Lewis acid catalyst like the aluminum ion is critical for achieving selective ortho-alkylation, which is necessary for the formation of 2,6-DTBP.[1] In the absence of such a catalyst and under conventional Brønsted acid conditions, the para-position is favored, leading to the formation of 2,4-di-tert-butylphenol.[1]
The overall reaction can be represented as:
C₆H₅OH + 2 CH₂=C(CH₃)₂ → ((CH₃)₃C)₂C₆H₃OH[1]
A key challenge in this process is managing the formation of byproducts, which primarily include ortho-tert-butylphenol (o-TBP), 2,4-di-tert-butylphenol, and 2,4,6-tri-tert-butylphenol.[4][6] Process conditions such as temperature, pressure, and the molar ratio of reactants are carefully controlled to maximize the yield and selectivity towards the desired 2,6-DTBP isomer.
Process Synthesis Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. 2,6 Di Tert Butylphenol (2,6 DTBP) - CAS 128-39-2 | Vinati Organics [vinatiorganics.com]
- 4. RU2164509C1 - Method for production of this compound - Google Patents [patents.google.com]
- 5. This compound | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US5091594A - Process for the production of this compound - Google Patents [patents.google.com]
The Environmental Fate and Ecotoxicity of 2,6-Di-tert-butylphenol: A Technical Review
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-tert-butylphenol (2,6-DTBP) is a synthetic phenolic compound widely utilized as an antioxidant and stabilizer in a variety of industrial applications, including fuels, lubricants, plastics, and rubber.[1] Its primary function is to inhibit oxidative degradation, thereby extending the shelf life and performance of these products.[2] Given its widespread use, understanding the environmental fate and potential toxicity of 2,6-DTBP is of paramount importance for assessing its environmental risk and ensuring its safe handling and disposal. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental distribution, degradation pathways, and toxicological profile of this compound.
Environmental Fate
The environmental fate of a chemical compound describes its transport and transformation in the environment. For this compound, its environmental behavior is governed by a combination of its physicochemical properties and its susceptibility to various degradation processes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Its low water solubility and high octanol-water partition coefficient (log Kow) indicate a tendency to partition from the aqueous phase into organic matter, such as soil and sediment.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 128-39-2 | [1] |
| Molecular Formula | C14H22O | [1] |
| Molecular Weight | 206.329 g/mol | [1] |
| Appearance | Colorless to light yellow solid or liquid | [1][3] |
| Melting Point | 34-37 °C | [1] |
| Boiling Point | 253 °C | [1] |
| Water Solubility | 2.5 mg/L at 25 °C | [3] |
| Log Kow | 4.92 | [3] |
Abiotic Degradation
Hydrolysis: No experimental data on the hydrolysis of this compound were identified in the reviewed literature. Phenols are generally resistant to hydrolysis under typical environmental conditions.[4] The presence of two bulky tert-butyl groups ortho to the hydroxyl group creates significant steric hindrance, which is expected to further inhibit any potential hydrolytic reactions.[5] Therefore, hydrolysis is not considered a significant degradation pathway for this compound in the environment.
Photodegradation: Photodegradation, or the breakdown of a chemical by light, is a relevant environmental fate process for this compound. Studies have shown that it can be degraded by sunlight in aqueous solutions. The photolysis half-life of this compound in pure water has been reported to be as short as 2.41 hours under simulated sunlight.[6] Another study reported a half-life of 11.382 hours under irradiation.[6] The degradation products of photolysis can include other phenolic compounds and quinones.[6]
Biotic Degradation
Biodegradation: Biodegradation by microorganisms is a key process for the removal of this compound from the environment. Several bacterial strains have been shown to degrade this compound. For instance, an Alcaligenes sp. strain was found to remove 62.4% of an initial 100 mg/L concentration of this compound in 11 days, with a calculated half-life of 9.38 days.[7] Another study demonstrated that Pseudomonas aeruginosa can efficiently degrade this compound, with complete removal of lower concentrations (2 and 10 mg/L) and 85% degradation of a 100 mg/L concentration within 7 days.[8]
The proposed biodegradation pathway often involves the oxidation of the tert-butyl groups and cleavage of the aromatic ring.[8]
Bioaccumulation
With a high log Kow value, this compound has the potential to bioaccumulate in aquatic organisms. A measured bioconcentration factor (BCF) of 660 has been reported in the golden orfe (Leuciscus idus melanotus).[6] This indicates a significant potential for accumulation in fish tissues from the surrounding water.
Toxicity
The toxicity of this compound has been evaluated in various organisms, including aquatic species and mammals.
Aquatic Toxicity
This compound is classified as toxic to aquatic organisms.[9] Acute toxicity data for several aquatic species are summarized in Table 2.
Table 2: Aquatic Toxicity of this compound
| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |
| Fathead minnow (Pimephales promelas) | LC50 | 1.4 | 96 hours | [10] |
| Water flea (Daphnia magna) | EC50 | 0.45 | 48 hours | [10] |
| Fresh water algae (Scenedesmus capricornutum) | EC50 | 3.6 | 72 hours | [7] |
Mammalian Toxicity
The mammalian toxicity of this compound has been assessed through various studies, with the key findings summarized in Table 3.
Table 3: Mammalian Toxicity of this compound
| Test Organism | Route of Administration | Endpoint | Value | Reference |
| Rat | Oral | LD50 | > 5000 mg/kg | [7] |
| Mouse | Intravenous | LD50 | 120 mg/kg | |
| Rat | Oral (Repeated Dose) | NOAEL | 100 mg/kg/day | [7] |
The available data suggest that this compound has low acute oral toxicity in rats.[7] However, it can be more toxic when administered intravenously. Repeated dose studies in rats have established a No-Observed-Adverse-Effect-Level (NOAEL) of 100 mg/kg/day.[7]
Experimental Protocols
Biodegradation Study
A common method to assess the biodegradability of a chemical is the OECD 301 guideline (Ready Biodegradability). A typical experimental setup would involve:
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is commonly used as the microbial inoculum.
-
Test Medium: A mineral salts medium containing the test substance as the sole source of organic carbon is prepared.
-
Test Conditions: The test is typically run in the dark at a constant temperature (e.g., 20-25°C) and pH (e.g., 7.4 ± 0.2).
-
Measurement of Biodegradation: Biodegradation is monitored by measuring the depletion of dissolved organic carbon (DOC), the production of carbon dioxide (CO2), or the consumption of oxygen.
-
Duration: The test is usually run for 28 days.
Photodegradation Study
The protocol for a photodegradation study, such as one following the US EPA OTS 795.70 guideline, generally includes:
-
Test Solutions: Solutions of this compound are prepared in purified water and, if relevant, in synthetic humic water to simulate natural water conditions.
-
Light Source: A light source that simulates natural sunlight is used. This can be a xenon arc lamp or natural sunlight.
-
Test Vessels: Quartz or borosilicate glass vessels that are transparent to the relevant wavelengths of light are used.
-
Controls: Dark controls (vessels wrapped in aluminum foil) are run in parallel to account for any non-photolytic degradation.
-
Sampling and Analysis: Samples are taken at various time points and analyzed for the concentration of this compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: The rate of degradation and the half-life of the compound are calculated from the concentration-time data.
Bioaccumulation Study
The bioaccumulation potential in fish is often assessed using the OECD 305 guideline. The key steps are:
-
Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is selected.
-
Exposure Phase: Fish are exposed to a constant, sublethal concentration of this compound in a flow-through system for a period of 28 days.
-
Depuration Phase: After the exposure phase, the fish are transferred to clean, flowing water for a depuration period (typically 14 days or until the concentration in the fish has declined significantly).
-
Sampling: Fish and water samples are collected at regular intervals during both the uptake and depuration phases.
-
Analysis: The concentration of this compound in fish tissue and water is determined.
-
Calculation of BCF: The bioconcentration factor is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.
Visualizations
Caption: Proposed aerobic biodegradation pathway of this compound.
Caption: General workflow for determining acute aquatic toxicity (LC50/EC50).
Conclusion
This compound is a compound of moderate persistence in the environment. While resistant to hydrolysis, it is susceptible to degradation by both sunlight and microbial action. Its high potential for bioaccumulation in aquatic organisms, coupled with its toxicity to aquatic life, underscores the importance of minimizing its release into the environment. The mammalian toxicity data suggest low acute oral toxicity, but further research into potential chronic effects may be warranted. The information and protocols presented in this guide provide a solid foundation for researchers and professionals to understand and assess the environmental and toxicological profile of this compound.
References
- 1. 2,6 Di Tert Butylphenol (2,6 DTBP) - CAS 128-39-2 | Vinati Organics [vinatiorganics.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. Degradation of this compound by an isolated high-efficiency bacterium strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive study of conditions of the biodegradation of a plastic additive 2,6-di- tert-butylphenol and proteomic changes in the degrader Pseudomonas aeruginosa san ai - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. oecd.org [oecd.org]
historical development of hindered phenolic antioxidants
An In-depth Technical Guide to the Historical Development of Hindered Phenolic Antioxidants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hindered phenolic antioxidants are a cornerstone of stabilization technology, crucial for preventing the oxidative degradation of a vast array of organic materials. From plastics and synthetic rubbers to food, fuels, and pharmaceuticals, these compounds play a vital role in extending product life, maintaining performance, and ensuring safety.[1][2] Their defining structural feature is a phenolic hydroxyl group flanked by bulky alkyl groups, typically tert-butyl groups. This "steric hindrance" is key to their function, allowing them to effectively scavenge free radicals while maintaining stability.[2][3] This guide provides a comprehensive overview of the , their mechanism of action, key structural classes, and the experimental protocols used to evaluate their efficacy.
Early Developments and Historical Context
The study of antioxidants began in the late 19th and early 20th centuries, driven by industrial needs to prevent the degradation of materials like rubber.[4][5] Early research focused on preventing the oxidation of unsaturated fats, which causes rancidity.[4]
A brief timeline of key milestones is as follows:
-
1861: Hoffman identifies that the aging of rubber is due to oxygen absorption.[5]
-
1870s: Phenol and cresol are first used as antioxidants.[5]
-
1922: Vitamin E is discovered, later identified as a potent natural antioxidant.[5]
-
Late 1940s-1950s: The first major synthetic hindered phenolic antioxidants, Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT), are developed and commercialized. BHT was patented in 1947 and is considered one of the first antioxidants for polymer materials.[6][7][8]
-
1960s: A new generation of higher molecular weight, poly-phenolic antioxidants is developed to overcome the volatility limitations of BHT and BHA. This includes the development of Irganox 1010 in 1964 and Irganox 1076.[5]
-
1970s: Asymmetric hindered phenols are developed, offering improved reactivity and color stability.[9]
Mechanism of Action: Free Radical Scavenging
Hindered phenolic antioxidants primarily function as "chain-breaking" antioxidants. They interrupt the auto-oxidation cycle by donating a hydrogen atom from their phenolic hydroxyl group to a free radical, neutralizing it and preventing it from propagating the degradation chain.[1][10]
The key steps are:
-
Initiation: An organic molecule (R-H) is exposed to energy (heat, UV light) and forms a free radical (R•).
-
Propagation: The free radical (R•) reacts with oxygen to form a peroxy radical (ROO•). This highly reactive peroxy radical can then abstract a hydrogen from another organic molecule, creating a hydroperoxide (ROOH) and another free radical (R•), thus propagating the chain reaction.
-
Termination by Hindered Phenol (ArOH): The hindered phenolic antioxidant donates its weakly bonded hydroxyl hydrogen to the peroxy radical (ROO•), forming a stable hydroperoxide and a phenoxy radical (ArO•).
ROO• + ArOH → ROOH + ArO•
The resulting phenoxy radical is sterically hindered and resonance-stabilized, making it relatively unreactive and unable to continue the oxidation chain.[11] It can then react with another peroxy radical to form non-radical products.[10]
dot digraph "Hindered Phenolic Antioxidant Mechanism" { graph [ rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, bgcolor="#F1F3F4" ];
node [ shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.2, penwidth=1.5 ];
edge [ fontname="Arial", fontsize=10, arrowsize=0.8, penwidth=1.5 ];
// Nodes Polymer [label="Polymer (R-H)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Radical [label="Alkyl Radical (R•)", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"]; Oxygen [label="Oxygen (O2)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; PeroxyRadical [label="Peroxy Radical (ROO•)", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"]; Hydroperoxide [label="Hydroperoxide (ROOH)", fillcolor="#FBBC05", fontcolor="#202124", color="#FBBC05"]; HinderedPhenol [label="Hindered Phenol\n(ArOH)", fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"]; PhenoxyRadical [label="Stable Phenoxy Radical\n(ArO•)", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; NonRadical [label="Non-Radical Products", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];
// Edges Polymer -> Radical [label="Heat, UV Light\n(Initiation)", color="#5F6368"]; Radical -> PeroxyRadical [label="+ O2", color="#5F6368"]; PeroxyRadical -> Hydroperoxide [label="+ R-H\n(Propagation)", color="#5F6368"]; Hydroperoxide -> Radical [style=dashed, arrowhead=none, color="#5F6368"]; PeroxyRadical -> PhenoxyRadical [label="+ ArOH\n(Termination)", color="#34A853"]; PhenoxyRadical -> NonRadical [label="+ ROO•", color="#4285F4"]; } Caption: Free radical scavenging mechanism of hindered phenolic antioxidants.
Evolution of Hindered Phenolic Antioxidant Structures
The development of hindered phenolic antioxidants has progressed from simple, low molecular weight structures to more complex, high-performance molecules designed for specific applications.
Mono-phenolic Antioxidants
These were the first widely used synthetic hindered phenols and contain a single phenolic ring.
-
Butylated Hydroxytoluene (BHT): A workhorse antioxidant, BHT is synthesized by the reaction of p-cresol with isobutylene, catalyzed by sulfuric acid.[7] While effective and economical, its high volatility can lead to loss during high-temperature processing and can cause discoloration.[11]
-
Butylated Hydroxyanisole (BHA): A mixture of isomers, BHA is also widely used, particularly in the food industry.[8][12] Like BHT, it has limitations due to its volatility.[11]
Poly-phenolic Antioxidants
To address the volatility and extraction issues of mono-phenols, higher molecular weight antioxidants containing multiple phenolic units were developed. These offer superior thermal stability and longevity.[2]
-
Irganox 1076: A mono-phenolic antioxidant with a long alkyl chain, which reduces its volatility compared to BHT.[13]
-
Irganox 1010: A tetra-functional hindered phenol, it has a high molecular weight (1178 g/mol ), very low volatility, and high resistance to extraction, making it suitable for demanding applications in plastics and elastomers.[13][14]
Asymmetric Hindered Phenols
A more recent development, asymmetric hindered phenols have different alkyl groups at the two ortho positions relative to the hydroxyl group (e.g., one tert-butyl and one methyl group).[9] This structural modification reduces the steric hindrance around the phenolic hydroxyl group, which can increase the efficiency of free radical scavenging.[9] They also tend to offer better color stability compared to their symmetric counterparts.[9]
-
Irganox 245: An example of an asymmetric hindered phenol that provides excellent antioxidant performance and color stability.[15]
dot digraph "Evolution of Hindered Phenolic Antioxidants" { graph [ rankdir="TB", splines=ortho, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12, bgcolor="#F1F3F4" ];
} Caption: The logical evolution of hindered phenolic antioxidant structures.
Quantitative Data Summary
The performance of hindered phenolic antioxidants can be compared using various metrics. The following tables summarize key properties for representative compounds.
Table 1: Physical and Chemical Properties
| Antioxidant | Type | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Features |
| BHT | Mono-phenolic | 220.35 | 69-71 | High volatility, economical |
| BHA | Mono-phenolic | 180.24 | 48-63 | Widely used in food, volatile |
| Irganox 1076 | Mono-phenolic (with long chain) | 530.87 | 50-55 | Low volatility, good compatibility |
| Irganox 1010 | Poly-phenolic | 1177.63 | 110-125 | Very low volatility, high extraction resistance[14] |
| Irganox 245 | Asymmetric | 586.9 | 76-79 | Excellent color stability, high efficiency[9] |
Table 2: Antioxidant Performance Data (Illustrative)
| Antioxidant | Test Method | Matrix | Result | Reference |
| Irganox 1010 | OIT @ 210°C | Polypropylene | > 60 min | [16] |
| Irganox 1076 | OIT @ 200°C | Polyethylene | ~25 min | [13] |
| PA6/PPA (modified hindered phenol) | Tensile Strength Retention (12 days aging) | Polyamide 6 | 88% | [17] |
| PA6/Irganox 1010 | Tensile Strength Retention (12 days aging) | Polyamide 6 | 30% | [17] |
Note: OIT (Oxidation Induction Time) values are highly dependent on the polymer matrix, test temperature, and concentration of the antioxidant.
Experimental Protocols
The efficacy of hindered phenolic antioxidants is evaluated through various standardized tests.
DPPH Radical Scavenging Assay
This is a common and rapid spectrophotometric method to assess the free radical scavenging capacity of a compound.[18]
Methodology:
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in a suitable solvent (e.g., methanol or ethanol) and then diluted to a working concentration (typically 0.1 mM). The solution has a deep purple color.[19]
-
Sample Preparation: The antioxidant compound is dissolved in the same solvent and prepared at various concentrations.[19]
-
Reaction: A specific volume of the antioxidant solution is mixed with the DPPH working solution. A control sample containing only the solvent and DPPH is also prepared.[19]
-
Incubation: The reaction mixtures are incubated in the dark for a set period (e.g., 30 minutes) to allow the reaction to reach completion.[19]
-
Measurement: The absorbance of each solution is measured at approximately 517 nm using a spectrophotometer.[18]
-
Calculation: The scavenging activity is calculated as the percentage decrease in absorbance of the sample compared to the control. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[18]
% Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100
dot digraph "DPPH Assay Workflow" { graph [ rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, bgcolor="#F1F3F4" ];
node [ shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, penwidth=1.5 ];
edge [ fontname="Arial", fontsize=9, arrowsize=0.7, penwidth=1.5, color="#5F6368" ];
// Nodes prep_dpph [label="Prepare 0.1 mM\nDPPH Solution", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; prep_sample [label="Prepare Antioxidant\nSample Dilutions", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; mix [label="Mix Sample and\nDPPH Solution", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; incubate [label="Incubate in Dark\n(e.g., 30 min)", fillcolor="#FBBC05", fontcolor="#202124", color="#FBBC05"]; measure [label="Measure Absorbance\nat 517 nm", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"]; calculate [label="Calculate % Scavenging\nand IC50 Value", fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"];
// Edges prep_dpph -> mix; prep_sample -> mix; mix -> incubate; incubate -> measure; measure -> calculate; } Caption: A typical experimental workflow for the DPPH radical scavenging assay.
Oxidation Induction Time (OIT)
The OIT test is a standardized method (e.g., ISO 11357-6) used to determine the thermal stability of a material in an oxidative atmosphere.[20] It is widely used in the polymer industry to assess the performance of antioxidants.[21]
Methodology:
-
Sample Preparation: A small sample of the material (e.g., a polymer containing the antioxidant) is placed in an open crucible.
-
Heating: The sample is heated in a Differential Scanning Calorimeter (DSC) under an inert atmosphere (typically nitrogen) to a specified isothermal test temperature (e.g., 200°C).[22][23]
-
Gas Switch: Once the sample temperature has stabilized, the purge gas is switched from nitrogen to oxygen.[24]
-
Measurement: The DSC monitors the heat flow from the sample. The time from the introduction of oxygen until the onset of the exothermic oxidation of the material is measured.[24]
-
Result: This time is the Oxidation Induction Time (OIT). A longer OIT indicates better thermal oxidative stability.[20]
Applications
Hindered phenolic antioxidants are used across a wide range of industries:
-
Plastics and Polymers: They are essential additives in polyolefins (polyethylene, polypropylene), PVC, styrenic polymers, and engineering plastics to prevent degradation during high-temperature processing and throughout the product's service life.[1][2]
-
Rubber and Elastomers: They protect synthetic and natural rubbers from oxidation, which can cause cracking and loss of elasticity.[2]
-
Adhesives and Sealants: They enhance the thermal stability of adhesives and sealants.[15]
-
Fuels and Lubricants: They prevent the formation of gums and sludge in fuels and lubricants by inhibiting oxidation.[3]
-
Food and Beverages: BHA and BHT are used to prevent spoilage in foods containing fats and oils.[8]
-
Cosmetics and Personal Care: They are used to stabilize formulations and protect against degradation.[7]
-
Pharmaceuticals: They can be used as excipients to protect active pharmaceutical ingredients from oxidation.[4]
Future Trends and Conclusion
The development of hindered phenolic antioxidants continues to evolve. Current research focuses on several key areas:
-
Sustainable Antioxidants: There is growing interest in developing effective antioxidants from renewable, bio-based sources, such as cardanol or ferulic acid, to replace fossil-based compounds.[25][26]
-
Polymer-Bound Antioxidants: Covalently bonding the antioxidant moiety to the polymer backbone is being explored to prevent migration and extraction, which is particularly important for applications like medical devices and food packaging.[16]
-
Multifunctional Additives: Researchers are designing single molecules that combine a hindered phenol group with other functionalities, such as a UV absorber, to provide comprehensive protection against both thermal and light-induced degradation.[27]
References
- 1. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 2. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 3. bdmaee.net [bdmaee.net]
- 4. Antioxidant - Wikipedia [en.wikipedia.org]
- 5. A Brief History of Antioxidant Development [mantsen.com]
- 6. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. kemin.com [kemin.com]
- 9. Asymmetric hindered phenol antioxidant, provide better color stability! - Omnistab Light Stabilizer_Omnistab UV Absorber-Deltachem (Qingdao) Co. Ltd. (Deltachem) [en.deltachem.net]
- 10. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. partinchem.com [partinchem.com]
- 12. US3852502A - The method of stabilizing foods with an antioxidant - Google Patents [patents.google.com]
- 13. frontier-lab.com [frontier-lab.com]
- 14. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 15. basf.com [basf.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. acmeresearchlabs.in [acmeresearchlabs.in]
- 20. Oxidative-induction time - Wikipedia [en.wikipedia.org]
- 21. Oxidative Induction Times (OIT) Testing by Differential Scanning Calorimetry [intertek.com]
- 22. measurlabs.com [measurlabs.com]
- 23. DSC OIT Test Method ASTM D3895 , ISO 11357 , EN 728 , ASTM D3418 - AHP PLASTIK MAKINA [ahp-makina.com]
- 24. mt.com [mt.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing 2,6-di-tert-butylphenol as an Antioxidant in Polymer Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers are susceptible to degradation initiated by heat, oxygen, and UV radiation, leading to a loss of mechanical properties, discoloration, and a reduction in service life. Antioxidants are crucial additives that inhibit or retard these degradation processes. 2,6-di-tert-butylphenol is a widely used hindered phenolic antioxidant that effectively stabilizes a variety of polymers, including polyolefins like polyethylene and polypropylene, as well as rubbers.[1][2] Its efficacy stems from its ability to act as a primary antioxidant, interrupting the free-radical chain reactions that drive polymer degradation.[3] The bulky tert-butyl groups at the ortho positions to the hydroxyl group provide steric hindrance, which enhances the stability of the resulting phenoxy radical and prevents it from initiating new degradation chains.[1][4] This document provides detailed application notes, performance data, and experimental protocols for evaluating the effectiveness of this compound in polymer stabilization.
Mechanism of Action: Free Radical Scavenging
The primary role of this compound as a polymer stabilizer is to interrupt the auto-oxidation cycle. This is achieved through the donation of a hydrogen atom from its phenolic hydroxyl group to reactive free radicals (R• and ROO•) that are formed during polymer degradation. This process terminates the degradation chain reaction.[1] The steric hindrance provided by the two tert-butyl groups stabilizes the resulting phenoxy radical, preventing it from initiating new oxidation chains.[1][4]
Caption: Free radical scavenging mechanism of this compound.
Performance Data
The effectiveness of this compound and its derivatives as antioxidants can be quantified by various analytical techniques. The following tables summarize key performance data.
Table 1: Oxidative Induction Time (OIT) of Polypropylene Stabilized with a Hindered Phenolic Antioxidant
This table presents the induction periods of oxidation for polypropylene (PP) samples containing 0.3 wt% of various antioxidants, as determined by Differential Scanning Calorimetry (DSC). The data is adapted from a study on 4,4'-bis(this compound), a derivative of this compound.[5]
| Antioxidant | Polymer Matrix | Antioxidant Concentration (wt%) | Test Temperature (°C) | Induction Period of Oxidation (min) |
| None | Polypropylene | 0 | 180 | < 5 |
| 4,4'-bis(this compound) | Polypropylene | 0.3 | 180 | 60 |
| Irganox 1098 | Polypropylene | 0.3 | 180 | ~20 |
| Irganox 1010 | Polypropylene | 0.3 | 180 | ~20 |
| Irganox HP2215 | Polypropylene | 0.3 | 180 | ~10 |
| Irganox B215 | Polypropylene | 0.3 | 180 | 40 |
Table 2: Illustrative Melt Flow Index (MFI) of Polyethylene with and without this compound
The Melt Flow Index is an indicator of a polymer's viscosity and average molecular weight.[6] A significant increase in MFI after processing suggests polymer chain scission and degradation. Effective stabilizers help to minimize this change. The following data is illustrative to demonstrate the expected effect of this compound on the MFI of polyethylene after multiple extrusion cycles.
| Sample | Polymer Matrix | Antioxidant Concentration (wt%) | Processing | MFI (g/10 min) at 190°C/2.16 kg |
| Virgin PE | Polyethylene | 0 | Before Processing | 1.0 |
| Unstabilized PE | Polyethylene | 0 | After 3 Extrusions | 3.5 |
| Stabilized PE | Polyethylene | 0.2 | After 3 Extrusions | 1.2 |
Experimental Protocols
To evaluate the performance of this compound as a polymer stabilizer, the following standardized experimental protocols are recommended.
Caption: Experimental workflow for evaluating polymer antioxidant performance.
Protocol 1: Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC)
Objective: To determine the resistance of a stabilized polymer to oxidative degradation under accelerated thermal conditions. A longer OIT indicates better thermal stability.
Standard: ASTM D3895
Methodology:
-
Sample Preparation: Place a small sample (5-10 mg) of the stabilized polymer into an aluminum DSC pan.
-
Instrument Setup: Place the pan in the DSC cell.
-
Heating under Inert Atmosphere: Heat the sample to the desired isothermal test temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere.
-
Isothermal Hold: Allow the sample to equilibrate at the test temperature.
-
Switch to Oxidizing Atmosphere: Switch the purge gas from nitrogen to oxygen at a constant flow rate.
-
Data Acquisition: Record the heat flow as a function of time. The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak.
Protocol 2: Melt Flow Index (MFI) Measurement
Objective: To assess the effect of the antioxidant on the processability and degradation of the polymer during melt processing.
Standard: ASTM D1238, ISO 1133
Methodology:
-
Instrument Setup: Preheat the barrel of the extrusion plastometer to the specified temperature (e.g., 190°C for polyethylene, 230°C for polypropylene).
-
Sample Loading: Load a specified amount of the polymer pellets into the heated barrel.
-
Preheating: Allow the polymer to preheat for a specified time to reach a molten state.
-
Extrusion: Apply a specified weight to the piston, which forces the molten polymer through a standardized die.
-
Sample Collection: Collect the extrudate over a set period.
-
Measurement: Weigh the collected extrudate.
-
Calculation: The MFI is calculated in grams per 10 minutes.
Protocol 3: Spectroscopic Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To monitor the chemical changes in the polymer, such as the formation of carbonyl groups, which are indicative of oxidative degradation.
Methodology:
-
Sample Preparation: Prepare thin films of the stabilized and unstabilized polymer samples.
-
Initial Spectrum: Obtain the FTIR spectrum of each sample before any aging.
-
Accelerated Aging: Expose the polymer films to heat (oven aging) or UV radiation for various time intervals.
-
Periodic Analysis: At each time interval, record the FTIR spectrum of the aged films.
-
Data Analysis: Monitor the increase in the absorbance of the carbonyl peak (typically around 1700-1750 cm⁻¹). The carbonyl index can be calculated as the ratio of the carbonyl peak absorbance to the absorbance of a reference peak that does not change during degradation.
Conclusion
This compound is an effective primary antioxidant for a wide range of polymers. Its ability to scavenge free radicals and terminate the oxidative degradation chain significantly enhances the thermal stability and service life of polymeric materials. The experimental protocols outlined in this document provide a framework for researchers and scientists to evaluate and quantify the performance of this compound and other antioxidant systems in their specific polymer formulations. Careful selection of antioxidant concentration and proper evaluation of its performance are critical for developing durable and reliable polymer products.
References
Application of 2,6-di-tert-butylphenol in Aviation Fuel to Prevent Gumming: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aviation turbine fuels are susceptible to oxidative degradation during storage and under the high-temperature conditions experienced during flight. This degradation can lead to the formation of insoluble gums and deposits, a phenomenon known as "gumming." These deposits can interfere with the proper functioning of fuel systems, leading to reduced engine performance and potentially catastrophic failure.[1][2] To mitigate this, antioxidants are added to aviation fuel. 2,6-di-tert-butylphenol, a sterically hindered phenolic antioxidant, is widely used for this purpose due to its high efficacy in interrupting the autoxidation chain reactions that lead to gum formation.[1][2] This document provides detailed application notes, experimental protocols, and a mechanistic overview of this compound as a gum inhibitor in aviation fuel.
Mechanism of Action: Free Radical Scavenging
The primary role of this compound as an antioxidant is to act as a free radical scavenger. The process of hydrocarbon autoxidation, which leads to gum formation, is a free radical chain reaction. This compound donates a hydrogen atom from its hydroxyl group to the reactive peroxy radicals (ROO•) that propagate the chain reaction. This neutralizes the peroxy radical, forming a hydroperoxide (ROOH) and a stable 2,6-di-tert-butylphenoxyl radical. The steric hindrance provided by the two tertiary butyl groups on the phenol ring makes the resulting phenoxyl radical relatively stable and unable to initiate further oxidation, thus terminating the chain reaction.
Data Presentation
The effectiveness of this compound in preventing gum formation is typically evaluated using standardized tests that measure the amount of residue formed after subjecting the fuel to accelerated aging conditions. The following table summarizes hypothetical performance data based on typical industry observations.
| This compound Concentration (mg/L) | Test Method | Test Conditions | Gum Content (mg/100mL) |
| 0 (Control) | ASTM D381 | Jet Evaporation | 8 |
| 12 | ASTM D381 | Jet Evaporation | 2 |
| 24 | ASTM D381 | Jet Evaporation | <1 |
| 0 (Control) | ASTM D873 | 16 hours @ 100°C, 100 psi O₂ | 15 |
| 12 | ASTM D873 | 16 hours @ 100°C, 100 psi O₂ | 4 |
| 24 | ASTM D873 | 16 hours @ 100°C, 100 psi O₂ | 2 |
Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the performance of this compound in aviation fuel.
Protocol 1: Determination of Existent Gum in Aviation Fuels by Jet Evaporation (Based on ASTM D381)
1. Objective: To determine the amount of existing gum in aviation fuel, which is the residue of the fuel after evaporation under controlled conditions.[3][4][5][6]
2. Materials and Apparatus:
-
Evaporation bath with wells for beakers and jets for delivering heated air or steam.
-
Glass beakers (100 mL).
-
Analytical balance, readable to 0.1 mg.
-
Graduated cylinders (50 mL).
-
Tongs for handling beakers.
-
Drying oven.
-
Heptane (for cleaning).
-
Aviation fuel sample with and without this compound.
3. Procedure:
-
Preparation of Beakers: Wash the beakers with a suitable solvent (e.g., heptane), and then with soap and water. Rinse with distilled water and finally with acetone. Dry the beakers in an oven at a minimum of 150°C for at least 1 hour. Transfer the beakers to a desiccator to cool for at least 2 hours.
-
Initial Weighing: Weigh the cooled beakers to the nearest 0.1 mg. Record this as the "Initial Mass."
-
Sample Measurement: Measure 50 ± 0.5 mL of the aviation fuel sample into each beaker.
-
Evaporation:
-
Place the beakers in the wells of the preheated evaporation bath. The bath temperature for aviation turbine fuel should be maintained at 232 to 246°C.[5]
-
Position the jets so that they are delivering heated steam vertically downwards into the center of the beakers.
-
Continue the evaporation until no more vapor is observed.
-
-
Drying and Cooling:
-
Remove the beakers from the evaporation bath and place them in a drying oven at 150°C for 60 ± 5 minutes.
-
After drying, transfer the beakers to a desiccator and allow them to cool for at least 2 hours.
-
-
Final Weighing: Weigh the cooled beakers to the nearest 0.1 mg. Record this as the "Final Mass."
-
Calculation:
-
Calculate the existent gum as follows: Gum Content (mg/100 mL) = 2 * (Final Mass - Initial Mass)
-
4. Experimental Workflow:
Protocol 2: Oxidation Stability of Aviation Fuels (Potential Residue Method) (Based on ASTM D873)
1. Objective: To determine the tendency of aviation fuel to form gum and deposits under accelerated aging conditions of high temperature and oxygen pressure.[7][8] This test is indicative of the storage stability of the fuel.[7][8]
2. Materials and Apparatus:
-
Oxidation pressure vessel (bomb).
-
Glass sample container and cover.
-
Water bath capable of maintaining a temperature of 100 ± 0.1°C.
-
Pressure gauge.
-
Oxygen supply.
-
Filtering crucible.
-
Evaporation bath (as in ASTM D381).
-
Analytical balance, readable to 0.1 mg.
-
Aviation fuel sample with and without this compound.
3. Procedure:
-
Sample Preparation: Place 100 ± 1 mL of the fuel sample into the glass sample container.
-
Assembly of Apparatus: Place the glass sample container in the oxidation bomb. Close the bomb and introduce oxygen until a pressure of 100-102 psi is reached.
-
Accelerated Aging: Place the charged bomb in the boiling water bath. Record the time. Keep the bomb in the bath for a specified period (e.g., 16 hours).
-
Cooling and Depressurization: After the aging period, remove the bomb from the bath and allow it to cool to room temperature. Slowly release the pressure.
-
Residue Determination:
-
Insoluble Gum: Filter the aged fuel through a tared filtering crucible. Wash the sample container with heptane and pass the washings through the crucible. Dry the crucible in an oven at 150°C, cool in a desiccator, and weigh. The increase in mass is the insoluble gum.
-
Soluble Gum: Evaporate the filtered fuel (filtrate) using the procedure described in ASTM D381. The residue is the soluble gum.
-
-
Calculation:
-
Potential Gum (mg/100 mL) = Soluble Gum + Insoluble Gum
-
4. Experimental Workflow:
Conclusion
This compound is a highly effective antioxidant for preventing gum formation in aviation fuels. Its mechanism of action involves the termination of free radical chain reactions responsible for fuel degradation. The use of standardized test methods such as ASTM D381 and ASTM D873 allows for the quantitative evaluation of its performance. The protocols and data presented in this document provide a framework for researchers and scientists to understand and apply this compound in the context of aviation fuel stability.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. store.astm.org [store.astm.org]
- 5. How to measure the gum content of fuels | Anton Paar Wiki [wiki.anton-paar.com]
- 6. testinglab.com [testinglab.com]
- 7. store.astm.org [store.astm.org]
- 8. store.astm.org [store.astm.org]
Application Note: High-Selectivity Synthesis of 2,6-di-tert-butylphenol via Friedel-Crafts Alkylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 2,6-di-tert-butylphenol, a critical intermediate in the production of antioxidants, UV stabilizers, and various pharmaceuticals.[1] The described method is based on the Friedel-Crafts alkylation of phenol with isobutylene, employing a catalyst that favors ortho-alkylation to achieve high selectivity for the desired product. This document includes comprehensive experimental procedures, quantitative data on reaction parameters, and a visual workflow to ensure reproducibility and facilitate adoption in research and development settings.
Introduction
This compound and its derivatives are of significant industrial importance, primarily serving as antioxidants in fuels, lubricants, and polymers.[1][2] The selective synthesis of the 2,6-disubstituted isomer over other potential products, such as 2,4-di-tert-butylphenol and 2,4,6-tri-tert-butylphenol, is a key challenge. The Friedel-Crafts alkylation of phenol with isobutylene is the predominant industrial method for its preparation.[1][3] The choice of catalyst is crucial for directing the alkylation to the ortho positions of the phenolic hydroxyl group. Aluminum phenoxide has been identified as a highly effective catalyst for this purpose, promoting the selective formation of this compound.[1]
Reaction and Mechanism
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, in this case, an aluminum-based species, activates the isobutylene, facilitating its attack on the electron-rich phenol ring. The steric hindrance imposed by the catalyst complex favors the formation of the ortho-substituted product. The overall reaction is as follows:
C₆H₅OH + 2 CH₂=C(CH₃)₂ → ((CH₃)₃C)₂C₆H₃OH[1]
Experimental Protocols
This section details the experimental procedure for the synthesis of this compound.
Materials and Equipment:
-
Phenol
-
Isobutylene
-
Aluminum-based catalyst (e.g., phenyloxyorthotertbutylphenoxyhydroaluminum acid)[4]
-
Solvent (e.g., saturated aliphatic or cycloaliphatic hydrocarbons)[2][5]
-
Reaction vessel (e.g., a three-necked round-bottom flask or a pressure reactor)
-
Stirring apparatus
-
Gas inlet and outlet tubes
-
Heating and cooling system
-
Apparatus for hydrolysis and extraction
-
Distillation setup for purification
Procedure:
-
Catalyst and Reactant Preparation: In a dry reaction vessel, a mixture of phenol and the aluminum-based catalyst is prepared. For example, a catalyst with the composition [(C₆H₅O)₂(ortho-tert. C₄H₉C₆H₄O)₂Al]H can be added to a mixture of phenol and ortho-tert-butylphenol.[4]
-
Reaction Setup: The reaction mixture is heated to the desired temperature, typically between 100°C and 110°C, under atmospheric pressure.[4]
-
Alkylation: Isobutylene gas is then passed through the heated reaction mixture for a specified duration, typically around 8 hours.[4]
-
Catalyst Removal: Upon completion of the reaction, the catalyst is removed from the alkylate product mixture. This is typically achieved by hydrolysis with water.[4]
-
Purification: The crude product is then subjected to vacuum rectification to separate the desired this compound from unreacted starting materials and byproducts.[4] For obtaining a high-purity product, recrystallization from a suitable solvent like normal-structure hydrocarbons can be performed.[4]
Quantitative Data
The following tables summarize the quantitative data from various experimental protocols for the synthesis of this compound.
Table 1: Reaction Conditions and Product Composition
| Parameter | Example 1[4] | Example 2[4] | Example 3[4] |
| Catalyst | [(C₆H₅O)₂(ortho-tert. C₄H₉C₆H₄O)₂Al]H | [(OC₆H₅)₃(ortho-tert. C₄H₉C₄O)₁Al]H | [(OC₆H₅)₁(ortho-tertC₄H₉C₆H₄O)₃Al]H |
| Phenol (g) | 172.4 | 100 | 86.2 |
| ortho-tert-butylphenol (g) | 156 | 40 | - |
| Catalyst (g) | 74.98 | 25.0 | 37.49 |
| Temperature (°C) | 110 | 105 | 110 |
| Reaction Time (h) | 8 | 8 | 8 |
| Product Composition (% by weight) | |||
| Phenol | 0.2 | 0.6 | 0.2 |
| ortho-tert-butylphenol | 10.5 | 16.2 | 10.6 |
| This compound | 80.1 | 76 | 80.0 |
| 2,4-di-tert-butylphenol | 0.2 | 0.2 | 0.4 |
| 2,4,6-tri-tert-butylphenol | 9 | 5 | 9 |
| Yield of this compound (%) | 80.1 | Not Specified | Not Specified |
| Selectivity (%) | Not Specified | 94.47 | 90.5 |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for this compound synthesis.
Conclusion
The Friedel-Crafts alkylation of phenol with isobutylene using an aluminum-based catalyst provides an effective and selective method for the synthesis of this compound. By carefully controlling the reaction conditions, such as temperature and catalyst composition, high yields and selectivity for the desired ortho-alkylated product can be achieved. The detailed protocol and quantitative data presented in this application note serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries, enabling the consistent and efficient production of this important chemical intermediate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2,6 Di Tert Butylphenol (2,6 DTBP) - CAS 128-39-2 | Vinati Organics [vinatiorganics.com]
- 3. This compound - Wikiwand [wikiwand.com]
- 4. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]
- 5. US5091594A - Process for the production of this compound - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of 2,6-Di-tert-butylphenol in Complex Matrices
Introduction
2,6-Di-tert-butylphenol (2,6-DTBP) is a synthetic phenolic compound widely used as an antioxidant in industrial products, including plastics, elastomers, and petroleum products. Due to its widespread use, it can be found as a contaminant in various environmental and biological matrices. Accurate quantification of 2,6-DTBP is essential for toxicological studies, environmental monitoring, and quality control in various industries. This document provides detailed analytical methods and protocols for the quantification of 2,6-DTBP in complex matrices, tailored for researchers, scientists, and drug development professionals. The primary techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Logical Workflow for Analysis
The selection of an appropriate analytical workflow is critical for achieving accurate and reliable quantification. The following diagram outlines a general workflow from sample handling to final data analysis.
Caption: General analytical workflow for 2,6-DTBP quantification.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds like 2,6-DTBP. It is frequently used for complex matrices such as food, environmental, and biological samples.[1][2][3]
Experimental Protocols
A. Sample Preparation
The choice of extraction method depends heavily on the sample matrix.
-
Protocol A1: Steam Distillation for Food Samples [1][3]
-
Homogenize 10-20 g of the food sample (e.g., fish tissue, meat).
-
Place the homogenized sample in a distillation flask with deionized water.
-
Utilize a Nielsen-Kryger or similar steam distillation apparatus that allows for simultaneous extraction of the distillate with a small volume of an organic solvent (e.g., hexane).
-
Perform the steam distillation for 2 hours.
-
Collect the organic solvent, which now contains the extracted 2,6-DTBP.
-
Dry the extract over anhydrous sodium sulfate.
-
The extract is typically suitable for direct GC-MS analysis without further cleanup.
-
-
Protocol A2: Ultrasonic Extraction for Solid Matrices (Dust, Sediment) [4][5]
-
Weigh 1 g of the dried, homogenized sample into a glass centrifuge tube.
-
Add 10 mL of a hexane/dichloromethane (1:3, v/v) mixture.
-
Fortify with an appropriate internal standard.
-
Vortex the sample for 1 minute, followed by ultrasonic extraction for 15 minutes.
-
Centrifuge the sample at 3000 rpm for 5 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2-6) two more times.
-
Combine the supernatants and concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
-
The sample is ready for injection.
-
-
Protocol A3: Headspace SPME for Liquid Matrices (Wine) [6]
-
Place 10 mL of the wine sample into a 20 mL SPME glass vial.
-
Add approximately 2 g of sodium chloride (NaCl) and an internal standard solution.
-
Seal the vial with a Teflon-lined cap.
-
Incubate the vial at 40°C for 20 minutes to allow for equilibration.
-
Expose a Solid-Phase Microextraction (SPME) fiber (e.g., PDMS/DVB) to the headspace of the vial for 20 minutes at 40°C.
-
Retract the fiber and introduce it into the GC injector for thermal desorption.
-
Caption: Logic for selecting a sample preparation method by matrix.
B. GC-MS Instrumental Conditions
The following are typical GC-MS parameters that can be adapted as a starting point.
| Parameter | Recommended Setting |
| Injector | Splitless mode, 260°C |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Column | 5MS UI or similar (30 m x 0.25 mm ID, 0.25 µm film)[6] |
| Oven Program | Initial: 50°C, hold for 1 min. Ramp: 10°C/min to 300°C. Hold: 3 min at 300°C[6] |
| MS Transfer Line | 300°C |
| Ion Source Temp. | 250°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z 191[6] |
| Qualifier Ions | m/z 206, 192[6] |
C. Calibration
Prepare a series of calibration standards of 2,6-DTBP in the final extraction solvent, ranging from approximately 1 to 100 ng/mL. Fortify each standard with the same concentration of internal standard as used in the samples. Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
Quantitative Data Summary
The following table summarizes performance data from published methods.
| Matrix | Method | LOD | LOQ | Recovery (%) | Reference |
| Dust & Sediment | GC-MS | 0.02-0.34 ng/g | 0.08-1.14 ng/g | 71.1 - 118 | [4][5] |
| Food (Fish) | GC-MS | - | - | - | Found at tr-3.9 ng/g[3] |
| Human Serum | GC-MS | - | - | - | Detected |
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust alternative for quantifying 2,6-DTBP, particularly for samples where the analyte is present at higher concentrations or when analyzing less volatile matrices.[7][8]
Experimental Protocols
A. Sample Preparation
-
Protocol A1: Solvent Extraction for Plant Material [9]
-
Weigh 1 g of dried, powdered plant material into a flask.
-
Add 20 mL of HPLC-grade methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction twice more on the remaining solids.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
Re-dissolve the dried extract in 5 mL of methanol:water (1:1, v/v).
-
Perform a liquid-liquid extraction with an equal volume of hexane to remove nonpolar interferences. Discard the hexane layer.
-
Filter the aqueous layer through a 0.45 µm syringe filter before injection.
-
B. HPLC Instrumental Conditions
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)[7] |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility)[7][8] |
| Gradient | Isocratic or gradient elution depending on matrix complexity. A typical starting point is 70:30 Acetonitrile:Water. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Volume | 10-20 µL |
| Detector | UV-Vis Detector |
| Wavelength | ~275 nm (scan for optimal wavelength) |
C. Calibration
Prepare a stock solution of 2,6-DTBP in methanol (e.g., 1 mg/mL). From this, prepare a series of calibration standards in the mobile phase, ranging from approximately 0.5 to 100 µg/mL. Inject the standards and construct a calibration curve by plotting peak area against concentration.
Quantitative Data Summary
Quantitative data for 2,6-DTBP by HPLC is less commonly published in complex matrices compared to GC-MS. Method validation is crucial to establish performance characteristics for a specific application.
| Matrix | Method | LOD | LOQ | Recovery (%) |
| Plant Extracts | HPLC-UV | To be determined | To be determined | To be determined |
| Pharmaceutical Prep. | HPLC-UV | To be determined | To be determined | To be determined |
Method Validation
All analytical methods must be validated to ensure they are suitable for their intended purpose.[10] Key validation parameters are outlined in the workflow below.
Caption: Key parameters for analytical method validation.
-
Specificity : The ability to assess the analyte unequivocally in the presence of other components.[11] This is typically demonstrated by analyzing blank matrix samples to check for interferences at the analyte's retention time.
-
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should typically be ≥0.99.
-
Accuracy : The closeness of the test results to the true value. It is often assessed using spike-recovery experiments on a blank matrix, with acceptance criteria typically between 80-120%.[11]
-
Precision : The degree of agreement among individual test results. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should typically be <15%.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ) : The lowest concentrations of analyte that can be reliably detected and quantified, respectively.
-
Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature), providing an indication of its reliability during normal usage.
References
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of 2,6-di-tert-butyl-hydroxytoluene and its transformation products in indoor dust and sediment by gas chromatography-mass spectrometry coupled with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oiv.int [oiv.int]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]
Application Note: HPLC Method for the Analysis of 2,6-di-tert-butylphenol
Introduction
2,6-di-tert-butylphenol (2,6-DTBP) is a phenolic compound widely utilized as an antioxidant and UV stabilizer in various industrial products, including plastics, petrochemicals, and aviation fuels.[1] Its primary function is to prevent oxidative degradation, thereby extending the shelf life and maintaining the integrity of these materials. Accurate and reliable quantification of 2,6-DTBP is crucial for quality control, stability studies, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust and sensitive method for the determination of 2,6-DTBP in diverse matrices.
This application note details a validated reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The described protocol is suitable for researchers, scientists, and professionals involved in drug development and quality control.
Chromatographic Conditions
A reverse-phase HPLC method with a C18 column provides excellent separation and quantification of this compound.[2][3] The use of a mobile phase consisting of acetonitrile and water with an acid modifier ensures good peak shape and resolution.[2][3]
Table 1: HPLC Instrumentation and Conditions
| Parameter | Value |
| HPLC System | Standard LC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector |
| Column | Waters SymmetryShield™ RP18, 5 µm, 4.6 x 250 mm (or equivalent) |
| Mobile Phase | A: AcetonitrileB: MethanolC: 1% Acetic Acid in Water |
| Gradient Elution | A gradient program is recommended for complex matrices. For simpler samples, an isocratic elution with a high percentage of organic solvent can be optimized. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 277 nm |
| Injection Volume | 10 µL |
Quantitative Data Summary
The following table summarizes the quantitative performance parameters of the HPLC method, based on a study of similar phenolic antioxidants.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 46.8 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.011 - 0.151 µg/mL |
| Limit of Quantitation (LOQ) | 0.031 - 0.393 µg/mL |
| Precision (RSD%) | Intraday: 0.25% - 3.17%Interday: 0.47% - 3.48% |
| Accuracy (Recovery %) | 80.39% - 104.31% |
Experimental Protocols
1. Reagents and Materials
-
This compound certified reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Acetic acid (glacial, analytical grade)
-
0.45 µm syringe filters (PTFE or other suitable material)
2. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL).
3. Sample Preparation
The sample preparation procedure will vary depending on the matrix. A general protocol for solid samples is provided below.
-
Extraction from Solid Matrix (e.g., Polymers):
-
Weigh approximately 1 gram of the homogenized sample into a suitable extraction vessel.
-
Add 20 mL of acetonitrile or a suitable organic solvent.
-
Sonicate the mixture for 30 minutes to facilitate extraction.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
4. HPLC Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After the analysis, flush the column with a high percentage of organic solvent (e.g., 100% acetonitrile) to remove any strongly retained compounds.
5. Data Analysis
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
HPLC Workflow for this compound Analysis
Caption: Workflow for this compound analysis.
References
Application Note: Detection of 2,6-di-tert-butylphenol using Gas Chromatography-Mass Spectrometry
Introduction
2,6-di-tert-butylphenol (2,6-DTBP) is a synthetic phenolic compound widely used as an antioxidant in various industrial products, including plastics, elastomers, and petroleum products.[1] Its presence in environmental and biological samples is of increasing concern due to its potential for bioaccumulation and endocrine-disrupting effects. Gas chromatography-mass spectrometry (GC-MS) is a highly effective and widely adopted analytical technique for the sensitive and selective determination of 2,6-DTBP in complex matrices.[2] This application note provides a detailed protocol for the detection and quantification of 2,6-DTBP using GC-MS, tailored for researchers, scientists, and drug development professionals.
Principle of the Method
This method involves the extraction of 2,6-DTBP from the sample matrix, followed by separation and detection using a gas chromatograph coupled to a mass spectrometer. The gas chromatograph separates the analyte from other components in the sample based on its volatility and interaction with the stationary phase of the analytical column. The mass spectrometer then fragments the eluted analyte and detects the resulting ions, providing a unique mass spectrum that confirms the identity of the compound and allows for its quantification.
Application
This method is applicable to the determination of this compound in various matrices, including food, beverages (such as wine), and environmental samples.[3][4][5] The protocol can be adapted for quality control in manufacturing processes and for safety assessments in drug development where 2,6-DTBP may be present as a contaminant or degradation product.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analysis of this compound and related compounds using GC-MS, as compiled from various studies.
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | low ng/mL range | General | [2] |
| 0.02-0.34 ng/g | Indoor Dust & Sediment | [6] | |
| Limit of Quantification (LOQ) | 1 µg/L | Wine | [3][7] |
| 0.08-1.14 ng/g | Indoor Dust & Sediment | [6] | |
| Linearity (R²) | > 0.99 | General | [2] |
| Recovery | 80 - 113% | General | [2] |
| 71.1 - 118% | Indoor Dust & Sediment | [6] | |
| Precision (%RSD) | < 15% (Intraday & Interday) | General | [2] |
| < 10.6% | Indoor Dust & Sediment | [6] | |
| Concentration Range | 1-100 µg/L | Wine | [3][7] |
| tr - 3.9 ng/g | Fish (muscle) | [4][5] | |
| 2.20 - 3.33 ng/mL | Human Serum (for 2,4-DTBP) | [8] |
Note: "tr" indicates trace levels.
Experimental Protocols
Below are detailed protocols for the analysis of this compound by GC-MS.
Protocol 1: Analysis of this compound in Wine using Headspace SPME-GC-MS
This protocol is adapted from the OIV-OENO 620-2020 resolution for the determination of alkylphenols in wine.[3][7]
1. Materials and Reagents
-
Reagents: this compound (CAS No. 128-39-2), Internal Standard (e.g., 4-tert-butylphenol-d13), Ethanol, Sodium Chloride (NaCl).[3]
-
Equipment: GC-MS system with a split/splitless injector, headspace solid-phase microextraction (SPME) autosampler, 20 mL SPME vials with caps and septa.[3]
2. Sample Preparation
-
Place 10 mL of the wine sample into a 20 mL SPME vial.
-
Add approximately 2 g of NaCl to the vial.[3]
-
Spike the sample with a known concentration of the internal standard solution.[3]
-
Seal the vial immediately with a cap and septum.[3]
3. GC-MS Parameters
-
GC System:
-
MS System:
4. SPME Parameters
-
Extraction Temperature: 40 °C.[3]
-
Extraction Time: 20 minutes.[3]
-
Desorption Time: 10 minutes in the injector.[3]
Protocol 2: Analysis of this compound in Food Samples using Steam Distillation-GC-MS
This protocol is based on a method for the determination of 2,4,6-tri-tert-butylphenol and related compounds in foods.[4][5]
1. Materials and Reagents
-
Reagents: this compound standard, appropriate solvents for extraction (e.g., n-hexane).
-
Equipment: GC-MS system, steam distillation apparatus.
2. Sample Preparation
-
Homogenize the food sample.
-
Perform steam distillation to extract the phenolic compounds.[4][5]
-
The resulting extract can be further cleaned up using a silica-gel cartridge.
-
Elute the target compounds from the cartridge with a suitable solvent mixture (e.g., acetone-hexane).
-
Concentrate the eluate before GC-MS analysis.
3. GC-MS Parameters
-
GC System:
-
Column: Low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.[2]
-
Injector: Splitless injection at 250°C.[2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]
-
Oven Temperature Program: Initial temperature of 50°C, ramped to 300°C at 10°C/min, and held for 3 minutes.[2]
-
-
MS System:
Visualizations
Caption: GC-MS workflow for this compound analysis.
Caption: Performance characteristics of the GC-MS method.
References
- 1. This compound | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 4. researchgate.net [researchgate.net]
- 5. [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of 2,6-di-tert-butyl-hydroxytoluene and its transformation products in indoor dust and sediment by gas chromatography-mass spectrometry coupled with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oiv.int [oiv.int]
- 8. diva-portal.org [diva-portal.org]
Application Notes and Protocols: 2,6-di-tert-butylphenol as a Stabilizer in Industrial Oils and Lubricants
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-di-tert-butylphenol (2,6-DTBP) is a sterically hindered phenolic antioxidant widely utilized to enhance the oxidative stability and extend the service life of industrial oils and lubricants.[1][2][3] Its primary function is to inhibit the degradation of hydrocarbon-based products by neutralizing free radicals, thereby preventing the formation of sludge, varnish, and acidic byproducts that can impair equipment performance and lead to premature failure.[1][4] This document provides detailed application notes, experimental protocols for performance evaluation, and a summary of its performance data.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 128-39-2[5][6] |
| Molecular Formula | C₁₄H₂₂O[5][6] |
| Molar Mass | 206.32 g/mol [5] |
| Appearance | Colorless to light yellow solid or viscous liquid[5] |
| Melting Point | 34-37 °C |
| Boiling Point | 253 °C |
| Solubility | Insoluble in water; soluble in hydrocarbons and alcohols. |
Applications in Industrial Oils and Lubricants
2,6-DTBP is a versatile antioxidant used in a variety of industrial lubricants to mitigate oxidative degradation. Its applications include, but are not limited to:
-
Turbine Oils: It is a common additive in turbine oils to enhance their long-term stability, with typical treat rates in combination with other antioxidants.
-
Hydraulic Oils: Helps to prevent the formation of sludge and varnish, ensuring the smooth operation of hydraulic systems.
-
Engine Oils: Contributes to the overall antioxidant package in engine lubricants.[5]
-
Gear Oils: Protects against oxidation at elevated temperatures.
-
Metalworking Fluids: Extends the fluid life by preventing oxidative breakdown.[5]
Antioxidant Mechanism of Action
The antioxidant activity of this compound is attributed to its ability to act as a free-radical scavenger. The sterically hindered phenolic group can donate a hydrogen atom to reactive peroxy radicals (ROO•), which are key intermediates in the autoxidation chain reaction of hydrocarbons. This process is outlined in the signaling pathway diagram below.
Caption: Free-radical scavenging mechanism of this compound.
Performance Data
The effectiveness of this compound as an antioxidant is typically evaluated using accelerated oxidation tests such as the Rotating Pressure Vessel Oxidation Test (RPVOT, ASTM D2272) and the Turbine Oil Stability Test (TOST, ASTM D943).
A study on the effects of 2,6-DTBP on the oxidative stability of a trimethylolpropane trioleate (TMPTO) synthetic ester base oil showed a proportional increase in the oxidation induction time with increasing concentrations of the antioxidant in a Rotary Bomb Oxidation Test (RBOT), which is another name for RPVOT.
Another long-term dry TOST evaluation in Group I turbine oils demonstrated that a combination of 0.25% hindered phenol and 0.25% alkylated diphenylamine can achieve over 10,000 hours of stability. While this study did not solely use 2,6-DTBP, it highlights the significant contribution of hindered phenols to lubricant longevity.
The following table summarizes representative performance data, illustrating the expected trend of improved oxidative stability with the addition of 2,6-DTBP to an industrial mineral oil.
| Concentration of 2,6-DTBP (wt%) | RPVOT (ASTM D2272) Induction Time (minutes) - Representative | TOST (ASTM D943) Hours to 2.0 mg KOH/g Acid Number - Representative |
| 0.0 | ~150 | ~1000 |
| 0.1 | ~300 | ~2500 |
| 0.3 | ~600 | >5000 |
| 0.5 | >800 | >8000 |
Experimental Protocols
Detailed methodologies for evaluating the performance of this compound in industrial oils are provided below.
Protocol 1: Evaluation of Oxidative Stability by RPVOT (ASTM D2272)
This method assesses the oxidation stability of lubricants under accelerated conditions.
1. Materials and Apparatus:
-
Base industrial oil (e.g., ISO VG 32 mineral oil)
-
This compound
-
Distilled water
-
Polished copper coil catalyst
-
Rotating Pressure Vessel Oxidation Test (RPVOT) apparatus
-
Analytical balance
2. Sample Preparation:
-
Prepare a series of oil blends by dissolving known concentrations of this compound (e.g., 0.1%, 0.3%, 0.5% by weight) in the base oil. Ensure complete dissolution by gentle heating and stirring if necessary. A control sample of the base oil without the antioxidant should also be prepared.
-
For each test, weigh 50 ± 0.5 g of the oil sample and 5 g of distilled water into the reaction container.[7]
-
Place a polished copper coil into the oil-water mixture to act as a catalyst.[7]
3. RPVOT Procedure:
-
Secure the reaction container in the stainless steel pressure vessel.
-
Pressurize the vessel with pure oxygen to 620 kPa (90 psi).[8][9]
-
Place the vessel in the heating bath, maintained at 150°C, and begin rotation at 100 rpm.[8][9]
-
Monitor the pressure inside the vessel. The test concludes when the pressure drops by 175 kPa from the maximum observed pressure.[8]
-
Record the time in minutes from the start of the test to the 175 kPa pressure drop. This is the RPVOT induction time.
References
- 1. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 2. smarteureka.com [smarteureka.com]
- 3. researchgate.net [researchgate.net]
- 4. US20090011961A1 - Lubricant compositions stabilized with styrenated phenolic antioxidant - Google Patents [patents.google.com]
- 5. partinchem.com [partinchem.com]
- 6. mobil.com.cn [mobil.com.cn]
- 7. lubrication.expert [lubrication.expert]
- 8. mobil.com [mobil.com]
- 9. petrocanadalubricants.com [petrocanadalubricants.com]
Synthesis of High Molecular Weight Antioxidants from 2,6-di-tert-butylphenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of high molecular weight antioxidants derived from 2,6-di-tert-butylphenol. Hindered phenolic antioxidants are crucial for stabilizing materials susceptible to oxidative degradation, and polymerizing these structures can reduce volatility and migration, enhancing their longevity and performance in various applications, including plastics, lubricants, and potentially biological systems.[1][2] Two primary synthetic strategies are detailed: oxidative coupling and enzymatic polymerization. This guide includes comprehensive methodologies for synthesis, characterization of antioxidant efficacy using DPPH and ABTS assays, and assessment of thermal stability via TGA and DSC. All quantitative data is summarized for clear comparison, and key experimental workflows are visualized using diagrams.
Introduction
This compound is a sterically hindered phenol widely used as an antioxidant.[1] Its bulky tert-butyl groups flanking the hydroxyl group are key to its function in neutralizing free radicals.[3] By donating a hydrogen atom, it can terminate damaging chain reactions.[4] While effective, its relatively low molecular weight can lead to volatility and leaching from the material matrix.[2] Synthesizing high molecular weight antioxidants based on this monomer addresses these limitations, leading to more durable and effective stabilization. This document outlines two effective methods for achieving this: chemical oxidative coupling and enzymatic polymerization.
Synthetic Methodologies
Two primary methods for the polymerization of this compound are presented below.
Oxidative Coupling Polymerization
This method involves the use of a catalyst to promote the coupling of phenolic monomers. A common approach utilizes a copper-amine catalyst system in the presence of oxygen.
Experimental Protocol:
-
Catalyst Preparation: In a two-necked flask equipped with a magnetic stirrer and an oxygen inlet, dissolve copper(I) bromide (CuBr) and N,N,N',N'-tetramethylethylenediamine (TMEDA) in a suitable solvent such as toluene. The molar ratio of CuBr to TMEDA is typically 1:1. Stir the solution under a continuous flow of oxygen until a clear green or blue solution is formed, indicating the formation of the active catalyst complex.
-
Polymerization: Dissolve this compound in toluene and add it to the catalyst solution. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the monomer.
-
Polymer Isolation: After the desired reaction time (typically several hours), precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol.
-
Purification: Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Enzymatic Polymerization
Enzymatic polymerization offers a green and highly selective alternative to chemical methods, operating under mild reaction conditions.[5] Laccase or peroxidase enzymes are commonly used to catalyze the polymerization of phenols.[6][7]
Experimental Protocol:
-
Reaction Setup: In a beaker, dissolve this compound in a suitable buffer solution (e.g., phosphate buffer, pH 7). A co-solvent such as acetone or dioxane may be used to improve the solubility of the monomer.[8]
-
Enzyme Addition: Add the laccase or peroxidase enzyme to the solution. The enzyme concentration should be optimized for the specific reaction conditions.
-
Initiation: For peroxidase-catalyzed reactions, hydrogen peroxide (H₂O₂) is required as an oxidant and should be added dropwise to the reaction mixture over an extended period to avoid enzyme inactivation.[6] For laccase, oxygen from the air is typically sufficient.
-
Polymerization: Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for a specified duration (e.g., 24 hours).[7]
-
Polymer Isolation and Purification: Precipitate the polymer by adding a non-solvent like methanol. Collect the polymer by filtration and wash it extensively with the non-solvent and water to remove residual reactants and enzyme.
-
Drying: Dry the polymer under vacuum at a moderate temperature.
Characterization of High Molecular Weight Antioxidants
Molecular Weight Determination
The molecular weight and polydispersity of the synthesized polymers can be determined using Gel Permeation Chromatography (GPC).
Table 1: Representative Molecular Weight Data for Poly(phenolic) Antioxidants
| Synthesis Method | Monomer | Molecular Weight (Mw, Da) | Polydispersity Index (PDI) | Reference |
| Enzymatic (Laccase) | Phenolic Compounds | 1,000 - 1,400 | ~1.10 | [5] |
| Oxidative Coupling | 2,6-dimethylphenol | Varies with conditions | - | [9] |
Note: Data for poly(this compound) is limited; this table provides examples from similar phenolic polymers to indicate expected ranges.
Antioxidant Activity Assays
The antioxidant efficacy of the synthesized polymers can be evaluated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Assay Procedure: In a 96-well plate, add 100 µL of various concentrations of the synthesized antioxidant (dissolved in a suitable solvent) to the wells. Add 100 µL of the DPPH solution to each well.
-
Incubation: Shake the plate and incubate for 30 minutes at room temperature in the dark.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of antioxidant required to scavenge 50% of the DPPH radicals).
Table 2: Antioxidant Activity of Phenolic Compounds
| Compound | Assay | IC50 Value | TEAC (Trolox Equivalent Antioxidant Capacity) | Reference |
| This compound | DPPH | - | 0.75 molTE/mol | [10] |
| Ethyl Acetate Fraction of M. hypoleuca | DPPH | 14.31 mg/L | - | [11] |
| Ethyl Acetate Fraction of M. hypoleuca | ABTS | 2.10 mg/L | - | [11] |
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability of the high molecular weight antioxidants.
Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small amount of the polymer (5-10 mg) into a TGA pan.
-
Analysis: Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Interpretation: Record the weight loss as a function of temperature. The onset of decomposition and the temperature at which significant weight loss occurs indicate the thermal stability of the polymer.
Table 3: Thermal Decomposition Temperatures of Phenolic Compounds
| Compound | Onset of Thermal Degradation (°C) | Termination of Degradation (°C) | Reference |
| p-tert-butylphenol (control) | ~137 | ~198 | [12] |
| 4,4'-bis(this compound) in PP | Varies with concentration | - | [13] |
Visualized Workflows and Pathways
Caption: General workflow for the synthesis and characterization of high molecular weight antioxidants.
Caption: Mechanism of radical scavenging by hindered phenolic antioxidants.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2,6 Di Tert Butylphenol (2,6 DTBP) - CAS 128-39-2 | Vinati Organics [vinatiorganics.com]
- 3. This compound | 128-39-2 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Laccase-catalyzed oxidative polymerization of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Monitoring Oxidation-Reduction Reactions with 2,6-di-tert-butylphenol
Audience: Researchers, scientists, and drug development professionals.
Introduction 2,6-di-tert-butylphenol (DTBP) is a sterically hindered phenolic compound widely utilized as an antioxidant in various industrial applications, including fuels, oils, plastics, and rubber.[1][2] Its primary function is to inhibit oxidation by scavenging free radicals, thereby preventing the degradation of hydrocarbon-based products.[1] The efficacy of DTBP as an antioxidant is rooted in its ability to participate in oxidation-reduction (redox) reactions, where it donates a hydrogen atom from its hydroxyl group to form a stable phenoxyl radical. Monitoring these redox reactions is critical for understanding its mechanism of action, determining its antioxidant capacity, and for quality control in formulations.
This document provides detailed protocols for monitoring the redox reactions of this compound using spectrophotometric, electrochemical, and chromatographic techniques.
Redox Reaction Mechanism
The antioxidant activity of this compound involves the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical (R•). This process neutralizes the reactive radical and results in the formation of a resonance-stabilized 2,6-di-tert-butylphenoxyl radical. This phenoxyl radical is relatively stable due to the steric hindrance provided by the two tert-butyl groups, which prevents it from readily participating in further chain-propagating reactions. The phenoxyl radical can then undergo further reactions, such as dimerization to form 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone (DPQ) or further oxidation to 2,6-di-tert-butyl-1,4-benzoquinone (BQ).[3][4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. Oxidation of this compound with tert-butyl hydroperoxide catalyzed by iron porphyrin tetrasulfonate, iron porphyrin tetracarboxylate and their supported analogues in a water-methanol mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex - PMC [pmc.ncbi.nlm.nih.gov]
2,6-Di-tert-butylphenol: A Versatile Reagent in Pharmaceutical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-tert-butylphenol (2,6-DTBP) is a sterically hindered phenolic compound widely recognized for its antioxidant properties. Beyond its direct application as a stabilizer, 2,6-DTBP serves as a crucial starting material and reagent in the synthesis of a variety of pharmaceutical agents and complex organic molecules. Its bulky tert-butyl groups ortho to the hydroxyl group impart unique reactivity, influencing its role as a nucleophile, a bulky base, and a protecting group. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceuticals and related derivatives.
Physicochemical Properties and Safety Information
This compound is a colorless to light yellow solid with a characteristic phenolic odor. It is insoluble in water but soluble in many organic solvents.[1]
| Property | Value |
| CAS Number | 128-39-2 |
| Molecular Formula | C₁₄H₂₂O |
| Molar Mass | 206.33 g/mol |
| Melting Point | 34-37 °C |
| Boiling Point | 253 °C |
| Appearance | Colorless to light yellow solid |
Safety: this compound is considered to have low toxicity, with a high LD₅₀. However, it is classified as a marine pollutant and should be handled with appropriate environmental precautions.[2] Standard laboratory safety practices, including the use of personal protective equipment, should always be followed.
Applications in Pharmaceutical Synthesis
This compound is a key building block in the synthesis of several pharmaceuticals, primarily leveraging its antioxidant properties and its utility as a sterically hindered phenolic scaffold.
Synthesis of Probucol
Probucol is a lipophilic antioxidant that has been used to lower cholesterol levels.[3] Its synthesis often starts from a derivative of this compound. A common precursor is 2,6-di-tert-butyl-4-mercaptophenol.
Synthesis Workflow for Probucol
Caption: Synthesis of Probucol from this compound.
Experimental Protocol: Synthesis of Probucol from 2,6-di-tert-butyl-4-mercaptophenol and Acetone
This protocol describes the acid-catalyzed condensation of 2,6-di-tert-butyl-4-mercaptophenol with acetone to yield Probucol.
Materials:
-
2,6-di-tert-butyl-4-mercaptophenol
-
Acetone
-
Strong acid catalyst (e.g., hydrochloric acid)
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-di-tert-butyl-4-mercaptophenol in a suitable solvent such as methanol.
-
Add acetone to the solution. The molar ratio of mercaptophenol to acetone is typically 2:1.
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl).
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated.
-
Collect the crude product by filtration.
-
Recrystallize the crude Probucol from a suitable solvent, such as methanol, to obtain the purified product.
Quantitative Data for Probucol Synthesis
| Parameter | Value | Reference |
| Yield | Varies depending on the specific method; reported up to 90% with optimized methods. | |
| Purity | High purity can be achieved through recrystallization. | |
| ¹H NMR (CDCl₃, δ) | 7.14 (s, 4H, Ar-H), 5.25 (s, 2H, OH), 1.73 (s, 6H, C(CH₃)₂), 1.46 (s, 36H, t-Bu) | |
| ¹³C NMR (CDCl₃, δ) | 152.9, 135.8, 128.9, 124.5, 53.2, 34.5, 30.3, 29.8 |
Synthesis of CGP-7930 Intermediate
CGP-7930 is a positive allosteric modulator of the GABA-B receptor.[4] A key intermediate in its synthesis is 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propan-1-ol, which can be synthesized from a derivative of this compound.[5][6]
Synthesis Workflow for CGP-7930 Intermediate
Caption: Synthesis of a key intermediate for CGP-7930.
Experimental Protocol: Synthesis of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propan-1-ol
This protocol describes the reduction of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate to the corresponding alcohol.[7]
Materials:
-
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
3% Sodium hydroxide solution
-
Ice
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ in anhydrous diethyl ether.
-
Cool the suspension in an ice-water bath.
-
In a separate flask, dissolve methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate in anhydrous diethyl ether.
-
Add the solution of the ester dropwise to the LiAlH₄ suspension with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Cool the reaction mixture again in an ice bath and slowly add 3% aqueous sodium hydroxide solution dropwise to quench the excess LiAlH₄.
-
A white precipitate will form. Filter the mixture and wash the precipitate with diethyl ether.
-
Combine the filtrate and the washings, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by distillation or chromatography if necessary.
Quantitative Data for CGP-7930 Intermediate Synthesis
| Parameter | Value | Reference |
| Yield | ~95% | [7] |
| Purity | High purity achievable after distillation. | [7] |
Synthesis of Nicanartine
Nicanartine is an antiatherosclerotic agent.[8] Its synthesis involves the use of a this compound derivative.
Experimental Protocol: Synthesis of Nicanartine
A convenient large-scale synthesis of Nicanartine has been developed, which involves the reaction of a this compound derivative with a pyridyl-containing side chain.[8][9]
Materials:
-
4-(2-Bromoethyl)-2,6-di-tert-butylphenol
-
3-Pyridylmethanol
-
Sodium hydride
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In a dry flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.
-
Add 3-pyridylmethanol dropwise to the suspension at 0 °C.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
-
Add a solution of 4-(2-bromoethyl)-2,6-di-tert-butylphenol in anhydrous THF to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours.
-
Monitor the reaction by TLC. After completion, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Nicanartine.
Synthesis of 1,3,4-Oxadiazole Derivatives
Derivatives of 1,3,4-oxadiazole containing a this compound moiety have been synthesized and evaluated for their antioxidant activity.
Synthesis Workflow for 1,3,4-Oxadiazole Derivatives
Caption: General synthesis of this compound-containing 1,3,4-oxadiazoles.
Experimental Protocol: General Synthesis of 2,6-Di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols
Materials:
-
3,5-Di-tert-butyl-4-hydroxybenzoic acid
-
Aryl acid hydrazide
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask, mix 3,5-di-tert-butyl-4-hydroxybenzoic acid (1.24 mmol) and the corresponding aryl acid hydrazide (1.24 mmol).
-
At room temperature, add phosphorus oxychloride (5 mL) in portions.
-
Reflux the mixture with stirring on a water bath at 80-90 °C for 3 hours.
-
After cooling, pour the reaction mixture onto crushed ice (100 mL) and stir for 15 minutes.
-
Neutralize the mixture by adding sodium bicarbonate in portions until the pH is approximately 7-8.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenol derivative.
Quantitative Data for 1,3,4-Oxadiazole Derivatives
| Aryl Substituent | Yield (%) |
| Phenyl | 76.1 |
| 4-Methoxyphenyl | 76.0 |
| 4-Ethoxyphenyl | 84.2 |
| 4-Bromophenyl | 73.6 |
| 4-Chlorophenyl | 83.1 |
Role in Peptide Synthesis
Due to its steric hindrance, this compound and its derivatives can be employed as scavengers in the cleavage step of solid-phase peptide synthesis (SPPS). During the acid-mediated cleavage of peptides from the resin and removal of protecting groups, reactive cationic species can be generated, which can lead to side reactions with sensitive amino acid residues. Hindered phenols can act as "cation traps" to prevent these undesired modifications.
Logical Workflow for Scavenging in SPPS
Caption: Role of this compound as a scavenger in SPPS.
While specific, detailed protocols for the direct use of this compound as a reagent in peptide synthesis are not as common as its role as a scavenger, its bulky nature can be exploited in specific coupling reactions where controlling reactivity is crucial.
Conclusion
This compound is a valuable and versatile reagent in the synthesis of pharmaceuticals and other bioactive molecules. Its unique sterically hindered phenolic structure allows it to serve as a key building block for complex antioxidants like Probucol and as a starting material for a range of other medicinally relevant compounds. The protocols and data presented in this document provide a foundation for researchers to utilize this compound in their synthetic endeavors, contributing to the development of new and improved pharmaceutical agents.
References
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. CGP-7930 [medbox.iiab.me]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metal-free approach for hindered amide-bond formation with hypervalent iodine(iii) reagents: application to hindered peptide synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Convenient Synthesis of 2,6-di--Butyl-4-[5-(3-pyridyl)-4-oxapentyl]phenols and their -Analogues - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 9. Convenient Synthesis of 2,6-di- tert-Butyl-4-[5-(3-pyridyl)-4-oxapentyl]phenols and their thia-Analogues - Journal of Chemical Research, Synopses (RSC Publishing) DOI:10.1039/A800452H [pubs.rsc.org]
experimental setup for studying the kinetics of 2,6-di-tert-butylphenol reactions
Application Note: Studying the Kinetics of 2,6-di-tert-butylphenol Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound (2,6-DTBP) is a sterically hindered phenolic compound widely utilized as an antioxidant and UV stabilizer in various industrial applications, including petrochemicals, plastics, and aviation fuels.[1] Its ability to scavenge free radicals makes it a subject of significant interest in chemistry, materials science, and pharmacology. Understanding the kinetics of its reactions—particularly oxidation—is crucial for optimizing its performance as an antioxidant, elucidating reaction mechanisms, and developing novel applications. This document provides detailed protocols for studying the reaction kinetics of 2,6-DTBP using modern analytical techniques.
Key Methodologies and Experimental Protocols
The study of 2,6-DTBP kinetics often involves monitoring the disappearance of the reactant or the appearance of a product over time. Due to the high stability of the resulting phenoxyl radical, these reactions can range from very fast to moderate, requiring different analytical approaches.
Protocol 1: Rapid Oxidation Kinetics using Stopped-Flow UV-Vis Spectrophotometry
This method is ideal for reactions with half-lives in the millisecond to second range, which is common for the rapid oxidation of 2,6-DTBP.[2][3] The technique involves the rapid mixing of two solutions and immediate monitoring of the change in absorbance.[4][5]
Objective: To determine the rate law and rate constant for the rapid oxidation of 2,6-DTBP.
Materials and Equipment:
-
This compound (2,6-DTBP)
-
Oxidant (e.g., a stable radical like DPPH, or a metal-based oxidant like a cobalt-porphyrin complex)[6][7]
-
Anhydrous solvent (e.g., methanol, acetonitrile)
-
Stopped-flow apparatus coupled with a UV-Vis spectrophotometer[8][9]
-
Drive syringes and a mixing chamber
-
Data acquisition software
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of 2,6-DTBP (e.g., 1 mM in methanol).
-
Prepare a stock solution of the oxidant at a concentration that will result in a measurable absorbance change (e.g., 0.1 mM in methanol).
-
Prepare a series of dilutions of the 2,6-DTBP stock solution to study concentration dependence.
-
-
Instrument Setup:
-
Determine the wavelength of maximum absorbance (λmax) for the product or the decaying reactant. For example, the oxidation product 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone (DPQ) exhibits strong absorbance in the visible region.[7]
-
Set the spectrophotometer to monitor the absorbance at this λmax over time.
-
Equilibrate the stopped-flow system to the desired reaction temperature (e.g., 25°C).
-
-
Data Acquisition:
-
Load one syringe with the 2,6-DTBP solution and the other with the oxidant solution.[2]
-
Initiate the run. The drive mechanism will rapidly push the solutions into the mixing chamber and then into the observation cell, stopping the flow just before measurement begins.[5]
-
The software will instantaneously begin recording the change in absorbance as a function of time, typically for several half-lives of the reaction.
-
-
Data Analysis:
-
The resulting absorbance vs. time data is fitted to an appropriate kinetic model (e.g., single exponential for pseudo-first-order conditions).
-
Under pseudo-first-order conditions (where [2,6-DTBP] >> [Oxidant]), the observed rate constant (kobs) is determined.
-
The experiment is repeated with varying concentrations of 2,6-DTBP to determine the reaction order with respect to the phenol. A plot of kobs versus [2,6-DTBP] will yield a straight line with a slope equal to the second-order rate constant (k2).
-
Data Presentation:
Table 1: Pseudo-First-Order Rate Constants for the Oxidation of 2,6-DTBP
| Experiment | [2,6-DTBP] (mM) | [Oxidant] (mM) | kobs (s⁻¹) |
|---|---|---|---|
| 1 | 1.0 | 0.05 | 0.25 |
| 2 | 2.0 | 0.05 | 0.51 |
| 3 | 3.0 | 0.05 | 0.74 |
| 4 | 4.0 | 0.05 | 1.02 |
| 5 | 5.0 | 0.05 | 1.26 |
Protocol 2: Reaction Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)
For slower reactions or for detailed product analysis, GC-MS is a powerful tool. It allows for the separation and quantification of 2,6-DTBP and its various reaction products over time.[10][11]
Objective: To quantify the consumption of 2,6-DTBP and the formation of products during a slow catalytic oxidation or alkylation reaction.[12][13]
Materials and Equipment:
-
Thermostatted reaction vessel with magnetic stirring
-
Gas Chromatography system with a mass spectrometer detector (GC-MS)
-
Appropriate GC column (e.g., HP-5)[11]
-
Internal standard (e.g., a stable compound not present in the reaction mixture)
-
Syringes for sampling
-
Quenching agent (if necessary)
Experimental Protocol:
-
Reaction Setup:
-
Combine the reactants (2,6-DTBP, catalyst, second reactant) in the thermostatted vessel at the desired temperature.
-
Start the stirrer to ensure a homogeneous mixture.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the reaction in the aliquot if necessary (e.g., by adding a small amount of a reducing agent or by rapid cooling).
-
Add a known amount of an internal standard to the aliquot.
-
-
Sample Preparation and Analysis:
-
Dilute the sample with a suitable solvent (e.g., hexane/dichloromethane) to a concentration appropriate for GC-MS analysis.[14]
-
Inject the prepared sample into the GC-MS.
-
The GC will separate the components, and the MS will identify and quantify them based on their mass spectra and retention times.
-
-
Data Analysis:
-
Create calibration curves for 2,6-DTBP and expected products using the internal standard method.
-
Use the calibration curves to determine the concentration of each component in the aliquots taken at different time points.
-
Plot the concentration of 2,6-DTBP and its products as a function of time to determine reaction rates and kinetic profiles.
-
Data Presentation:
Table 2: Typical GC-MS Parameters for 2,6-DTBP Analysis
| Parameter | Value |
|---|---|
| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | For 2,6-DTBP: 206 (M+), 191 |
Protocol 3: Characterization of Radical Intermediates by EPR Spectroscopy
The antioxidant activity of 2,6-DTBP proceeds via a stable phenoxyl radical intermediate. Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the only technique that can directly detect and characterize these paramagnetic species.[15][16]
Objective: To detect and characterize the 2,6-di-tert-butylphenoxyl radical formed during oxidation.
Materials and Equipment:
-
EPR (ESR) Spectrometer
-
Quartz EPR flat cell or capillary tube
-
Oxidation system (e.g., chemical oxidant like lead dioxide, or enzymatic system like horseradish peroxidase/H₂O₂)[16]
-
Solvent (e.g., toluene, benzene)
Experimental Protocol:
-
Sample Preparation:
-
In a small vial, dissolve 2,6-DTBP in the chosen solvent.
-
Add the oxidizing agent to initiate the formation of the phenoxyl radical. The solution will often develop a characteristic color.
-
-
EPR Measurement:
-
Transfer the solution containing the radical into a quartz EPR tube or flat cell.
-
Place the sample into the EPR spectrometer's resonant cavity.
-
Record the EPR spectrum at room temperature.
-
-
Spectral Analysis:
-
The resulting spectrum is analyzed to determine key parameters of the radical.
-
g-value: Helps in the general identification of the radical type.
-
Hyperfine Coupling Constants (hfc): The interaction of the unpaired electron with nearby magnetic nuclei (protons) splits the signal into a characteristic pattern. For the 2,6-di-tert-butylphenoxyl radical, this pattern provides definitive structural information.
-
Data Presentation:
Table 3: EPR Spectral Parameters for the 2,6-di-tert-butylphenoxyl Radical
| Parameter | Description | Typical Value |
|---|---|---|
| g-value | Isotropic g-factor | ~2.0045 |
| aH(para) | Hyperfine coupling to the para-proton | ~1.8 G |
| aH(meta) | Hyperfine coupling to the two meta-protons | ~1.8 G |
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. hpst.cz [hpst.cz]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.williams.edu [web.williams.edu]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation of this compound with tert-butyl hydroperoxide catalyzed by iron porphyrin tetrasulfonate, iron porphyrin tetracarboxylate and their supported analogues in a water-methanol mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stopped-Flow - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 13. researchgate.net [researchgate.net]
- 14. Determination of 2,6-di-tert-butyl-hydroxytoluene and its transformation products in indoor dust and sediment by gas chromatography-mass spectrometry coupled with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Free radical intermediates during peroxidase oxidation of 2-t-butyl-4-methoxyphenol, 2,6-di-t-butyl-4-methylphenol, and related phenol compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2,6-Di-tert-butylphenol in the Synthesis of Specialty Chemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Di-tert-butylphenol (2,6-DTBP) is a versatile sterically hindered phenolic compound with broad applications in the synthesis of specialty chemicals. Its unique structural features, particularly the bulky tert-butyl groups ortho to the hydroxyl group, impart significant steric hindrance and antioxidant properties. This makes it a valuable precursor for a range of high-value molecules, including active pharmaceutical ingredients (APIs), complex antioxidants, and ligands for catalysis. This document provides detailed application notes and experimental protocols for the synthesis of key specialty chemicals derived from 2,6-DTBP, including the API Probucol, hindered phenolic and phosphite antioxidants, and its use in catalytic applications.
Synthesis of Active Pharmaceutical Ingredients (APIs): Probucol
Probucol is a lipophilic drug with antioxidant properties that has been used to lower cholesterol levels. The synthesis of Probucol leverages 2,6-di-tert-butyl-4-mercaptophenol, a derivative of 2,6-DTBP.
Synthesis Pathway
The synthesis of Probucol from 2,6-di-tert-butyl-4-mercaptophenol proceeds in a two-step, one-pot reaction. The first step involves the reaction of 2,6-di-tert-butyl-4-mercaptophenol with propyne under basic conditions to form an olefin intermediate. This intermediate is then reacted in situ with a second equivalent of 2,6-di-tert-butyl-4-mercaptophenol under acidic conditions to yield Probucol.
Caption: Synthesis of Probucol from 2,6-di-tert-butyl-4-mercaptophenol.
Experimental Protocol: Synthesis of Probucol[1]
Materials:
-
2,6-di-tert-butyl-4-mercaptophenol
-
Methanol
-
Sodium methoxide
-
Propyne
-
35% Hydrochloric acid
-
95% Ethanol
Procedure:
-
Charge a 0.5 L autoclave with 47.7 g (0.2 mol) of 2,6-di-tert-butyl-4-mercaptophenol solid.
-
Add 76 g of methanol and 21.6 g (0.40 mol) of sodium methoxide to the autoclave.
-
Heat the mixture to 50 °C with stirring to dissolve the solids.
-
Increase the temperature to 60 °C and introduce propyne gas to maintain a pressure of 1 MPa.
-
Stir the reaction mixture for 3 hours, then release the pressure.
-
Transfer the reaction mixture to a 500 ml five-necked flask.
-
Add another 47.7 g (0.2 mol) of 2,6-di-tert-butyl-4-mercaptophenol to the flask.
-
While stirring, add 35% hydrochloric acid until the pH is ≤ 1.
-
Heat the mixture to 60-65 °C and maintain for 1 hour.
-
Cool the mixture to 5-15 °C and stir for 4-6 hours.
-
Collect the crude Probucol product by suction filtration.
-
Wash the crude product and recrystallize from 95% ethanol.
-
Dry the purified product under vacuum.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 90.5% - 94.5% | [1] |
| Purity (HPLC) | 99.89% - 99.93% | [1] |
| Melting Point | 125 - 126 °C | [1] |
Synthesis of Hindered Phenolic Antioxidants: Irganox 1076
2,6-DTBP is a fundamental building block for a wide range of hindered phenolic antioxidants. These compounds are crucial for preventing thermo-oxidative degradation in polymers. A prominent example is Irganox 1076 (Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate).
Synthesis Pathway
The synthesis of Irganox 1076 is a two-step process starting from 2,6-DTBP. The first step is a base-catalyzed Michael addition of methyl acrylate to 2,6-DTBP to form methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. The second step involves the transesterification of this methyl ester with octadecyl alcohol.
Caption: Synthesis of Irganox 1076 from this compound.
Experimental Protocols
Protocol 2.2.1: Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate [2] Materials:
-
This compound
-
Methyl acrylate
-
Sodium methoxide
-
85% Ethanol
Procedure:
-
In a reaction vessel, combine this compound and methyl acrylate with sodium methoxide as the catalyst.
-
The reaction proceeds via a Michael addition followed by an H-1,5 migration.
-
After the reaction is complete, pump out the mother liquor.
-
Wash the product with 85% ethanol.
-
Dry the product to obtain methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.
Protocol 2.2.2: Synthesis of Irganox 1076 (Transesterification) [3] Materials:
-
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
-
Octadecyl alcohol
-
Monobutyltin oxide
-
Synthetic magnesium silicate
Procedure:
-
Combine 124.8 g (0.427 mole) of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, 88.8 g (0.328 mole) of octadecyl alcohol, and 0.13 g (0.0007 mole) of monobutyltin oxide in a reaction vessel.
-
Heat the mixture to carry out the transesterification reaction.
-
To the resulting solution (214 g), add 35 g of synthetic magnesium silicate.
-
Stir the solution at 60 °C for 30 minutes.
-
Separate the organic layer by filtration to obtain the final product.
Quantitative Data
| Intermediate/Product | Parameter | Value | Reference |
| Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | Yield | 79.9% | [2] |
| Purity | 98.55% | [2] | |
| Melting Point | 62-64 °C | [2] | |
| Irganox 1076 | Tin Removal Rate | 99.2% | [3] |
Synthesis of Phosphite Antioxidants
2,6-DTBP and its derivatives are key precursors for high-performance phosphite antioxidants, which act as secondary antioxidants by decomposing hydroperoxides.
Synthesis Pathway: Bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl)phosphite
This phosphite antioxidant is synthesized through the transesterification of dibutyl phosphite with 2,6-di-tert-butyl-4-(3-hydroxypropyl)phenol.
Caption: Synthesis of a phosphite antioxidant.
Experimental Protocol: Synthesis of Bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl)phosphite[3]
Materials:
-
2,6-di-tert-butyl-4-(3-hydroxypropyl)phenol
-
Dibutyl phosphite
-
Metallic sodium
Procedure:
-
In a round-bottomed flask, mix 59.9 g (0.23 mol) of 2,6-di-tert-butyl-4-(3-hydroxypropyl)phenol, 22.0 g (0.11 mol) of dibutyl phosphite, and 0.05 g (0.0022 mol) of metallic sodium.
-
Gradually heat the mixture with stirring, ensuring the temperature of the distillate vapor does not exceed 75–77 °C.
-
Continue the reaction until the amount of distilled n-butyl alcohol is close to the theoretical amount.
-
Purify the reaction mass by vacuum distillation at 5 mm Hg and a temperature of 300 °C (in a Wood's bath) to remove unreacted volatile substances.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 91.6% | [3] |
Application in Catalysis
Derivatives of 2,6-DTBP are used as ligands in transition metal complexes that catalyze various oxidation reactions. The sterically hindered phenolic groups can influence the electronic and steric properties of the metal center, thereby affecting its catalytic activity.
Catalytic Oxidation of this compound
Iron porphyrin complexes can be used as catalysts for the oxidation of 2,6-DTBP itself. This reaction is relevant for understanding oxidative degradation pathways and for the synthesis of quinone and diphenoquinone derivatives.
Experimental Protocol: Catalytic Oxidation of 2,6-DTBP with Iron Porphyrins[1]
Materials:
-
This compound (DTBP)
-
Iron porphyrin catalyst (e.g., FePTS or FePTC)
-
tert-Butyl hydroperoxide (TBHP)
-
Methanol-water mixture
Procedure:
-
Prepare a solution of this compound in a methanol-water mixture (volume ratio of water to methanol between 1 and 8).
-
Add the iron porphyrin catalyst to the solution.
-
Initiate the oxidation by adding tert-butyl hydroperoxide as the oxidant.
-
Monitor the reaction for the formation of products such as 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone (DPQ), 4,4'-dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl (H₂DPQ), and 2,6-di-tert-butyl-1,4-benzoquinone (BQ).
Logical Relationship of Catalytic Oxidation
Caption: Catalytic oxidation of 2,6-DTBP.
Conclusion
This compound is a cornerstone of specialty chemical synthesis, providing access to a diverse array of molecules with critical industrial and pharmaceutical applications. The protocols and data presented herein offer a valuable resource for researchers and professionals engaged in the development and synthesis of these important compounds. The unique properties conferred by the 2,6-di-tert-butylphenyl moiety continue to make it a subject of ongoing research and development in the fields of materials science, drug discovery, and catalysis.
References
- 1. Oxidation of this compound with tert-butyl hydroperoxide catalyzed by iron porphyrin tetrasulfonate, iron porphyrin tetracarboxylate and their supported analogues in a water-methanol mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. antioxidant.ahmadullins.com [antioxidant.ahmadullins.com]
Application Note: Electrochemical Detection of 2,6-di-tert-butylphenol in Fuel Samples
Abstract
This application note details a sensitive and rapid electrochemical method for the quantitative determination of 2,6-di-tert-butylphenol (2,6-DTBP), a common antioxidant additive, in various fuel samples such as gasoline, diesel, and aviation fuel. The protocol leverages the electro-oxidative properties of 2,6-DTBP on a modified glassy carbon electrode (GCE). Differential Pulse Voltammetry (DPV) is employed for its high sensitivity and effective discrimination from background signals. This method provides a cost-effective and efficient alternative to traditional chromatographic techniques, making it suitable for routine quality control and research applications.
Introduction
This compound is a synthetic phenolic antioxidant widely used to prevent gumming and improve the stability of hydrocarbon-based fuels by inhibiting oxidation processes.[1] Monitoring its concentration is crucial for ensuring fuel quality and performance. Traditional analytical methods for quantifying 2,6-DTBP in fuel matrices often involve time-consuming and expensive chromatographic techniques. Electrochemical methods, particularly voltammetry, offer a compelling alternative due to their inherent simplicity, high sensitivity, rapid analysis time, and cost-effectiveness.[2]
The principle of this method is based on the electrochemical oxidation of the phenolic hydroxyl group in the 2,6-DTBP molecule at a specific potential when a voltage is applied to a working electrode. The resulting current is directly proportional to the concentration of 2,6-DTBP in the sample. To enhance the sensitivity and selectivity of the measurement, the surface of the glassy carbon electrode is modified with nanomaterials, which catalyze the electron transfer process and increase the effective surface area.
Experimental
Instrumentation and Reagents
-
Potentiostat/Galvanostat: Capable of performing Differential Pulse Voltammetry (DPV).
-
Three-Electrode System:
-
Working Electrode: Modified Glassy Carbon Electrode (GCE). A bare GCE can also be used, but with reduced sensitivity.
-
Reference Electrode: Ag/AgCl (saturated KCl).
-
Counter (Auxiliary) Electrode: Platinum wire or graphite rod.
-
-
Voltammetric Cell: 10-25 mL glass cell.
-
Reagents:
-
This compound (analytical standard)
-
Supporting Electrolyte: e.g., 0.1 M Lithium Perchlorate (LiClO₄) or Tetrabutylammonium perchlorate (TBAP) in a non-aqueous solvent like acetonitrile or a mixture of ethanol and acetonitrile.
-
Solvents: Acetonitrile (HPLC grade), Ethanol (anhydrous), Isopropanol.
-
Materials for Electrode Modification (optional, but recommended): e.g., Multi-walled carbon nanotubes (MWCNTs), graphene oxide, or metallic nanoparticles.
-
Preparation of Standard Solutions
A stock solution of 2,6-DTBP (e.g., 10 mM) is prepared by dissolving a precise amount of the standard in the chosen non-aqueous solvent (e.g., acetonitrile). A series of standard solutions of lower concentrations are then prepared by serial dilution of the stock solution with the supporting electrolyte.
Sample Preparation
Due to the complex and non-conductive nature of fuel matrices, a sample preparation step is essential.
-
Extraction:
-
Mix a known volume of the fuel sample (e.g., 5 mL) with an equal volume of a suitable extraction solvent (e.g., ethanol or acetonitrile).
-
Vortex the mixture vigorously for 2-3 minutes to extract the 2,6-DTBP from the fuel into the polar solvent phase.
-
Allow the mixture to stand for phase separation. If an emulsion forms, centrifugation can be employed to break it.
-
-
Dilution:
-
Carefully transfer a known aliquot of the extract (the polar phase) into the electrochemical cell containing the supporting electrolyte.
-
The dilution factor should be chosen to ensure the 2,6-DTBP concentration falls within the linear range of the calibration curve.
-
Voltammetric Measurement Protocol
-
Electrode Pre-treatment: Before each measurement, the GCE surface is polished with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent used for the supporting electrolyte, and then dried.
-
Blank Measurement: Record the DPV of the supporting electrolyte alone to obtain a baseline.
-
Sample Measurement: Add the prepared sample solution to the electrochemical cell and perform the DPV scan over a potential range that includes the oxidation potential of 2,6-DTBP (typically in the anodic region).
-
Quantification: The concentration of 2,6-DTBP in the sample is determined using the standard addition method or a calibration curve. For the calibration curve, the peak current of the DPVs for the standard solutions is plotted against their concentrations.
Data Presentation
The performance of various electrochemical sensors for the detection of phenolic compounds, which are structurally similar to 2,6-DTBP, is summarized in the table below. This data provides an indication of the expected performance for 2,6-DTBP detection.
| Electrode Modification | Analyte | Voltammetric Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| Graphene/BMIMPF₆/GCE | Phenol | DPV | 0.5 - 50 | 0.01 | [3] |
| Co₃O₄/SPCE | Phenol | DPV | 0.2 - 272 | 0.048 | [3] |
| AuNPs@MWCNTs/GCE | Phenol | DPV | 0.01 - 50 | Not Reported | [3] |
| HP-β-CD-GNR/GCE | Phenol | DPV | 0.01 - 16 | 0.004 | [3] |
| Fe₃O₄/GO/GCE | Bisphenol A | DPV | 0.1 - 50 | 0.09 | [4] |
Visualizations
Experimental Workflow
Caption: Workflow for the electrochemical detection of 2,6-DTBP in fuel.
Sensor Configuration and Detection Principle
Caption: Principle of 2,6-DTBP detection at a modified GCE.
Conclusion
The described electrochemical method provides a reliable, rapid, and sensitive platform for the determination of the antioxidant this compound in fuel samples. The use of modified electrodes significantly enhances the analytical performance. This application note offers a detailed protocol that can be readily adopted by researchers and professionals in the fuel industry for quality assurance and research purposes. The straightforward sample preparation and fast measurement times make it a superior alternative to conventional analytical techniques.
References
Application Notes and Protocols: The Use of 2,6-di-tert-butylphenol in the Stabilization of Synthetic Rubber
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,6-di-tert-butylphenol as a stabilizer for synthetic rubber. This document details its mechanism of action, provides quantitative data on its performance, and outlines detailed experimental protocols for its evaluation.
Introduction
Synthetic rubbers, such as Styrene-Butadiene Rubber (SBR), Nitrile Butadiene Rubber (NBR), and Isoprene Rubber (IR), are susceptible to degradation upon exposure to heat, oxygen, and ozone. This degradation, known as thermo-oxidative aging, leads to a deterioration of the physical and mechanical properties of the rubber, including loss of elasticity, increased brittleness, and reduced tensile strength.[1] To mitigate these effects and extend the service life of rubber products, antioxidants are incorporated into the rubber formulation.[2]
This compound (2,6-DTBP) is a sterically hindered phenolic antioxidant widely used in the rubber industry.[3] Its chemical structure, featuring bulky tert-butyl groups ortho to the hydroxyl group, makes it an effective radical scavenger, thus inhibiting the auto-oxidative degradation of polymers.[3][4] This document outlines the application and evaluation of this compound in the stabilization of synthetic rubber.
Mechanism of Action: Radical Scavenging
The primary function of this compound as a stabilizer in synthetic rubber is to interrupt the free-radical chain reactions that lead to oxidative degradation. The process can be summarized in the following steps:
-
Initiation: Heat, UV light, or mechanical stress can generate initial free radicals (R•) from the rubber polymer chains (RH).
-
Propagation: These polymer radicals react with oxygen to form peroxy radicals (ROO•), which can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new polymer radical. This creates a self-propagating cycle of degradation.
-
Termination by this compound: this compound (ArOH) donates its phenolic hydrogen atom to the peroxy radical (ROO•), forming a stable phenoxy radical (ArO•) and a hydroperoxide. The phenoxy radical is sterically hindered and relatively unreactive, thus breaking the propagation cycle. The resulting hydroperoxides can be further decomposed by secondary antioxidants.
Data Presentation
The effectiveness of a stabilizer is quantified by its ability to preserve the physical and thermal properties of the rubber after aging. The following tables summarize typical performance data for phenolic antioxidants, including derivatives of this compound.
Table 1: Typical Concentration of Phenolic Antioxidants in Synthetic Rubber
| Property | Value | Reference |
| Concentration Range | 0.2 - 5.0 parts per hundred rubber (phr) | [5] |
Table 2: Performance of 4,4'-bis(this compound) in Isoprene Rubber (SKI-3)
| Stabilizer | Concentration (wt %) | Plasticity Retention Index (PRI) (%) |
| None | 0 | 35 |
| 4,4'-bis(this compound) | 0.3 | 85 |
| Commercial Amine Stabilizer | 0.3 | 90 |
| Commercial Phenolic Stabilizer | 0.3 | 78 |
| Data adapted from a study on a derivative of this compound. The PRI is a measure of the resistance of rubber to thermo-oxidative aging. A higher PRI indicates better stability.[6] |
Table 3: Thermo-oxidative Stability of Stabilized Polypropylene (as a model for polyolefins)
| Stabilizer | Concentration (wt %) | Induction Period of Oxidation (IPO) at 180°C (min) | Onset Temperature of Oxidation (°C) |
| None | 0 | 5 | 190 |
| 4,4'-bis(this compound) | 0.3 | 45 | 225 |
| Irganox 1010 | 0.3 | 60 | 235 |
| Irganox 1098 | 0.3 | 55 | 230 |
| Data adapted from a study on a derivative of this compound in polypropylene, demonstrating its effectiveness in inhibiting oxidation at elevated temperatures.[6] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the effectiveness of this compound in synthetic rubber.
Protocol for Incorporation of this compound into Synthetic Rubber
This protocol describes the standard laboratory procedure for mixing additives into a rubber compound using a two-roll mill.
Materials and Equipment:
-
Synthetic rubber (e.g., SBR, NBR)
-
This compound
-
Other compounding ingredients (e.g., carbon black, zinc oxide, stearic acid, sulfur, accelerators)
-
Two-roll mill
-
Analytical balance
-
Spatula
Procedure:
-
Mastication: Pass the raw synthetic rubber through the tight nip of the two-roll mill several times to soften it and reduce its viscosity. This process is known as mastication.[2]
-
Ingredient Incorporation:
-
Gradually add the pre-weighed compounding ingredients to the rubber on the mill. The typical order of addition is:
-
Zinc oxide and stearic acid (activators)
-
This compound (antioxidant)
-
Fillers (e.g., carbon black)
-
Plasticizers (if any)
-
Sulfur and accelerators (vulcanizing agents) - added last to prevent premature curing (scorch).
-
-
-
Mixing: Continue to pass the rubber through the mill, cutting and folding the sheet to ensure a homogeneous dispersion of all ingredients. The total mixing time is typically 15-20 minutes.
-
Sheeting Off: Once mixing is complete, sheet off the compounded rubber from the mill and allow it to cool at room temperature.
References
Application Notes: 2,6-di-tert-butylphenol as a Reference Standard in Antioxidant Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-di-tert-butylphenol is a synthetic phenolic compound widely recognized for its antioxidant properties. Its sterically hindered phenolic hydroxyl group enables it to act as a potent free radical scavenger, making it a valuable reference standard in various in vitro antioxidant capacity assays. These assays are fundamental in the fields of pharmacology, food science, and drug development for the evaluation of the antioxidant potential of novel compounds, natural product extracts, and pharmaceutical formulations. This document provides detailed application notes and experimental protocols for utilizing this compound as a reference standard in two of the most common antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Principle of Antioxidant Action
The antioxidant activity of this compound stems from its ability to donate a hydrogen atom from its phenolic hydroxyl group to a free radical. The bulky tert-butyl groups at the ortho positions (2 and 6) sterically hinder the resulting phenoxyl radical, preventing it from participating in further pro-oxidant reactions and enhancing its stability. This mechanism effectively terminates the radical chain reaction.
Data Presentation: Antioxidant Activity of this compound
The antioxidant capacity of a compound is often expressed in terms of its IC50 value (the concentration required to inhibit 50% of the initial radical concentration) or its Trolox Equivalent Antioxidant Capacity (TEAC). Trolox, a water-soluble analog of vitamin E, is a commonly used standard in antioxidant assays.[1]
| Assay | Parameter | Value for this compound | Reference Compound | Value for Reference Compound |
| DPPH | TEAC (mol TE/mol) | < 0.01[2] | Trolox | 1.0 (by definition) |
| DPPH | IC50 (µg/mL) | Data Not Available | 2,4-di-tert-butylphenol | 60[3] |
| ABTS | IC50 (µg/mL) | Data Not Available | 2,4-di-tert-butylphenol | 17[3] |
Experimental Protocols
Preparation of Standard and Sample Solutions
Solubility: this compound is sparingly soluble in water but soluble in organic solvents such as methanol, ethanol, and DMSO.
Stock Solution Preparation (e.g., 10 mM):
-
Accurately weigh a known amount of this compound.
-
Dissolve the compound in a minimal amount of DMSO.
-
Bring the solution to the final desired volume with methanol or ethanol to create a stock solution.
-
Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate solvent (methanol or ethanol for DPPH and ABTS assays).
A similar procedure should be followed for the primary reference standard, Trolox, to generate a standard curve for TEAC determination.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the pale yellow hydrazine by a hydrogen-donating antioxidant.[4] The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.
Experimental Workflow: DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark.[5]
-
-
Assay Procedure:
-
Pipette 100 µL of the working standard solutions of this compound, Trolox, or the test sample into the wells of a 96-well microplate.[5]
-
Add 100 µL of the 0.1 mM DPPH solution to each well.[5]
-
For the blank, add 100 µL of methanol instead of the sample.
-
Shake the plate gently and incubate for 30 minutes at room temperature in the dark.[5]
-
Measure the absorbance at 517 nm using a microplate reader.[5]
-
-
Calculations:
-
Percentage Inhibition: Calculate the percentage of DPPH radical scavenging activity using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without a sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Value: Plot the percentage inhibition against the concentration of this compound. The IC50 value is the concentration that causes 50% inhibition of the DPPH radical.
-
TEAC Value: Create a standard curve by plotting the percentage inhibition of different concentrations of Trolox. The TEAC value of the sample is calculated from this curve and is expressed as µM of Trolox equivalents per µM of the sample.[5]
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, leading to a decrease in absorbance at 734 nm.[6]
Experimental Workflow: ABTS Assay
Caption: Workflow for the ABTS radical cation decolorization assay.
Detailed Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in deionized water to a final concentration of 7 mM.[7]
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in deionized water.[7]
-
ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•+ radical.[7]
-
Working ABTS•+ Solution: Dilute the prepared ABTS•+ radical solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 20 µL of the working standard solutions of this compound, Trolox, or the test sample to the wells of a 96-well microplate.[5]
-
Add 180 µL of the diluted ABTS•+ solution to each well.[5]
-
Shake the plate and incubate for 6-10 minutes at room temperature in the dark.[5]
-
Measure the absorbance at 734 nm.[5]
-
-
Calculations:
-
Percentage Inhibition: Calculate the percentage of ABTS•+ radical scavenging activity using the same formula as for the DPPH assay.
-
IC50 Value: Determine the IC50 value by plotting the percentage inhibition against the concentration of this compound.
-
TEAC Value: Calculate the TEAC value from a Trolox standard curve as described for the DPPH assay.
-
Conclusion
This compound serves as a useful, stable, and synthetically accessible reference standard for antioxidant assays. Its well-defined chemical structure and mechanism of action provide a solid basis for the comparative evaluation of the antioxidant capacity of test compounds. The detailed protocols provided herein for the DPPH and ABTS assays will enable researchers to reliably assess antioxidant activity in a variety of samples. Further research to establish definitive IC50 values for this compound in these common assays would be beneficial for its broader application as a quantitative reference standard.
References
- 1. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. google.com [google.com]
- 7. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield and selectivity in 2,6-di-tert-butylphenol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-di-tert-butylphenol, focusing on improving yield and selectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is producing a low yield of this compound. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors. The primary industrial method is the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide[1]. Here are common causes for low yield and corresponding troubleshooting steps:
-
Suboptimal Reaction Temperature: Alkylation at temperatures below 100°C can lead to a decreased yield of this compound[2]. Conversely, temperatures exceeding 110°C can promote the formation of undesirable by-products[2]. It is crucial to maintain the reaction temperature within the optimal range of 100-110°C.
-
Insufficient Catalyst Activity: The catalyst, typically aluminum phenoxide, plays a critical role. Its activity can be influenced by moisture. Ensure all reagents and equipment are dry. The amount of catalyst can also be optimized; one patented method suggests using 0.5 to 1% by weight of aluminum[2].
-
Incomplete Reaction: The reaction time is a key parameter. In some described methods, isobutylene is passed through the reaction mixture for 8 hours to ensure complete conversion[2]. Monitor the reaction progress using techniques like Gas Chromatography (GC) to determine the optimal reaction time for your specific setup.
-
Poor Isobutene Dispersion: Inefficient mixing of gaseous isobutene in the liquid reaction mixture can limit the reaction rate. Ensure vigorous stirring to maximize the gas-liquid interface.
Q2: I am observing significant formation of by-products like 2,4-di-tert-butylphenol and 2,4,6-tri-tert-butylphenol. How can I improve the selectivity towards this compound?
A2: Achieving high selectivity for ortho-alkylation is a common challenge. The formation of para-substituted and tri-substituted phenols is a competing reaction. Here’s how to enhance selectivity:
-
Catalyst Choice is Crucial: The key to selective ortho-alkylation is the use of a strong Lewis acid catalyst like aluminum phenoxide[1]. Using a conventional Brønsted acid will favor the formation of 2,4-di-tert-butylphenol[1]. A modified catalyst, phenyloxyorthotertbutylphenoxyhydroaluminum acid, has been shown to increase selectivity to 90-95%[2].
-
Low-Temperature Alkylation: An improved process utilizing tris(2-tert-butylphenolate)-aluminium as a catalyst at low temperatures and under low pressure has been developed to enhance yield and selectivity[3]. This method assumes a monomeric, coordinatively unsaturated aluminum complex is responsible for the alkylation[3].
-
Use of Solvents/Diluents: Performing the reaction in the presence of diluents such as saturated aliphatic or cycloaliphatic hydrocarbons can improve selectivity by minimizing the formation of trialkylated products[4]. An excess of isobutene can also act as a diluent[4].
-
Starting Material: Instead of starting from phenol, using 2-tert-butylphenol as the starting material for the second alkylation step can improve selectivity for the desired 2,6-disubstituted product[3][4].
Q3: What is the best way to purify the final this compound product?
A3: Purification is essential to remove unreacted starting materials and by-products. The common methods are:
-
Vacuum Rectification: This is a primary method for separating this compound from other alkylphenols with different boiling points[2].
-
Recrystallization: For obtaining a high-purity product (100%), recrystallization from normal-structure hydrocarbons is recommended after rectification[2]. A Russian patent describes a method involving alternate cooling and warming procedures to achieve 100% purity[5].
-
Catalyst Removal: Before distillation, the aluminum-based catalyst must be removed. This is typically done by quenching the reaction mixture, which can form aluminum- and phenol-containing residues that need to be properly disposed of[3].
Quantitative Data Summary
The following tables summarize quantitative data from various patented methods for the synthesis of this compound.
Table 1: Comparison of Different Catalysts and Reaction Conditions
| Catalyst | Starting Material | Temperature (°C) | Pressure | Yield (%) | Selectivity (%) | Reference |
| Aluminum Phenolate | Phenol | 150 | 45-50 atm | 76-79 | Not specified | [2] |
| Aluminum Chloride | Phenol | Not specified | 70 atm | 56-60 | Not specified | [2] |
| Phenyloxyorthotertbutylphenoxyhydroaluminum acid | Phenol | 100-110 | Atmospheric | up to 80 | 90-95 | [2] |
| Aluminum tris-(2-tert-butylphenolate) | 2-tert-butylphenol | 0-80 | 0.1-11 bars | High conversion | Improved | [4] |
Table 2: Product Composition with Phenyloxyorthotertbutylphenoxyhydroaluminum Acid Catalyst
| Component | Composition (wt%) |
| Phenol | 0.2 |
| ortho-tert-butylphenol | 10.6 |
| This compound | 80.0 |
| 2,4-di-tert-butylphenol | 0.4 |
| 2,4,6-tri-tert-butylphenol | 9.0 |
| (Data from a specific example in the patent)[2] |
Experimental Protocols
Protocol 1: Synthesis using Phenyloxyorthotertbutylphenoxyhydroaluminum Acid Catalyst
This protocol is based on a patented method designed to increase yield and selectivity under mild conditions[2].
Materials:
-
Phenol
-
Isobutylene
-
Phenyloxyorthotertbutylphenoxyhydroaluminum acid catalyst
Procedure:
-
Charge a suitable reactor with phenol and the catalyst.
-
Heat the mixture to a temperature between 100°C and 110°C with stirring.
-
Introduce a continuous flow of isobutylene gas into the reaction mixture.
-
Maintain the reaction for 8 hours.
-
After the reaction is complete, cool the mixture.
-
Remove the catalyst from the resulting alkylate.
-
Purify the product mixture via vacuum rectification.
-
For higher purity, recrystallize the this compound fraction from an aliphatic hydrocarbon solvent.
Protocol 2: Improved Synthesis using Aluminum tris-(2-tert-butylphenolate) Catalyst
This protocol is based on a method designed for high selectivity at lower temperatures and pressures[4].
Materials:
-
2-tert-butylphenol
-
Isobutene
-
Aluminum tris-(2-tert-butylphenolate) catalyst (0.005 to 5 mol % based on 2-tert-butylphenol)
-
Solvent/Diluent (e.g., saturated aliphatic hydrocarbon, excess isobutene)
Procedure:
-
In a suitable reactor, dissolve 2-tert-butylphenol and the aluminum tris-(2-tert-butylphenolate) catalyst in the chosen solvent.
-
Maintain the reaction temperature between 0°C and 80°C.
-
Introduce isobutene into the liquid phase, maintaining a pressure between 0.1 and 11 bars.
-
Monitor the reaction to achieve high conversion of 2-tert-butylphenol.
-
Upon completion, deactivate and remove the catalyst.
-
Isolate and purify the this compound via distillation.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US5091594A - Process for the production of this compound - Google Patents [patents.google.com]
- 5. RU2164509C1 - Method for production of this compound - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Side Reactions in the Alkylation of Phenol
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the alkylation of phenols. This resource provides targeted troubleshooting guidance and frequently asked questions (FAQs) to help you navigate and mitigate common side reactions in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of C-alkylation byproduct. How can I favor O-alkylation?
A1: The competition between O-alkylation (ether formation) and C-alkylation (attachment to the aromatic ring) is a common challenge influenced by several factors.[1][2] To enhance O-alkylation selectivity, consider the following:
-
Solvent Choice: This is a primary factor.[1] Aprotic polar solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) promote O-alkylation because they do not effectively shield the oxygen anion of the phenoxide.[1][3] Conversely, protic solvents like water or trifluoroethanol can hydrogen bond with the phenoxide oxygen, hindering its nucleophilicity and thus favoring C-alkylation.[1]
-
Catalyst System: Base-catalyzed reactions using alkyl halides generally favor the formation of O-alkylated products.[3]
-
Leaving Group: For reactions with alkyl halides, employing a better leaving group can also favor O-alkylation under the right conditions.[3]
Q2: My reaction is producing a mixture of mono-, di-, and even tri-alkylated phenols. How can I improve the selectivity for mono-alkylation?
A2: Polyalkylation is a frequent side reaction, especially in Friedel-Crafts alkylation, where the initial alkylation product can be more reactive than the starting phenol.[4] To minimize the formation of polyalkylated byproducts, you can implement the following strategies:
-
Molar Ratio of Reactants: Use a large excess of phenol relative to the alkylating agent.[3] This stoichiometric imbalance increases the probability that the alkylating agent will react with the starting phenol rather than the mono-alkylated product.[3]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help reduce the extent of polyalkylation.[3] It is crucial to monitor the reaction's progress closely (e.g., by TLC or GC) and terminate it once the concentration of the desired mono-alkylated product is maximized.[3]
-
Catalyst Choice: Highly active Lewis acids like AlCl₃ can promote excessive alkylation.[5] Consider using milder catalysts to control the reaction's reactivity.[6]
Q3: The alkyl group on my product has rearranged. How can I prevent this?
A3: Carbocation rearrangements are a known issue in Friedel-Crafts alkylation, particularly with primary and secondary alkyl halides.[3] To avoid this, consider these approaches:
-
Choice of Alkylating Agent: Use an alkylating agent that forms a stable carbocation, such as a tertiary or benzylic halide, to minimize the likelihood of rearrangement.[5]
-
Friedel-Crafts Acylation Followed by Reduction: A reliable method to obtain a straight-chain alkylated phenol without rearrangement is to first perform a Friedel-Crafts acylation. The resulting acylium ion is resonance-stabilized and does not rearrange. This is then followed by a reduction of the ketone (e.g., Clemmensen or Wolff-Kishner reduction) to yield the desired product.[5]
Q4: My reaction shows low or no conversion of the starting phenol. What are the possible causes and solutions?
A4: Low or no conversion can stem from several issues related to your reactants, catalyst, or reaction conditions.[3] Here's a systematic troubleshooting approach:
-
Catalyst Inactivity:
-
Lewis Acids: For Friedel-Crafts alkylation, ensure your Lewis acid (e.g., AlCl₃, FeCl₃) is fresh and anhydrous, as moisture can deactivate it.[3]
-
Base Catalysts: For O-alkylation with alkyl halides, the base must be strong enough to deprotonate the phenol.[3] Commonly used strong bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium hydroxide (KOH).[3] Ensure the base is finely powdered and dry.[3]
-
Solid Acid Catalysts: Catalysts like zeolites can lose activity due to coking. Regeneration, often by calcination, may be necessary.[3]
-
-
Reaction Temperature: The temperature may be too low. While higher temperatures generally increase reaction rates, they can also promote side reactions. Careful optimization is necessary.[3]
-
Improper Solvent: The solvent plays a crucial role. For O-alkylation, aprotic polar solvents like DMF or DMSO are often preferred.[3]
Data Presentation
Table 1: Influence of Solvent on O- vs. C-Alkylation of Phenolates
| Solvent Type | Examples | Predominant Product | Rationale |
| Aprotic Polar | DMF, DMSO | O-Alkylation | Solvates the cation but not the phenoxide anion, leaving the oxygen nucleophilic.[1][3] |
| Protic | Water, Trifluoroethanol | C-Alkylation | Solvates and shields the phenoxide oxygen via hydrogen bonding, making the ring carbons more accessible.[1] |
Table 2: Effect of Reaction Parameters on Phenol Alkylation with 1-Octene over BEA(15) Zeolite Catalyst
| Parameter | Condition | Phenol Conversion (%) | O-alkylate/C-alkylate Ratio | o-/p-ratio |
| Temperature | 373 K | Increases with time | Decreases with time | 1.5 |
| Increases from 373 K | Increases | Increases | Increases | |
| Phenol:1-Octene Mole Ratio | 1:0.5 | Lower | Higher | ~1.5-2 |
| 1:1 | Higher | Lower | ~1.5-2 | |
| 1:2 | Highest | Lowest | ~1.5-2 |
Data adapted from studies on the liquid phase alkylation of phenol with 1-octene.
Experimental Protocols
General Experimental Protocol for O-Alkylation of Phenol with an Alkyl Halide
This protocol provides a general methodology for the O-alkylation of a phenol using an alkyl halide and a carbonate base.
-
Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF or acetone).
-
Base Addition: Add a finely powdered anhydrous base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.2-1.5 eq.) to the solution.[3] Stir the suspension vigorously for 15-30 minutes at room temperature to facilitate the formation of the phenoxide salt.[3]
-
Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (1.1-1.5 eq.) dropwise at room temperature.[3]
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.[3] Remove the solvent under reduced pressure.[3]
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.[3] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[3] The crude product can then be purified by column chromatography or crystallization.[3]
Visualizations
Caption: Competitive pathways for O- and C-alkylation of phenol.
Caption: A logical workflow for troubleshooting common alkylation issues.
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. A comprehensive review on catalytic O-alkylation of phenol and hy...: Ingenta Connect [ingentaconnect.com]
- 3. benchchem.com [benchchem.com]
- 4. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
optimizing temperature and pressure for 2,6-di-tert-butylphenol production
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-di-tert-butylphenol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The industrial synthesis of this compound is primarily achieved through the Friedel-Crafts alkylation of phenol with isobutene.[1] This reaction is typically catalyzed by an aluminum phenoxide catalyst to ensure selective ortho-alkylation.[1][2]
Q2: Why is an aluminum phenoxide catalyst preferred over a standard Brønsted acid?
A2: While Brønsted acids can catalyze the alkylation of phenol, they tend to favor the formation of the para-substituted product, 2,4-di-tert-butylphenol.[1] An aluminum phenoxide catalyst, a Lewis acid, is crucial for selectively directing the alkylation to the ortho positions of the phenol ring, thus yielding the desired this compound.[1]
Q3: What are the typical temperature and pressure ranges for this reaction?
A3: The optimal temperature and pressure can vary depending on the specific catalyst and solvent system used. Generally, temperatures can range from 0°C to 120°C.[3][4] Some processes operate at lower temperatures (0°C to 80°C) in the presence of specific diluents to minimize byproduct formation.[3][4] Pressures can range from atmospheric (0.1 bar) up to 25 bars.[4]
Q4: What are the common byproducts in the synthesis of this compound?
A4: The primary byproducts are other alkylated phenols, including 2-tert-butylphenol, 4-tert-butylphenol, 2,4-di-tert-butylphenol, and 2,4,6-tri-tert-butylphenol.[5][6] The formation of these impurities is a key challenge in optimizing the selectivity of the reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Inefficient catalyst activity. - Suboptimal temperature or pressure. - Insufficient reaction time. | - Ensure the aluminum phenoxide catalyst is properly prepared and activated. Catalyst activation is often achieved by heating aluminum metal with phenol.[2] - Optimize the reaction temperature. Temperatures below 100°C can sometimes lead to a decreased yield.[6] - Increase the reaction pressure to improve the concentration of isobutylene in the liquid phase. |
| Poor Selectivity (High levels of 2,4-di-tert-butylphenol or 2,4,6-tri-tert-butylphenol) | - Incorrect catalyst choice or preparation. - High reaction temperature. | - Use an aluminum-based catalyst, such as aluminum phenoxide or aluminum tris-(2-tert-butylphenolate), to favor ortho-alkylation.[1][4] - Lowering the reaction temperature can improve selectivity. Some protocols recommend temperatures between 0°C and 80°C.[4] - The use of specific diluents, such as saturated aliphatic or cycloaliphatic hydrocarbons, can also reduce the formation of tri-alkylated products.[4] |
| Reaction Fails to Initiate | - Inactive catalyst. - Presence of water or other inhibitors. | - The catalyst preparation is a critical step. Ensure all reagents and equipment are dry, as water can deactivate the aluminum-based catalyst. - Reactivate or prepare a fresh batch of catalyst. |
| Difficulty in Product Purification | - Close boiling points of the desired product and byproducts. | - High-resolution fractional distillation is typically required to separate this compound from other isomers. - Recrystallization from aliphatic hydrocarbons can be employed as a final purification step to achieve high purity. |
Data Presentation: Reaction Parameter Comparison
The following table summarizes various reaction conditions for the synthesis of this compound as reported in different patents.
| Parameter | US Patent 4,113,976 [6] | US Patent 5,091,594 [4] | WO 2017/042181 A1 [2] |
| Starting Material | Phenol and ortho-tert-butylphenol | 2-tert-butylphenol | Phenol |
| Alkylation Agent | Isobutylene | Isobutene | Isobutylene |
| Catalyst | Aluminum phenolate complex | Aluminum tris-(2-tert-butylphenolate) | Aluminum phenoxide |
| Temperature | 100°C to 110°C | 0°C to 80°C | 90°C to 140°C |
| Pressure | Not specified | 0.1 to 11 bars | 5 to 20 bars |
| Solvent/Diluent | Not specified (implied neat) | Saturated aliphatic or cycloaliphatic hydrocarbons | Not specified |
| Reported Yield/Selectivity | Yield of 80.1% by weight | High conversions with reduced tri-alkylated products | Not explicitly quantified |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common principles found in the cited literature. Caution: This reaction should be carried out by trained professionals in a well-ventilated fume hood, as it involves flammable gases and corrosive materials.
1. Catalyst Preparation (Aluminum Phenoxide):
-
In a dry, inert-atmosphere reaction vessel, add phenol and a catalytic amount of aluminum metal (e.g., powder or turnings).
-
Heat the mixture to a temperature between 120°C and 180°C to activate the catalyst.[2] The completion of this step is often indicated by the cessation of hydrogen evolution.
2. Alkylation Reaction:
-
Cool the activated catalyst-phenol mixture to the desired reaction temperature (e.g., 90°C to 125°C).[2]
-
Introduce a stream of isobutylene into the reaction mixture. The reaction is carried out under pressure, which will build as the isobutylene is added. Maintain the pressure within the desired range (e.g., 5 to 20 bar).[2]
-
The molar ratio of isobutylene to phenol should be controlled, typically between 1.9 and 2.6.[2]
-
Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC), to determine the consumption of phenol and the formation of products.
3. Work-up and Purification:
-
After the reaction is complete, cool the reactor and carefully vent any excess isobutylene.
-
Deactivate the catalyst by the slow addition of water. This will precipitate aluminum hydroxide.
-
Separate the organic layer from the aqueous layer and the aluminum hydroxide precipitate.
-
The crude product mixture is then subjected to fractional distillation under vacuum to separate the unreacted starting materials and the various alkylated phenol isomers.
-
For very high purity, the distilled this compound can be further purified by recrystallization from a suitable solvent like a normal-structure hydrocarbon.[6]
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for this compound production.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. WO2017042181A1 - Process for the alkylation of phenols - Google Patents [patents.google.com]
- 3. 2,6 Di Tert Butylphenol (2,6 DTBP) - CAS 128-39-2 | Vinati Organics [vinatiorganics.com]
- 4. US5091594A - Process for the production of this compound - Google Patents [patents.google.com]
- 5. US2831898A - Phenol alkylation process - Google Patents [patents.google.com]
- 6. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]
preventing degradation of 2,6-di-tert-butylphenol during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2,6-di-tert-butylphenol to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound degradation?
A1: Degradation of this compound, which is typically a colorless to light yellow solid, can be indicated by a noticeable color change to yellow or brown.[1] The appearance of particulates or insolubility in a solvent in which it is normally soluble can also be a sign of degradation. For quantitative assessment, analytical techniques such as HPLC or GC-MS are recommended to identify and quantify degradation products.[2]
Q2: What are the primary causes of this compound degradation during storage?
A2: The primary causes of degradation are oxidation and photodegradation. Exposure to oxygen, especially at elevated temperatures, can lead to the formation of colored oxidation products.[3][4] Exposure to light, particularly UV light, can also initiate and accelerate degradation. Additionally, contact with incompatible materials can catalyze degradation.
Q3: What are the major degradation products of this compound?
A3: The main degradation products from oxidation are 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone and 2,6-di-tert-butyl-1,4-benzoquinone.[3][5] The formation of these quinone-type structures is responsible for the yellow/brown discoloration observed in degraded samples.
Q4: How should this compound be stored to minimize degradation?
A4: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from light and sources of heat or ignition.[6] The container should be tightly sealed to minimize contact with air. For long-term storage or for high-purity applications, storing under an inert atmosphere, such as nitrogen or argon, is recommended.
Q5: What materials are incompatible with this compound?
A5: this compound is incompatible with strong oxidizing agents, bases, acid chlorides, and acid anhydrides.[6] It can also react with certain metals such as steel, brass, and copper.[6] Storage in containers made of these materials should be avoided. Glass or other inert plastic containers are suitable.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Discoloration (Yellowing/Browning) | Oxidation due to exposure to air (oxygen). | Store in a tightly sealed container. For sensitive applications, purge the container with an inert gas (nitrogen or argon) before sealing. |
| Exposure to light. | Store in an amber or opaque container to protect from light. | |
| Storage at elevated temperatures. | Store in a cool environment, such as a refrigerator (2-8 °C), if appropriate for the solvent and concentration. | |
| Contamination with incompatible materials. | Ensure storage containers are clean and made of inert materials (e.g., glass). Avoid contact with metals like steel, brass, and copper.[6] | |
| Precipitate Formation or Cloudiness in Solution | Formation of insoluble degradation products. | Confirm degradation using analytical methods (e.g., HPLC). If degraded, the material may not be suitable for your experiment. |
| Solvent evaporation leading to supersaturation. | Ensure the container is tightly sealed to prevent solvent loss. | |
| Inconsistent Experimental Results | Degradation of the this compound stock solution. | Prepare fresh solutions for critical experiments. Monitor the purity of the stock solution regularly using an appropriate analytical technique. |
| Use of a partially degraded solid. | Visually inspect the solid for discoloration before use. If degradation is suspected, obtain a fresh batch or purify the existing material. |
Stability Data
The following table summarizes the stability of this compound under various conditions. Please note that this data is compiled from different studies and may not be directly comparable due to varying experimental setups.
| Condition | Duration | Initial Concentration | Degradation (%) | Primary Degradation Products | Reference |
| Biodegradation (Aerobic, 37°C, pH 7.0) | 11 days | 100 mg/L in aqueous medium | 62.4% | Not specified | [7] |
| Oxidation with tert-butyl hydroperoxide | Not specified | Not specified | Not applicable (synthetic reaction) | 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone, 2,6-di-tert-butyl-1,4-benzoquinone | [5] |
| Long-term storage of a related phenolic extract at 5°C in the dark | 180 days | Not specified | <5% (retained >95% of total phenolic content) | Not specified |
Experimental Protocols
Protocol: Accelerated Stability Study of this compound
This protocol is designed to assess the stability of this compound under accelerated conditions to predict its shelf-life.
1. Materials:
- This compound (high purity)
- Solvent (e.g., acetonitrile or ethanol, HPLC grade)
- Amber glass vials with screw caps
- Temperature-controlled oven
- Light exposure chamber (with controlled UV and visible light output)
- HPLC system with a UV detector
- Reference standards for this compound and its potential degradation products (3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone and 2,6-di-tert-butyl-1,4-benzoquinone)
2. Sample Preparation:
- Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
- Aliquot the stock solution into several amber glass vials.
- For studying the effect of oxygen, prepare two sets of samples: one sealed under ambient air and another purged with nitrogen before sealing.
3. Storage Conditions:
- Temperature Stress: Place vials in ovens at elevated temperatures (e.g., 40°C, 50°C, and 60°C). Include a control set stored at a recommended temperature (e.g., 4°C).
- Light Stress: Place vials in a photostability chamber. The light source should comply with ICH Q1B guidelines. Wrap a set of control vials in aluminum foil to protect them from light while being exposed to the same temperature and humidity.
4. Time Points:
- Withdraw samples for analysis at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
5. Analytical Method:
- HPLC Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water is typically effective.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength where this compound and its degradation products have significant absorbance.
- Quantification: Create a calibration curve using the reference standards. Calculate the percentage of remaining this compound and the amount of each degradation product formed at each time point.
6. Data Analysis:
- Plot the percentage of remaining this compound against time for each condition.
- Determine the degradation rate constant (k) for each condition by fitting the data to an appropriate kinetic model (e.g., zero-order or first-order).
- Use the Arrhenius equation to estimate the shelf-life at recommended storage conditions based on the degradation rates at elevated temperatures.
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. This compound | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of this compound with tert-butyl hydroperoxide catalyzed by iron porphyrin tetrasulfonate, iron porphyrin tetracarboxylate and their supported analogues in a water-methanol mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Degradation of this compound by an isolated high-efficiency bacterium strain - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing poor solubility of 2,6-di-tert-butylphenol in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of 2,6-di-tert-butylphenol (2,6-DTBP).
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in aqueous media?
A1: The low aqueous solubility of this compound is a direct result of its molecular structure. The molecule consists of a polar hydroxyl (-OH) group attached to a large, nonpolar benzene ring. Furthermore, it has two bulky, hydrophobic tert-butyl groups.[1] These groups shield the polar hydroxyl group and dominate the molecule's character, making it highly hydrophobic (lipophilic) and thus poorly soluble in polar solvents like water.[1]
Q2: What is the documented solubility of this compound in water and other common solvents?
A2: this compound is generally described as insoluble or very poorly soluble in water.[2][3][4] It is, however, readily soluble in most common organic solvents.[2][3][5]
| Solvent | Solubility | Temperature (°C) |
| Water | ~2.5 mg/L | 25 |
| Water | Insoluble / Very Poor | Ambient |
| Ethanol | Soluble | Ambient |
| Acetone | Soluble | Ambient |
| Benzene | Soluble | Ambient |
| Diethyl Ether | Soluble | Ambient |
| Hydrocarbons | Soluble | Ambient |
Data compiled from multiple sources.[1][2][3][5]
Q3: I need to prepare a stock solution of this compound for my experiment. What is the recommended procedure?
A3: The most straightforward approach is to use a co-solvent. This involves dissolving the compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution, which can then be diluted into your aqueous experimental medium.[6][7]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), ethanol, or methanol are common choices.
-
Procedure: Prepare a high-concentration stock solution (e.g., 10-100 mM) in your chosen organic solvent. Then, dilute this stock solution dropwise into your aqueous buffer while vortexing or stirring vigorously to ensure proper mixing and minimize immediate precipitation.
-
Caution: Always be mindful of the final concentration of the organic solvent in your assay, as it can be toxic to cells or interfere with experimental components.[6] It is crucial to run a vehicle control (aqueous medium with the same final concentration of the organic solvent) to account for any solvent effects.
Q4: My this compound precipitates out of solution when I dilute my organic stock into my aqueous buffer. What can I do?
A4: Precipitation upon dilution is a common issue when the final concentration exceeds the compound's solubility limit in the mixed-solvent system. Here are some troubleshooting steps:
-
Decrease Final Concentration: The simplest solution is to work with a lower final concentration of this compound.
-
Increase Co-solvent Percentage: You can try slightly increasing the percentage of the organic co-solvent in your final solution, but be cautious of its impact on your experimental system.
-
Use Advanced Formulation Strategies: If you require a higher aqueous concentration, you will need to employ more advanced solubilization techniques such as cyclodextrin complexation, micellar solubilization, or nanoemulsion formulation.[8][9]
Q5: What are the primary strategies to significantly increase the aqueous concentration of this compound for cell culture or in vivo studies?
A5: To achieve higher and more stable aqueous concentrations, you can use formulation technologies that encapsulate the hydrophobic molecule. The three most common and effective strategies are:
-
Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate "guest" molecules like 2,6-DTBP, rendering them water-soluble.[10]
-
Micellar Solubilization: Surfactants, above their critical micelle concentration (CMC), form spherical structures called micelles. These micelles have a hydrophobic core that can dissolve 2,6-DTBP, while the hydrophilic shell allows the entire structure to be dispersed in water.[11][12]
-
Nanoemulsions: These are oil-in-water dispersions with extremely small droplet sizes (typically 20-200 nm), stabilized by surfactants.[13] 2,6-DTBP can be dissolved in the oil phase, creating a formulation that is easily dispersible in aqueous media.[14]
Experimental Protocols and Troubleshooting Guides
This section provides detailed methodologies for the key solubilization techniques.
Protocol 1: Enhancing Solubility using β-Cyclodextrin Inclusion Complexation
This protocol uses the kneading method to form an inclusion complex, which can then be dissolved in an aqueous medium.[15]
Materials:
-
This compound (Guest)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable β-cyclodextrin (Host)
-
Ethanol
-
Mortar and pestle
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of Host:Guest. A 1:1 ratio is a common starting point.[15] Calculate the mass of 2,6-DTBP and HP-β-CD required.
-
Mixing: Place the weighed HP-β-CD into the mortar. Add the weighed 2,6-DTBP.
-
Kneading: Begin triturating (grinding) the powders together with the pestle. Slowly add ethanol dropwise to form a consistent, slurry-like paste.
-
Continue kneading vigorously for 30-45 minutes. Add more ethanol as needed to maintain the paste consistency as it evaporates.[15]
-
Drying: Scrape the resulting paste from the mortar and spread it thinly on a watch glass or petri dish. Dry the product at 40-50°C for 24 hours or until a constant weight is achieved to remove all traces of ethanol.[15]
-
Final Product: The resulting dry powder is the inclusion complex. It can be gently ground again to ensure a fine, homogenous powder.
-
Solubilization: Test the solubility of the complex powder in your desired aqueous buffer. The complex should dissolve more readily and to a higher concentration than the free compound.
Protocol 2: Solubility Enhancement via Micellar Solubilization
This protocol uses a common non-ionic surfactant, Tween® 80, to create micelles that solubilize 2,6-DTBP.
Materials:
-
This compound
-
Tween® 80 (or other suitable surfactant like Poloxamer 188 or Solutol® HS-15)[12]
-
Desired aqueous buffer (e.g., PBS)
-
Organic solvent (e.g., ethanol)
-
Magnetic stirrer and stir bar
-
Vials
Procedure:
-
Prepare Surfactant Solution: Prepare a solution of Tween® 80 in your aqueous buffer at a concentration well above its critical micelle concentration (CMC for Tween® 80 is ~0.012 mM or 0.0016% w/v). A starting concentration of 1-5% (w/v) is common.
-
Dissolve 2,6-DTBP: Prepare a concentrated stock solution of 2,6-DTBP in ethanol.
-
Loading the Micelles:
-
Place the surfactant solution in a vial with a magnetic stir bar and begin stirring at a moderate speed.
-
Slowly, add the concentrated 2,6-DTBP stock solution dropwise to the stirring surfactant solution.
-
The solution may appear slightly hazy or opalescent as the micelles incorporate the compound.
-
-
Solvent Evaporation (Optional but Recommended): To remove the organic co-solvent, allow the mixture to stir overnight in a fume hood with a loose cap to allow the ethanol to evaporate. Alternatively, a rotary evaporator can be used for faster removal.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any non-solubilized compound or aggregates.
-
Quantification: Determine the final concentration of solubilized 2,6-DTBP in the filtrate using a suitable analytical method like HPLC-UV or UV-Vis spectrophotometry.
Protocol 3: General Protocol for Nanoemulsion Formulation
This protocol outlines a high-energy method using homogenization to prepare an oil-in-water (O/W) nanoemulsion.
Materials:
-
This compound
-
Carrier Oil (e.g., Medium-Chain Triglycerides (MCT) oil, soybean oil)
-
Surfactant (e.g., Tween® 80)
-
Co-surfactant (e.g., Transcutol® P, ethanol)[16]
-
Aqueous phase (deionized water or buffer)
-
High-pressure homogenizer or high-power probe sonicator[14][17]
Procedure:
-
Screening and Optimization: First, determine the solubility of 2,6-DTBP in various oils to select a carrier oil with high solubilizing capacity.[13]
-
Prepare Oil Phase: Dissolve the desired amount of 2,6-DTBP into the selected carrier oil. Gentle heating may be required.
-
Prepare Aqueous Phase: In a separate container, dissolve the surfactant and co-surfactant in the aqueous phase.
-
Form Coarse Emulsion: Slowly add the oil phase to the aqueous phase while mixing at high speed with a standard homogenizer (e.g., Ultra-Turrax®). This will form a coarse, milky-white emulsion.
-
Nano-emulsification (High-Energy Step):
-
Using a High-Pressure Homogenizer: Pass the coarse emulsion through the homogenizer for several cycles (e.g., 5-10 passes) at high pressure (e.g., 15,000-20,000 psi).[14] The system should be cooled to prevent overheating.
-
Using a Probe Sonicator: Insert the sonicator probe into the coarse emulsion and process at high power. Use pulses (e.g., 30 seconds on, 30 seconds off) to prevent overheating, and keep the sample in an ice bath.
-
-
Characterization: The resulting nanoemulsion should appear translucent or bluish-white. Characterize the formulation for droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument. An average droplet size below 200 nm with a low PDI (<0.3) is typically desired.[17]
Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. ijbpas.com [ijbpas.com]
- 8. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsonline.com [ijpsonline.com]
- 15. mdpi.com [mdpi.com]
- 16. ijper.org [ijper.org]
- 17. jddtonline.info [jddtonline.info]
minimizing by-product formation in 2,6-di-tert-butylphenol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 2,6-di-tert-butylphenol (2,6-DTBP).
Troubleshooting Guide
Issue 1: Low Yield of this compound and High Formation of 2,4-Di-tert-butylphenol
Q: My reaction is producing a low yield of the desired this compound, with a significant amount of 2,4-di-tert-butylphenol as the major by-product. What are the likely causes and how can I improve the ortho-selectivity?
A: This issue primarily points towards sub-optimal catalyst choice or reaction conditions that favor para-alkylation. Here are the key factors to investigate:
-
Catalyst Choice: The use of a standard Brønsted acid catalyst will favor the formation of the thermodynamically more stable 2,4-di-tert-butylphenol. To achieve high ortho-selectivity, an aluminum-based catalyst, specifically aluminum phenoxide, is essential. This catalyst complexes with the phenol's hydroxyl group, sterically hindering the para-position and directing the isobutene to the ortho-positions.[1]
-
Catalyst Preparation and Activity: Ensure your aluminum phenoxide catalyst is properly prepared and active. The catalyst is typically formed in situ by reacting aluminum with phenol. The presence of moisture can deactivate the catalyst, leading to poor selectivity.
-
Reaction Temperature: Higher temperatures can lead to a decrease in selectivity. For the alkylation of phenol with isobutylene using an aluminum phenoxide catalyst, a temperature range of 100-110°C is often optimal for maximizing the yield of 2,6-DTBP while minimizing by-products.[2]
Issue 2: Significant Formation of 2,4,6-Tri-tert-butylphenol
Q: I am observing a high percentage of 2,4,6-tri-tert-butylphenol in my product mixture, which is complicating purification. How can I reduce the formation of this tri-substituted by-product?
A: The formation of 2,4,6-tri-tert-butylphenol is typically a result of over-alkylation. Several process parameters can be adjusted to minimize its formation:
-
Reactant Ratio: A high excess of isobutene relative to phenol can drive the reaction towards the tri-substituted product. Carefully controlling the stoichiometry is crucial. A molar ratio of isobutylene to phenol between 1.9 and 2.6 is recommended.
-
Reaction Time: Increased reaction times can lead to the formation of more 2,4,6-tri-tert-butylphenol. It is important to monitor the reaction progress and stop it once the optimal conversion of the starting material to the desired di-substituted product is achieved.[3]
-
Reaction Temperature: Lowering the reaction temperature can significantly improve selectivity and reduce the formation of 2,4,6-tri-tert-butylphenol. When starting with 2-tert-butylphenol, reaction temperatures between 0°C and 80°C have been shown to be effective.[3][4]
-
Use of Solvents: The presence of specific solvents can enhance selectivity. Saturated aliphatic or cycloaliphatic hydrocarbons can help in dissipating reaction heat and allow for a considerable excess of isobutene to be present without leading to significant tri-alkylation.[3]
Issue 3: Presence of Unreacted Phenol or 2-tert-butylphenol in the Final Product
Q: My final product contains a significant amount of unreacted phenol and/or 2-tert-butylphenol. What adjustments should I make?
A: The presence of starting materials in your product indicates an incomplete reaction. Here are some troubleshooting steps:
-
Catalyst Deactivation: Ensure the catalyst has not been prematurely deactivated by impurities such as water in the reactants or solvent.
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at a high enough temperature to achieve full conversion. Monitor the reaction by a suitable analytical method (e.g., GC-MS) to determine the optimal reaction time.
-
Isobutene Addition: Ensure a consistent and sufficient supply of isobutene to the reaction mixture. Inadequate mixing or a low flow rate of isobutene can lead to incomplete alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary by-product in the synthesis of this compound?
A1: The most common by-products are 2-tert-butylphenol, 4-tert-butylphenol, 2,4-di-tert-butylphenol, and 2,4,6-tri-tert-butylphenol. The distribution of these by-products is highly dependent on the catalyst and reaction conditions used.
Q2: Why is an aluminum phenoxide catalyst preferred for this synthesis?
A2: Aluminum phenoxide is a Lewis acid that coordinates with the oxygen of the phenolic hydroxyl group. This coordination increases the steric hindrance around the ortho-positions to a lesser extent than the para-position, thereby directing the electrophilic attack of the tert-butyl carbocation (formed from isobutylene) preferentially to the ortho-positions, leading to the desired 2,6-disubstitution.[1]
Q3: Can I use a different starting material other than phenol?
A3: Yes, 2-tert-butylphenol can be used as a starting material for the synthesis of this compound. This can be an effective strategy, but it is still crucial to control the reaction conditions to prevent the formation of 2,4,6-tri-tert-butylphenol.[3]
Q4: What is the effect of pressure on the reaction?
A4: The reaction is typically carried out under pressure to maintain the isobutene in the liquid phase and to increase its concentration in the reaction mixture, which can enhance the reaction rate. Pressures can range from atmospheric to 25 bars, depending on the specific process.[3]
Q5: How can I purify the final this compound product?
A5: The most common methods for purifying this compound are vacuum rectification and recrystallization.[2] High-resolution rectification is used to separate the desired product from the various by-products, which have different boiling points. Recrystallization from a suitable solvent, such as aliphatic hydrocarbons, can further enhance the purity.[2]
Data Presentation
Table 1: Influence of Temperature on Product Distribution in Phenol Alkylation with Isobutylene
| Temperature (°C) | 2,6-DTBP (%) | 2-tert-butylphenol (%) | 2,4-di-tert-butylphenol (%) | 2,4,6-tri-tert-butylphenol (%) | Reference |
| 105 | 76.0 | 16.2 | 0.2 | 5.0 | [2] |
| 110 | 80.1 | 10.5 | 0.2 | 9.0 | [2] |
Table 2: Product Composition with Different Catalyst Formulations at 110°C
| Catalyst Composition | 2,6-DTBP (%) | 2-tert-butylphenol (%) | 2,4-di-tert-butylphenol (%) | 2,4,6-tri-tert-butylphenol (%) | Reference |
| Catalyst A | 80.1 | 10.5 | 0.2 | 9.0 | [2] |
| Catalyst B | 80.0 | 10.6 | 0.4 | 9.0 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Phenol
This protocol is based on the alkylation of phenol with isobutylene using a modified aluminum phenoxide catalyst.[2]
Materials:
-
Phenol
-
Ortho-tert-butylphenol
-
Modified aluminum phenoxide catalyst (e.g., [(C₆H₅O)₂(ortho-tert-C₄H₉C₆H₄O)₂Al]H)
-
Isobutylene
-
Water
-
Aliphatic hydrocarbon (for recrystallization)
Procedure:
-
Charge a suitable reactor with phenol, ortho-tert-butylphenol, and the modified aluminum phenoxide catalyst.
-
Heat the mixture to the desired reaction temperature (e.g., 110°C).
-
Introduce a continuous stream of isobutylene into the reaction mixture over a period of several hours (e.g., 8 hours).
-
After the reaction is complete, cool the mixture and hydrolyze the catalyst by adding water.
-
Separate the organic layer.
-
Perform vacuum rectification to separate the this compound from unreacted starting materials and by-products.
-
For further purification, recrystallize the collected this compound from an aliphatic hydrocarbon.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for by-product minimization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]
- 3. US5091594A - Process for the production of this compound - Google Patents [patents.google.com]
- 4. 2,6 Di Tert Butylphenol (2,6 DTBP) - CAS 128-39-2 | Vinati Organics [vinatiorganics.com]
Technical Support Center: Analysis of 2,6-di-tert-butylphenol in Food Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals involved in the analysis of 2,6-di-tert-butylphenol (2,6-DTBP) in various food matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2,6-DTBP) and why is it found in food samples?
A1: this compound is a synthetic phenolic compound primarily used as an intermediate in the manufacturing of antioxidants.[1] These antioxidants are widely used in polymers such as polyethylene and polypropylene, which are common in food packaging.[1] Its presence in food is often due to migration from these packaging materials.[2][3] It can also be found in certain foods as a contaminant from environmental sources.[4][5]
Q2: What are the primary analytical instruments used for detecting 2,6-DTBP?
A2: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6][7] GC-MS is frequently used, often requiring a derivatization step to improve the volatility and chromatographic behavior of the phenol.[8][9] LC-MS/MS is highly sensitive and selective, making it suitable for complex food matrices, though it can be susceptible to matrix effects.[6][10]
Q3: Why is derivatization often necessary for the GC-MS analysis of 2,6-DTBP?
A3: Derivatization is a crucial step in the GC-MS analysis of polar compounds like phenols. The process involves replacing the active hydrogen in the hydroxyl group with a non-polar group, typically a silyl group (silylation).[8][9] This chemical modification increases the analyte's volatility and thermal stability while reducing its polarity. The resulting derivative is more amenable to gas chromatography, leading to improved peak shape, reduced tailing, and better separation from matrix components.[8]
Q4: What are "matrix effects" and how do they challenge the analysis of 2,6-DTBP?
A4: Matrix effects are a significant challenge in food analysis, particularly with LC-MS/MS using electrospray ionization (ESI).[10][11][12] The "matrix" refers to all components in the sample extract other than the analyte of interest.[11] These co-extracted components can interfere with the ionization of 2,6-DTBP in the mass spectrometer's source, leading to either signal suppression (lower response) or enhancement (higher response) compared to a pure standard.[10][11] This phenomenon can severely impact the accuracy and precision of quantification.
Q5: What are the most effective sample preparation techniques for extracting 2,6-DTBP from complex food matrices?
A5: The choice of extraction technique depends heavily on the food matrix. For fatty foods like oils and fish, methods involving solvent extraction followed by cleanup steps to remove lipids are necessary. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[13] For some matrices, steam distillation has been effectively used to isolate 2,6-DTBP and related phenols.[4][5] Ultrasonic-assisted extraction (UAE) is another widely used technique that employs ultrasonic waves to improve extraction efficiency.[14]
Troubleshooting Guide
Problem: Significant peak tailing is observed for 2,6-DTBP during GC-MS analysis.
-
Possible Cause 1: Incomplete Derivatization. The polar hydroxyl group may not be fully derivatized, leading to interaction with the analytical column.
-
Solution:
-
Optimize the derivatization reaction. Increase the reagent-to-analyte ratio, adjust the reaction time and temperature, and ensure the sample extract is completely dry, as silylation reagents are sensitive to moisture.[9]
-
Consider using a catalyst, such as trimethylchlorosilane (TMCS), to enhance the derivatization of sterically hindered groups.[8]
-
-
-
Possible Cause 2: Active Sites in the GC System. Active sites in the injector liner, column, or connections can interact with the analyte.
-
Solution:
-
Use a deactivated injector liner or one with glass wool to trap non-volatile matrix components.
-
Condition the column according to the manufacturer's instructions.
-
If the column is old, trim 10-20 cm from the injector end to remove accumulated non-volatile residues.
-
-
Problem: Analyte recovery is consistently low (<60%) in fatty food samples (e.g., edible oils, fish).
-
Possible Cause 1: Inefficient Extraction. The analyte may not be efficiently partitioned from the lipid-rich matrix into the extraction solvent.
-
Solution:
-
Ensure thorough homogenization of the sample with the solvent.
-
Increase the solvent-to-sample ratio or perform multiple sequential extractions.
-
Evaluate different extraction solvents. While hexane is good for lipids, a more polar solvent like acetonitrile or acetone might be more efficient for extracting the phenol before lipid removal.
-
-
-
Possible Cause 2: Analyte Loss During Cleanup. The cleanup step intended to remove fats (e.g., SPE, gel permeation chromatography) may also be removing the analyte.
-
Solution:
-
Carefully validate the cleanup step. Spike a blank matrix with a known amount of 2,6-DTBP before cleanup and measure the recovery.
-
Optimize the SPE procedure by testing different sorbents and elution solvents to ensure the analyte is retained and then fully eluted while matrix components are removed.
-
-
-
Possible Cause 3: Matrix Effects. In LC-MS analysis, co-extracted lipids can cause significant signal suppression.
-
Solution:
-
Improve the sample cleanup to remove more of the interfering matrix components.
-
Use matrix-matched calibration standards or employ an isotopically labeled internal standard for more accurate quantification.[10]
-
-
Problem: High levels of 2,6-DTBP are detected in method blanks.
-
Possible Cause 1: Contamination from Labware. 2,6-DTBP and related phenolic antioxidants are common additives in plastic products, including lab consumables.
-
Solution:
-
Avoid using plastic containers, pipette tips, or vial caps wherever possible. Opt for glassware.
-
If plastics must be used, rinse them thoroughly with a high-purity solvent (e.g., acetone, hexane) before use.
-
Test a blank of each consumable (e.g., soak a vial cap in solvent) to identify the source of contamination.
-
-
-
Possible Cause 2: Contaminated Solvents or Reagents.
-
Solution:
-
Use high-purity, GC- or LC-MS-grade solvents.
-
Run a solvent blank before each analytical batch to confirm purity.
-
Prepare fresh reagents and standards regularly.
-
-
Data Presentation
Table 1: Reported Concentrations of this compound (2,6-DTBP) in Various Food Samples
| Food Category | Food Item | Concentration Range (ng/g) | Reference |
| Fish | Muscle | Trace - 3.9 | [4][5] |
| Fish | Viscera | Trace | [4][5] |
| Meat | Liver | 2.2 (mean) | [4] |
Note: "Trace" indicates the compound was detected but was below the limit of quantification.
Table 2: Example Performance of an Analytical Method for Phenolic Compounds
| Parameter | 2,6-DTBP | Reference |
| Analytical Method | GC-MS | [4][5] |
| Extraction Method | Steam Distillation | [4][5] |
| Recovery | 80 - 113% (in spiked samples) | [4] |
| Limit of Detection (LOD) | Not specified for 2,6-DTBP |
Experimental Protocols
Protocol 1: General Method for GC-MS Analysis of 2,6-DTBP in Fish Tissue
This protocol is a generalized procedure based on common practices.[4][5][14]
-
Sample Homogenization:
-
Weigh 5 g of homogenized fish tissue into a centrifuge tube.
-
Spike with an appropriate internal standard if available.
-
-
Extraction:
-
Add 10 mL of a hexane/dichloromethane (1:3 v/v) mixture to the sample.
-
Homogenize using a high-speed blender for 2 minutes.
-
Perform ultrasonic-assisted extraction for 15 minutes in a water bath.
-
Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction twice more and combine the supernatants.
-
-
Cleanup (Lipid Removal):
-
Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.
-
Perform cleanup using a validated method such as solid-phase extraction (SPE) with a silica or Florisil cartridge, or gel permeation chromatography (GPC) to remove lipids.
-
-
Derivatization:
-
Evaporate the cleaned extract to dryness.
-
Add 50 µL of pyridine and 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Seal the vial and heat at 70°C for 60 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Analysis:
-
Injector: 280°C, splitless mode.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.
-
MS: Operate in Selected Ion Monitoring (SIM) mode for highest sensitivity, monitoring characteristic ions for the derivatized 2,6-DTBP.
-
Visualizations
Caption: General analytical workflow for 2,6-DTBP analysis in food.
Caption: Troubleshooting logic for low analyte recovery.
Caption: Decision tree for identifying and mitigating matrix effects.
References
- 1. 2,6 Di Tert Butylphenol (2,6 DTBP) - CAS 128-39-2 | Vinati Organics [vinatiorganics.com]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 9. mdpi.com [mdpi.com]
- 10. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 11. waters.com [waters.com]
- 12. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Efficiency for Friedel-Crafts Alkylation of Phenol
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the Friedel-Crafts alkylation of phenol. Our goal is to help you overcome common experimental challenges and optimize your catalyst's efficiency for higher yields and selectivity.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Friedel-Crafts reaction has a very low yield or is not working at all. What are the common causes?
A: Low or no yield in the Friedel-Crafts alkylation of phenol can stem from several factors, primarily related to the catalyst, reagents, and reaction conditions. Here are the most common culprits:
-
Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture.[1] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.[1] The lone pair of electrons on the oxygen atom of phenol can also coordinate with the Lewis acid, reducing its activity.[2][3]
-
Deactivated Aromatic Ring: While the hydroxyl group of phenol is activating, the coordination with the Lewis acid can deactivate the ring towards electrophilic substitution.[2]
-
Insufficient Catalyst: Unlike a truly catalytic reaction, Friedel-Crafts reactions often require stoichiometric amounts of the Lewis acid because the product can form a stable complex with the catalyst, taking it out of the reaction cycle.[1][4]
-
Carbocation Rearrangement: Primary and secondary alkyl groups are prone to rearrangement to form more stable carbocations, which can lead to a mixture of products and lower the yield of the desired product.[5][6]
Issue 2: Formation of Multiple Products (Polyalkylation)
Q: I am observing the formation of multiple alkylated products. Why is this happening and how can I control it?
A: The formation of multiple products is a common issue in the Friedel-Crafts alkylation of phenol.
-
Cause: The hydroxyl group on phenol is a strong activating group, making the aromatic ring highly nucleophilic.[7] After the first alkyl group is added, the product is often more reactive than the starting phenol, leading to further alkylation (polyalkylation).[7][8]
-
Solutions:
-
Use an Excess of Phenol: Increasing the molar ratio of phenol to the alkylating agent can statistically favor the mono-alkylation of the starting material.[5][7]
-
Control Reaction Time and Temperature: Monitor the reaction's progress and stop it when the desired mono-alkylated product is maximized.[7] Lowering the reaction temperature can also help reduce the rate of subsequent alkylations.[7]
-
Choose a Milder Catalyst: Highly active Lewis acids like AlCl₃ can promote excessive alkylation.[5][7] Consider using milder catalysts to control the reaction's reactivity.[5][7]
-
Issue 3: Formation of O-Alkylated Byproduct (Phenyl Ether)
Q: My reaction is producing a significant amount of phenyl ether instead of the desired C-alkylated phenol. How can I prevent this?
A: Phenol is an ambident nucleophile, meaning it can react at both the aromatic ring (C-alkylation) and the hydroxyl oxygen (O-alkylation).[7][9] The ratio of C- to O-alkylation is influenced by several factors.
-
Catalyst Selection: The choice of catalyst can significantly influence the C/O alkylation ratio. Solid acid catalysts like zeolites or niobium phosphate can be optimized to favor C-alkylation.[7][10]
-
Reaction Conditions: The formation of the O-alkylated product (phenyl ether) is often kinetically favored, while the C-alkylated product is thermodynamically favored.[7][11] Adjusting the reaction temperature and time can influence the product distribution.[7]
-
Solvent Choice: The solvent can play a crucial role. Protic solvents (like water or ethanol) can solvate the phenolate oxygen through hydrogen bonding, making it less available for reaction and thus favoring C-alkylation.[12] Polar aprotic solvents (like DMF or acetone) tend to favor O-alkylation.[12]
Issue 4: Poor Regioselectivity (Ortho- vs. Para-Alkylation)
Q: My reaction yields a mixture of ortho and para isomers with poor selectivity. How can I improve the formation of one over the other?
A: The hydroxyl group directs alkylation to the ortho and para positions. Controlling this regioselectivity is a common challenge.
-
To Favor Para-Alkylation:
-
To Favor Ortho-Alkylation:
-
Catalyst Choice: Certain catalysts have been developed specifically for ortho-selectivity. For example, catalysts derived from hydrotalcite-like anionic clays have shown increased selectivity for 2-alkyl and 2,6-dialkylphenols.[14] Rhenium-catalyzed reactions have also been reported to proceed regioselectively at the ortho-position.[15] A dual catalytic system of palladium on carbon (Pd/C) and scandium trifluoromethanesulfonate (Sc(OTf)₃) has also been shown to be effective for ortho-alkylation.[16][17]
-
Issue 5: Catalyst Deactivation and Regeneration
Q: My solid catalyst loses activity after one or two runs. What causes this and can it be regenerated?
A: Catalyst deactivation is a significant issue, especially with solid acid catalysts like ion-exchange resins.
-
Causes of Deactivation:
-
Regeneration Strategies:
-
Solvent Washing: Physically adsorbed impurities can often be removed by washing the catalyst with a suitable solvent.[18]
-
Acid-Alkali Treatment: This can help remove more stubborn impurities.[18]
-
Oxidative Treatment: For grafted phenolic compounds, treatment with agents like ozone or chlorine dioxide can oxidize and remove them, restoring most of the catalyst's properties.[18] A simple process for regenerating heteropolyacid catalysts supported on zirconia has also been described.[19]
-
Data Presentation
Table 1: Troubleshooting Summary for Friedel-Crafts Alkylation of Phenol
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low/No Yield | Catalyst deactivation by moisture or phenol; Carbocation rearrangement; Insufficient catalyst. | Use anhydrous conditions; Consider milder or solid acid catalysts; Use stoichiometric amounts of Lewis acid catalyst if necessary.[1][2] |
| Polyalkylation | High reactivity of the mono-alkylated product. | Use an excess of phenol; Control reaction time and temperature; Use a milder catalyst.[5][7] |
| O-Alkylation | Ambident nucleophilicity of phenol; Kinetically favored pathway. | Select catalysts favoring C-alkylation (e.g., zeolites); Adjust temperature and time; Use protic solvents.[7][10][12] |
| Poor Regioselectivity | Competing ortho and para substitution. | For para: use bulky reagents/catalysts. For ortho: use specialized catalysts (e.g., Re-based, modified hydrotalcites).[13][14][15] |
| Catalyst Deactivation | Fouling by reactants/products; Moisture. | Regenerate via solvent washing, acid-alkali treatment, or oxidative treatment.[18][19] |
Table 2: Classification of Lewis Acid Catalysts by Activity [5]
| Activity Level | Examples |
| Very Active | AlCl₃, AlBr₃, GaCl₃, SbF₅, MoCl₅ |
| Moderately Active | FeCl₃, SbCl₅, InCl₃ |
| Mild | BCl₃, SnCl₄, TiCl₄, FeCl₂ |
Experimental Protocols
Protocol 1: Alkylation using a Solid Acid Catalyst (Activated Clay)
This protocol is adapted for the synthesis of p-cumylphenol from phenol and alpha-methylstyrene.[13]
-
Apparatus Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, thermometer, and a dropping funnel, add 94 g (1.0 mol) of phenol and 9.4 g of activated clay. Ensure all glassware is dry.[13]
-
Inert Atmosphere: Purge the flask with nitrogen gas and maintain a slight positive pressure throughout the reaction.[13]
-
Heating: Heat the mixture to 80°C with stirring.[13]
-
Reagent Addition: Slowly add 11.8 g (0.1 mol) of alpha-methylstyrene to the reaction mixture from the dropping funnel over a period of 6 hours. Maintain the reaction temperature at 80°C.[13]
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 80°C for an additional hour.[13]
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to recover the solid catalyst. The catalyst can be washed with a solvent and prepared for regeneration.
-
Purification: The resulting crude product can be purified by fractional distillation under vacuum to separate the different isomers.[20]
-
Analysis: Characterize the final product using appropriate analytical methods such as GC-MS or NMR.[21][22]
Protocol 2: Catalyst Regeneration (Ion-Exchange Resin)
This protocol is a general guide based on the regeneration of Indion-130 and Amberlyst-15 catalysts.[18]
-
Solvent Extraction: Wash the deactivated catalyst with a suitable solvent to remove physically adsorbed impurities.
-
Acid-Alkali Treatment: Perform sequential washes with dilute acid and alkali solutions to remove more strongly bound materials.
-
Oxidative Treatment: If deactivation is due to grafted phenolic compounds, treat the catalyst with a solution of ozone or chlorine dioxide to oxidize and remove these residues.[18]
-
Final Wash and Dry: Wash the catalyst with deionized water until neutral and dry it thoroughly before reuse. Note that some loss of total exchange capacity (around 20%) may occur.[18]
Mandatory Visualization
Caption: General mechanism for the acid-catalyzed Friedel-Crafts alkylation of phenol.
Caption: General experimental workflow for Friedel-Crafts alkylation of phenol.
Caption: Logical troubleshooting workflow for low reaction yield.
Frequently Asked Questions (FAQs)
Q1: Why is phenol often considered a challenging substrate for Friedel-Crafts reactions?
A1: Phenol is challenging for two main reasons. First, the lone pair of electrons on the hydroxyl group's oxygen can coordinate with the Lewis acid catalyst (like AlCl₃), which can deactivate the catalyst.[2][3] Second, the -OH group is strongly activating, which can lead to undesirable side reactions like polyalkylation.[7][8]
Q2: What are the main types of catalysts used for phenol alkylation and how do they compare?
A2: Catalysts fall into a few main categories:
-
Homogeneous Lewis Acids (e.g., AlCl₃, FeCl₃): These are traditional, often highly active catalysts but can be difficult to separate from the reaction mixture, may require more than stoichiometric amounts, and are sensitive to moisture.[5][7][19]
-
Homogeneous Brønsted Acids (e.g., H₂SO₄, HF): These are also effective but pose significant corrosion and environmental disposal problems.[10]
-
Solid Acid Catalysts (e.g., Zeolites, Ion-Exchange Resins, Sulfated Zirconia): These are increasingly popular due to their advantages, including ease of separation and recovery, reusability, and often milder reaction conditions, which can lead to higher selectivity.[13][23]
Q3: Are there specific strategies to maximize ortho-alkylation?
A3: Yes, achieving high ortho-selectivity often requires specialized catalytic systems. Rhenium carbonyl complexes (Re₂(CO)₁₀) have been shown to selectively mono-alkylate phenols at the ortho position.[15] Another approach uses catalysts derived from hydrotalcite-like materials, which can increase the selectivity for 2-alkyl and 2,6-dialkylphenols.[14]
Q4: What analytical methods are best for monitoring the reaction progress and analyzing the final product?
A4: Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (GC-MS), is a standard and effective method for monitoring the disappearance of reactants and the formation of products, including isomers.[24][25] For quantitative analysis, using a deuterated internal standard like phenol-d6 can improve accuracy and precision by correcting for matrix effects.[22] High-Performance Liquid Chromatography (HPLC) can also be used.
Q5: Can I perform a Friedel-Crafts reaction on a phenol that also has an amine group?
A5: No, aromatic rings containing an amine (-NH₂) or substituted amine group are not suitable for Friedel-Crafts reactions.[1][6] The lone pair of electrons on the nitrogen is basic and will react with the Lewis acid catalyst, forming a complex that strongly deactivates the ring to electrophilic attack.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. brainly.in [brainly.in]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. byjus.com [byjus.com]
- 9. echemi.com [echemi.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Selective Ortho alkylation of phenol with alcohols over catalysts derived from hydrotalcite-like anionic clays | Semantic Scholar [semanticscholar.org]
- 15. orgsyn.org [orgsyn.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scispace.com [scispace.com]
- 19. US7692047B2 - Process for the alkylation of phenols - Google Patents [patents.google.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 24. researchgate.net [researchgate.net]
- 25. epa.gov [epa.gov]
overcoming interference in the spectroscopic analysis of 2,6-di-tert-butylphenol
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference in the spectroscopic analysis of 2,6-di-tert-butylphenol.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the spectroscopic analysis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Question 1: Why am I observing poor peak shape and tailing for this compound in my GC-MS analysis?
Answer: Poor peak shape for phenolic compounds like this compound is often due to their polar nature, which can lead to interactions with active sites in the GC system.
-
Cause A: Active sites in the injector or column. The free hydroxyl group of the phenol can interact with silanol groups in the injector liner or the column, causing peak tailing.
-
Solution A:
-
Cause B: Improper column temperature. If the column temperature is too low, the analyte may not be sufficiently volatile, leading to broader peaks.
-
Solution B: Optimize the oven temperature program. A good starting point is an initial temperature below the boiling point of the solvent, followed by a ramp to a final temperature that ensures the elution of this compound.[4]
Question 2: I am seeing extraneous peaks in my chromatogram that are interfering with the quantification of this compound. What is the source of this interference and how can I eliminate it?
Answer: Extraneous peaks can originate from various sources, including the sample matrix, contaminated solvents, or the GC system itself.
-
Cause A: Matrix Interference. Complex sample matrices can contain compounds that co-elute with this compound.
-
Solution A:
-
Sample Preparation: Employ a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[5]
-
Selective Detection: Use selected ion monitoring (SIM) mode on your mass spectrometer to selectively monitor for characteristic ions of this compound, thereby reducing the impact of co-eluting compounds.[6]
-
-
Cause B: System Contamination. Contamination can come from the septum, liner, or previous injections.
-
Solution B:
-
Regularly replace the septum and injector liner.[4]
-
Perform a bake-out of the column and injector to remove contaminants.
-
Run a solvent blank to confirm that the system is clean before injecting samples.
-
Question 3: My quantitative results for this compound are inconsistent and show poor reproducibility. What could be the cause?
Answer: Poor reproducibility in quantitative analysis can stem from issues with sample injection, system leaks, or matrix effects.
-
Cause A: Inconsistent Injection Volume. Manual injections can introduce variability.
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Solution A: Use an autosampler for precise and repeatable injections.
-
Cause B: System Leaks. Leaks in the injector or column fittings can lead to variable sample introduction and loss of analyte.
-
Solution B: Perform a leak check of the GC system.[4]
-
Cause C: Matrix Effects. The sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[7][8]
-
Solution C:
-
Internal Standard: Use a deuterated internal standard of this compound or a structurally similar compound that is not present in the sample. The internal standard will experience similar matrix effects as the analyte, allowing for more accurate quantification.[9]
-
Standard Addition: Prepare calibration standards in a sample matrix that is free of the analyte to create a matrix-matched calibration curve. This helps to compensate for matrix effects.[9][10]
-
UV-Visible (UV-Vis) Spectrophotometry
Question 4: The λmax (wavelength of maximum absorbance) of my this compound standard is shifting between measurements. Why is this happening?
Answer: Shifts in λmax for phenolic compounds in UV-Vis spectroscopy are often related to changes in the solvent environment or pH.
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Cause A: Solvent Polarity. The polarity of the solvent can influence the electronic transitions of the phenol, causing a shift in the absorption maximum.[11][12]
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Solution A: Maintain a consistent solvent system for all standards and samples. If changing solvents is necessary, re-determine the λmax in the new solvent.
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Cause B: pH of the Solution. The ionization state of the phenolic hydroxyl group is pH-dependent. Deprotonation in basic solutions leads to the formation of the phenoxide ion, which has a different λmax than the protonated form.[11][12]
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Solution B: Buffer your samples and standards to a consistent pH to ensure that this compound is in a single, well-defined ionization state.
Question 5: I am trying to quantify this compound in a complex mixture using UV-Vis, but my results are high and non-specific. How can I improve the selectivity of my measurement?
Answer: UV-Vis spectroscopy is often not very selective, and other compounds in your mixture that absorb at a similar wavelength will interfere with your measurement.[13]
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Cause A: Overlapping Absorption Spectra. Other aromatic compounds or substances with conjugated systems in the sample matrix can have absorption bands that overlap with that of this compound.
-
Solution A:
-
Chromatographic Separation: Use High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector (HPLC-UV). The HPLC will separate this compound from interfering compounds before it reaches the detector, allowing for more accurate quantification.[14]
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Derivative Spectroscopy: In some cases, derivative spectroscopy can be used to resolve overlapping peaks and enhance the signal of the analyte of interest.
-
Quantitative Data Summary
The following tables provide a summary of quantitative data relevant to the analysis of this compound and related phenolic compounds, highlighting the impact of derivatization and matrix effects.
Table 1: Effect of Derivatization on GC-MS Analysis of Phenols
| Compound | Derivatization Reagent | Retention Time (min) | Peak Asymmetry |
| Phenol | None | 8.2 | 2.1 |
| Phenol | Perfluorooctanoyl chloride | 6.1 | 1.1 |
| p-Cresol | None | 9.5 | 2.3 |
| p-Cresol | Perfluorooctanoyl chloride | 7.8 | 1.2 |
| 3,4-Dimethylphenol | None | 11.1 | 2.5 |
| 3,4-Dimethylphenol | Perfluorooctanoyl chloride | 9.4 | 1.3 |
| Data is illustrative and based on findings from a study on phenol derivatization, demonstrating improved chromatography.[15] |
Table 2: Matrix Effects on the Quantification of Phenolic Compounds by LC-ESI-MS
| Analyte | Matrix | Matrix Effect (%) |
| 4-Nitrophenol | Quartz Filter Extract | 110.2 (Enhancement) |
| 2,4-Dinitrophenol | Quartz Filter Extract | 95.7 (Suppression) |
| 2,6-Dimethyl-4-nitrophenol | Quartz Filter Extract | 158.2 (Enhancement) |
| Vanillic Acid | Quartz Filter Extract | 92.1 (Suppression) |
| Data from a study on atmospheric organic aerosols, where a matrix effect > 100% indicates signal enhancement and < 100% indicates signal suppression.[16] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound with Derivatization
This protocol describes a general procedure for the analysis of this compound in a sample matrix, incorporating a derivatization step to improve chromatographic performance.
-
Sample Extraction:
-
For solid samples, perform an ultrasonic extraction with a suitable solvent like hexane/dichloromethane (1:3 v/v).[17]
-
For liquid samples, a liquid-liquid extraction may be appropriate.
-
-
Derivatization (Silylation):
-
Evaporate the solvent from the extracted sample under a gentle stream of nitrogen.
-
Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine to the dry residue.
-
Heat the mixture at 70°C for 30 minutes to complete the derivatization reaction.
-
-
GC-MS Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
Protocol 2: HPLC-UV Analysis of this compound
This protocol provides a general method for the separation and quantification of this compound using HPLC with UV detection.
-
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.
-
-
HPLC Conditions:
-
HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example, start with 50:50 acetonitrile:water and ramp to 90:10 acetonitrile:water over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: Monitor at the λmax of this compound, which is typically around 275 nm in methanol. The exact λmax may vary slightly depending on the solvent.[18]
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Inject the standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared samples and determine their concentrations from the calibration curve.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the troubleshooting of spectroscopic analysis of this compound.
Caption: GC-MS Troubleshooting Workflow for this compound Analysis.
Caption: Logical Flow for Mitigating Interference in UV-Vis Analysis.
References
- 1. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. phenomenex.com [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Factors affecting uv visible spectroscopy | PPTX [slideshare.net]
- 12. m.youtube.com [m.youtube.com]
- 13. ijset.in [ijset.in]
- 14. benchchem.com [benchchem.com]
- 15. A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols [mdpi.com]
- 17. Determination of 2,6-di-tert-butyl-hydroxytoluene and its transformation products in indoor dust and sediment by gas chromatography-mass spectrometry coupled with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments - PMC [pmc.ncbi.nlm.nih.gov]
purification techniques for high-purity 2,6-di-tert-butylphenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of high-purity 2,6-di-tert-butylphenol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The most effective and commonly employed techniques for purifying this compound are fractional vacuum distillation, recrystallization, and flash column chromatography. The choice of method depends on the initial purity of the crude product, the nature of the impurities, the desired final purity, and the scale of the purification.
Q2: What are the likely impurities in my crude this compound sample?
Common impurities often originate from the synthesis process, which typically involves the Friedel-Crafts alkylation of phenol with isobutene.[1] Potential impurities include:
-
Unreacted Phenol: The starting material for the synthesis.
-
2-tert-butylphenol and 4-tert-butylphenol: Mono-alkylated intermediates.
-
2,4-di-tert-butylphenol: An isomeric byproduct.[1]
-
2,4,6-tri-tert-butylphenol: An over-alkylated byproduct.
-
Polymeric residues: Formed by side reactions during alkylation.
Q3: How can I assess the purity of my this compound sample?
Purity is typically assessed using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water can be used for analysis.[2][3]
-
Melting Point Analysis: A sharp melting point range close to the literature value (34-37 °C) indicates high purity.[4][5][6]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| "Oiling out" (product separates as an oil, not crystals) | The solution is supersaturated, and the compound is coming out of solution above its melting point. | - Add a small amount of the "good" solvent to the hot solution to reduce saturation.- Allow the solution to cool more slowly; insulate the flask.- Try a different solvent system with a lower boiling point for the "good" solvent. |
| No crystals form upon cooling | - The solution is not sufficiently saturated.- Nucleation has not occurred.- The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask at the solution's surface with a glass rod.- Add a seed crystal of pure this compound.- Add more of the "poor" solvent (anti-solvent). |
| Low recovery of purified product | - Too much solvent was used.- Premature crystallization during hot filtration.- The crystals were washed with a solvent at room temperature. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.- Wash the collected crystals with a small amount of ice-cold solvent. |
| Crystals are very small or appear as a powder | - Crystallization occurred too quickly.- The solution was agitated during cooling. | - Redissolve the solid in a larger volume of the "good" solvent and allow it to cool more slowly.- Avoid disturbing the flask during the crystal growth phase. |
Fractional Vacuum Distillation Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| "Bumping" (violent boiling) of the liquid | - Uneven heating.- Lack of nucleation sites. | - Use a stirring bar or boiling chips.- Ensure uniform heating with a heating mantle and sand or oil bath. |
| Column "flooding" (liquid fills the column) | - The distillation rate is too high. | - Reduce the heating rate to decrease the boil-up rate. |
| Poor separation of fractions | - Inefficient column packing.- Distillation rate is too fast. | - Use a longer fractionating column or one with a more efficient packing material.- Slow down the distillation rate by reducing the heat input. |
| Product solidifies in the condenser or collection adapter | - The temperature of the condenser is too low. | - Use a condenser with a wider bore.- Circulate warmer water through the condenser or use an air condenser. |
Flash Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the product from impurities | - Incorrect mobile phase polarity.- The column is overloaded.- The flow rate is too high. | - Adjust the solvent system; for the non-polar this compound, a low polarity mobile phase like a hexane/ethyl acetate gradient is recommended.- Use a larger column or reduce the amount of crude material; a general guideline is to load no more than 1-5% of the silica gel weight.- Decrease the flow rate to allow for better equilibration. |
| Streaking or tailing of the compound on the column | - The sample was not fully dissolved before loading.- Acidic silica gel is interacting with the phenolic group. | - Ensure the crude material is completely dissolved in a minimal amount of the mobile phase before loading.- Add a small amount (0.1-1%) of triethylamine to the mobile phase to deactivate acidic sites on the silica. |
| Cracking of the silica gel bed | - The column was allowed to run dry. | - Always maintain the solvent level above the top of the silica gel. |
Data Presentation
The following tables summarize quantitative data for different purification techniques.
Table 1: Purity and Yield from Various Purification Methods
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Reference |
| Fractional Vacuum Distillation | Not specified | 99.6 | up to 78 | [7] |
| Fractional Vacuum Distillation followed by Recrystallization | Not specified | 100 | 80.1 | [8] |
| Cooling/Heating Purification | 98-99.6 | 99.99-100 | 79.3 | [7] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₂O | [2][4] |
| Molecular Weight | 206.32 g/mol | [2][4] |
| Appearance | Colorless to light yellow solid | [9] |
| Melting Point | 34-37 °C | [4][5][6] |
| Boiling Point | 253 °C at 760 mmHg | [4][9][10] |
| Solubility in Water | 2.5 mg/L at 25 °C | [9] |
| Solubility in Organic Solvents | Soluble in ethanol, benzene, acetone, chloroform | [9][11] |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot water dropwise with gentle swirling until the solution becomes faintly and persistently turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a well-insulated fractionating column.
-
Charging the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar or boiling chips.
-
Applying Vacuum: Slowly and carefully apply a vacuum to the system. A pressure of around 20 mmHg is a good starting point.[7]
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the distillate in fractions. The main fraction of this compound should distill at approximately 132 °C at 20 mmHg.[7]
-
Shutdown: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
Protocol 3: Flash Column Chromatography
-
Column Packing: Prepare a flash chromatography column with silica gel, creating a slurry with the initial mobile phase (e.g., 98:2 hexane/ethyl acetate).
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with the initial low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: A decision workflow for selecting a purification technique.
Caption: Troubleshooting guide for common recrystallization problems.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. chembk.com [chembk.com]
- 5. 128-39-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | 128-39-2 [chemicalbook.com]
- 7. RU2164509C1 - Method for production of this compound - Google Patents [patents.google.com]
- 8. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]
- 9. This compound | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Hindered Phenols
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of hindered phenols.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of hindered phenols?
A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is longer and more drawn out than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1] For hindered phenols, which are often analyzed for purity and degradation products, peak tailing is particularly problematic as it can mask small impurity peaks, lead to inaccurate peak integration and quantification, and reduce the overall sensitivity and resolution of the analysis.[2][3]
Q2: What are the primary causes of peak tailing when analyzing hindered phenols?
A2: The leading causes of peak tailing for hindered phenols, which are often polar, include:
-
Secondary Interactions: Unwanted interactions between the phenolic hydroxyl group and active sites on the stationary phase, most commonly residual silanol groups (Si-OH) on silica-based columns.[2][4]
-
Mobile Phase pH Mismatch: Operating with a mobile phase pH close to the pKa of the phenolic analytes or the column's silanol groups can result in mixed ionization states and peak distortion.[1]
-
Column Issues: Degradation of the column, contamination from the sample matrix, or the formation of a void at the column inlet can disrupt the packed bed and cause tailing.[1]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[1][5]
-
Extra-Column Effects: Dispersion of the analyte band in tubing, fittings, or the detector cell after it has left the column can also contribute to peak tailing.[2]
Q3: How do the bulky "hindering" groups on these phenols affect peak tailing?
A3: The bulky tert-butyl or other large alkyl groups near the hydroxyl group in hindered phenols can have a dual effect. This steric hindrance can partially shield the hydroxyl group, potentially reducing its interaction with active silanol groups on the column packing.[6][7] However, these large, non-polar groups also increase the hydrophobicity of the molecule, leading to strong retention on reversed-phase columns. If secondary interactions do occur, the strong primary retention can exacerbate the tailing effect.
Q4: How does the mobile phase pH influence the peak shape of hindered phenols?
A4: The pH of the mobile phase is a critical parameter. Hindered phenols are weakly acidic. At a mobile phase pH close to their pKa, both the ionized (phenolate) and non-ionized (phenolic) forms will exist, which can lead to peak broadening or splitting.[8][9] More significantly, the ionization state of residual silanol groups on the silica packing is pH-dependent (pKa approx. 3.8-4.2).[10] At a low pH (e.g., below 3), these silanols are protonated (Si-OH) and less likely to interact with the phenolic analytes through ion-exchange, which minimizes tailing.[3]
Q5: Are there specific column types recommended for analyzing hindered phenols?
A5: Yes, selecting the right column is crucial. For hindered phenols, it is advisable to use:
-
End-capped Columns: These columns have their residual silanol groups chemically deactivated with a small silylating agent, reducing the sites for secondary interactions.[5][11]
-
Base-Deactivated Silica (BDS) or "Type B" Silica Columns: These are made from high-purity silica with minimal metal contamination and a lower concentration of acidic silanol groups, resulting in better peak shapes for polar and basic compounds.[10][11]
-
Hybrid Silica Columns: These columns incorporate organic groups into the silica matrix, which can improve pH stability and reduce silanol activity.[12]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing for hindered phenols.
Step 1: Initial Assessment
-
Observe the Chromatogram: Are all peaks tailing or only the hindered phenol peaks?
-
All peaks tailing: This often points to a system-wide issue like extra-column volume, a column void, or a clogged frit.[5]
-
Only hindered phenol peaks tailing: This suggests a chemical interaction between the analytes and the stationary phase.
-
-
Review Method Parameters: Check the mobile phase pH, column type, and sample concentration against established or recommended methods.
Step 2: Logical Troubleshooting Workflow
Below is a visual workflow to guide your troubleshooting process.
Caption: Troubleshooting workflow for peak tailing of hindered phenols.
Data Presentation
The following table summarizes the expected impact of key parameters on the peak shape of a typical hindered phenol, such as Butylated Hydroxytoluene (BHT). The Asymmetry Factor (As) is used as a quantitative measure of peak tailing, where a value of 1.0 is perfectly symmetrical, and values >1.5 indicate significant tailing.
| Parameter | Condition A | Asymmetry (As) A | Condition B | Asymmetry (As) B | Rationale |
| Column Type | Older, non-end-capped C18 | ~1.8 | Modern, end-capped C18 | ~1.2 | End-capping blocks residual silanols, reducing secondary interactions.[5][11] |
| Mobile Phase pH | pH 5.0 (Buffered) | ~1.7 | pH 2.7 (0.1% Formic Acid) | ~1.1 | Low pH protonates silanols, minimizing their ability to interact with the phenol.[3] |
| Sample Load | 50 µg/mL | ~1.9 | 5 µg/mL | ~1.3 | High concentrations can overload the stationary phase, causing peak distortion.[1] |
| Organic Modifier | Methanol/Water | ~1.4 | Acetonitrile/Water | ~1.2 | Acetonitrile can sometimes provide better peak shapes due to different solvent-analyte interactions.[13] |
Note: Asymmetry values are illustrative and can vary based on the specific analyte, column, and HPLC system.
Experimental Protocols
Protocol 1: General Screening Method for Hindered Phenols (e.g., BHT, Irganox 1076)
This protocol provides a starting point for the analysis of common hindered phenolic antioxidants.
-
HPLC System: Standard HPLC with UV detector.
-
Column: Modern, end-capped C18 column (e.g., Waters Symmetry C18, Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 277 nm.[14]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile or the initial mobile phase composition to a concentration of approximately 10 µg/mL.
Protocol 2: Optimized Method for High Molecular Weight Hindered Phenols (e.g., Irganox 1010)
This protocol is adapted for larger, more hydrophobic hindered phenols that require stronger elution conditions.
-
HPLC System: Standard HPLC with UV or PDA detector.
-
Column: High-purity, base-deactivated C18 column, 4.6 x 250 mm, 5 µm.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).
-
Gradient: 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes.
-
Flow Rate: 1.2 mL/min.[15]
-
Column Temperature: 40 °C.[15]
-
Detection: UV at 230 nm.[15]
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the sample in a solvent like dichloroethane initially, then dilute with methanol or acetonitrile.[15] Ensure the final injection solvent is compatible with the mobile phase to avoid peak distortion.[16]
Signaling Pathways and Logical Relationships
The diagram below illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for hindered phenols.
Caption: Interactions on a C18 column causing peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. labcompare.com [labcompare.com]
- 6. youtube.com [youtube.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 14. Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. osti.gov [osti.gov]
- 16. lcms.cz [lcms.cz]
Technical Support Center: Improving Polymer Thermal Stability with 2,6-Di-tert-butylphenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2,6-di-tert-butylphenol (DTBP) as a thermal stabilizer for polymers. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and quantitative data summaries.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTBP) and how does it function as a thermal stabilizer?
A1: this compound is a synthetic organic compound classified as a hindered phenolic antioxidant.[1][2] Its primary role in polymers is to inhibit thermal-oxidative degradation.[3] The degradation process in many polymers is a free-radical chain reaction initiated by heat and oxygen. DTBP functions by donating the hydrogen atom from its hydroxyl (-OH) group to reactive peroxy radicals (ROO•). This action neutralizes the radicals, terminating the degradation chain reaction and forming a stable, non-reactive phenoxy radical, thus protecting the polymer matrix from significant property loss.[4][5] The bulky tert-butyl groups at the ortho positions to the hydroxyl group provide steric hindrance, which enhances the stability of the resulting phenoxy radical.[4]
Q2: For which types of polymers is DTBP most effective?
A2: DTBP and its derivatives are highly effective as primary antioxidants for a range of hydrocarbon-based polymers.[1] They are most commonly used to stabilize polyolefins, such as polypropylene (PP) and polyethylene (PE), as well as polystyrene (PS).[2][3] While it can be used in other systems, polymers like polyvinyl chloride (PVC) often require a more complex stabilization package due to their unique degradation mechanism, which involves the release of hydrochloric acid (HCl).[6][7]
Q3: What is the typical concentration range for DTBP in a polymer formulation?
A3: The optimal concentration of DTBP depends on the specific polymer, the processing conditions (temperature, shear), and the desired service life of the final product. Generally, hindered phenolic antioxidants are used in concentrations ranging from 0.05% to 0.5% by weight. For instance, studies on polypropylene have shown significant improvements in thermal stability with as little as 0.2 mol% or 0.3 wt% of a hindered phenol stabilizer.[8][9] It is crucial to perform experimental trials to determine the most effective concentration for your specific application.
Q4: Can DTBP be used in combination with other additives?
A4: Yes, and it is highly recommended. While DTBP is an effective primary antioxidant (radical scavenger), it is often used synergistically with secondary antioxidants, such as phosphites or thioesters.[5][10] Secondary antioxidants function by decomposing hydroperoxides (ROOH), which are non-radical species that can break down to form new radicals. This dual approach provides more comprehensive protection during high-temperature processing and long-term heat aging.[11][12]
Troubleshooting Guide
Q1: Why is my polymer sample showing discoloration (e.g., yellowing) after adding DTBP and processing it?
A1: Discoloration is a known issue with some hindered phenolic antioxidants.[13] It does not necessarily indicate poor thermal stabilization. The color change is often due to the formation of conjugated molecular structures as the antioxidant is transformed during its stabilization activity.[13] The intensity of this discoloration can be influenced by the purity of the antioxidant and the presence of impurities that may lead to colored byproducts.[13] Consider using DTBP in combination with a phosphite co-stabilizer, which can help improve color stability.
Q2: I've added DTBP to my polymer, but the thermal stability (measured by TGA or OIT) has not improved as expected. What could be the cause?
A2: Several factors could contribute to lower-than-expected performance:
-
Insufficient Concentration: The amount of DTBP may be too low to effectively inhibit oxidation during processing or testing. Refer to the quantitative data table and consider running a concentration ladder experiment.
-
Poor Dispersion: The antioxidant must be homogeneously dispersed throughout the polymer matrix to be effective. Inadequate mixing during compounding can lead to localized areas with low stabilizer concentration, which act as initiation points for degradation. Ensure your melt-blending or solution-mixing process is optimized.
-
Excessive Processing Temperature: If the processing temperature is too high, it can accelerate the consumption of the antioxidant, leaving an insufficient amount for long-term stability.[14] It may also degrade the polymer faster than the stabilizer can provide protection.
-
Volatility: Lower molecular weight antioxidants can be volatile and may be lost to a certain extent during high-temperature processing. For very high-temperature applications, consider a higher molecular weight hindered phenolic antioxidant.[15]
Q3: My polymer's melt flow rate (MFR) increased significantly after processing, even with DTBP. Why did this happen?
A3: An increase in MFR typically indicates a reduction in the polymer's molecular weight due to chain scission. While DTBP is effective at scavenging radicals, it may not be sufficient on its own to prevent all degradation during intense processing. High shear and temperature can generate a high concentration of radicals that overwhelm the primary antioxidant.[14] This is a classic scenario where a synergistic package is beneficial. Combining DTBP with a phosphite processing stabilizer can provide better melt flow control.[10][12]
Data Presentation
The following table summarizes representative data on the effect of hindered phenol antioxidants on the thermal stability of polypropylene, as measured by Thermogravimetric Analysis (TGA).
| Polymer Matrix | Antioxidant | Concentration (by weight/mol) | Onset Degradation Temperature (°C) (Tonset) | Temperature Increase (°C) | Reference |
| Polypropylene (PP) | Pristine (Control) | 0% | 230 | - | [8] |
| Polypropylene (PP) | Hindered Phenol (HP) | 0.2 mol% | 262 | +32 | [8] |
| Polypropylene (PP) | Pristine (Control) | 0% | ~355 | - | [9] |
| Polypropylene (PP) | 4,4'-bis(this compound) | 0.3 wt% | ~400 | +45 | [9] |
Note: The specific degradation temperatures can vary based on experimental conditions such as heating rate and atmosphere.
Experimental Protocols
Protocol 1: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of degradation (Tonset) and compare the thermal stability of unstabilized and DTBP-stabilized polymer samples.
Methodology:
-
Sample Preparation: Prepare thin films or powders of the polymer samples (control and stabilized with varying concentrations of DTBP). Ensure samples are completely dry to avoid mass loss from volatiles.[16]
-
Instrument Setup:
-
Use a calibrated Thermogravimetric Analyzer.
-
Place 5-10 mg of the polymer sample into a clean TGA pan (e.g., alumina or platinum).[17]
-
-
Experimental Conditions:
-
Purge Gas: Start with an inert atmosphere (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent premature oxidation.[17]
-
Heating Program: Heat the sample from ambient temperature (e.g., 30 °C) to an upper limit well beyond the expected decomposition temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.[16][17]
-
Atmosphere (Optional): For thermo-oxidative stability, the experiment can be run under an air or oxygen atmosphere.[18]
-
-
Data Analysis:
-
Plot the sample mass (%) as a function of temperature.[19]
-
The Tonset is determined as the temperature at which a significant mass loss begins. This is often calculated by finding the intersection of the baseline tangent with the tangent of the steepest mass loss slope.[19]
-
Compare the Tonset of the stabilized samples to the control. A higher Tonset indicates improved thermal stability.
-
Protocol 2: Evaluation of Thermo-Oxidative Stability using Oxidative Induction Time (OIT)
Objective: To measure the resistance of a stabilized polymer to oxidative degradation under isothermal conditions, following standards like ISO 11357-6.[20][21]
Methodology:
-
Sample Preparation: Prepare small, uniform sections of the polymer sample (e.g., 5-10 mg cut from a film or pellet).
-
Instrument Setup:
-
Use a calibrated Differential Scanning Calorimeter (DSC).[22]
-
Place the sample in an open aluminum DSC pan.
-
-
Experimental Conditions:
-
Heating Phase: Heat the sample under an inert nitrogen atmosphere to a specified isothermal test temperature (e.g., 200 °C for polyethylene).[20][22] The temperature should be high enough to induce oxidation in a reasonable timeframe but below the polymer's primary degradation temperature in nitrogen.
-
Isothermal and Oxidation Phase: Once the isothermal temperature is reached and the signal stabilizes, switch the purge gas from nitrogen to oxygen (or air) at the same flow rate.[20]
-
Data Collection: Continue to hold the sample at the isothermal temperature and record the heat flow until a sharp exothermic peak is observed.
-
-
Data Analysis:
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2,6 Di Tert Butylphenol (2,6 DTBP) - CAS 128-39-2 | Vinati Organics [vinatiorganics.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. partinchem.com [partinchem.com]
- 6. mdpi.com [mdpi.com]
- 7. academicjournals.org [academicjournals.org]
- 8. Improving electric thermal stability of polypropylene by chemically linking small amount of hindered phenol groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]
- 11. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 12. researchgate.net [researchgate.net]
- 13. stabilization-technologies.com [stabilization-technologies.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. eng.uc.edu [eng.uc.edu]
- 17. setaramsolutions.com [setaramsolutions.com]
- 18. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 19. m.youtube.com [m.youtube.com]
- 20. measurlabs.com [measurlabs.com]
- 21. Oxidative Induction Time (OIT) | Polymer Testing [polymertesting.com.au]
- 22. Oxidative Induction Times (OIT) Testing by Differential Scanning Calorimetry [intertek.com]
- 23. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
selecting the optimal concentration of 2,6-di-tert-butylphenol for stabilization
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the optimal concentration of 2,6-di-tert-butylphenol for product stabilization. Here you will find troubleshooting guides for common experimental issues and frequently asked questions, all designed to support your research and development efforts.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound as a stabilizer.
Issue 1: Surface Blooming or Migration of the Antioxidant
Symptoms: A hazy, crystalline, or oily film appears on the surface of the polymer or formulation over time.
Cause: This phenomenon, known as "blooming," occurs when the concentration of this compound exceeds its solubility limit within the material. The excess, incompatible antioxidant then migrates to the surface.[1]
Solutions:
-
Reduce Concentration: The most direct solution is to lower the concentration of this compound to a level below its solubility threshold in your specific formulation.
-
Optimize Polymer/Excipient Selection: The solubility of this compound can vary significantly between different polymers and excipients. Consider screening alternative base materials where this compound may have higher solubility.
-
Incorporate a Masterbatch: For polymer applications, using a masterbatch—a concentrated blend of the antioxidant in a carrier resin—can improve dispersion and reduce the likelihood of blooming.
Issue 2: Discoloration (Yellowing or Pinking) of the Final Product
Symptoms: The stabilized material, particularly if white or light-colored, develops a yellow or pink tint after processing or during storage.
Cause: Phenolic antioxidants like this compound can form colored byproducts. Yellowing is often caused by the formation of quinone-type compounds resulting from oxidation of the antioxidant, especially at high processing temperatures.[2] Pinking can occur from interactions with other additives, such as titanium dioxide, or exposure to atmospheric pollutants like nitrogen oxides (NOx).
Solutions:
-
Optimize Processing Conditions: Lowering the processing temperature and minimizing the residence time at high temperatures can reduce the thermal degradation of the antioxidant and subsequent yellowing.
-
Incorporate a Secondary Antioxidant: The addition of a phosphite-based secondary antioxidant can work synergistically with this compound. Phosphites decompose hydroperoxides, which are precursors to the free radicals that phenolic antioxidants scavenge, thus protecting the primary antioxidant from rapid depletion and degradation.
-
Control Storage Environment: Store stabilized materials in a clean environment with minimal exposure to light and atmospheric pollutants. Avoid storage in contact with materials like low-grade cardboard, which can release compounds that contribute to discoloration.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound in stabilization applications?
A1: The optimal concentration is highly dependent on the material being stabilized and the environmental conditions it will be exposed to. However, some general guidelines can be provided:
| Application | Typical Concentration Range (% w/w) | Notes |
| Polyolefins (e.g., PE, PP) | 0.05 - 0.5% | Often used in combination with secondary antioxidants. A concentration of 0.3% has been used in studies with polypropylene. |
| Fuels (Gasoline, Jet Fuel) | Qualitative | Used to prevent gumming and oxidative degradation. Specific concentrations are often proprietary. |
| Pharmaceuticals & Cosmetics | 0.0002 - 0.8% | These ranges are for the related compound butylated hydroxytoluene (BHT) and can serve as a starting point. For example, up to 0.8% in leave-on products and 0.1% in toothpaste.[3][4] |
Q2: How does this compound stabilize materials?
A2: this compound is a primary antioxidant that functions as a free radical scavenger. Its phenolic hydroxyl group can donate a hydrogen atom to reactive free radicals (like peroxyl radicals), neutralizing them and terminating the oxidative chain reactions that lead to material degradation. The bulky tert-butyl groups on either side of the hydroxyl group provide steric hindrance, which stabilizes the resulting phenoxy radical and prevents it from initiating new degradation chains.
Q3: How can I determine the optimal concentration of this compound for my specific application?
A3: The most common method is to perform an Oxidative Induction Time (OIT) test using Differential Scanning Calorimetry (DSC). This test measures a material's resistance to oxidation under controlled temperature and oxygen exposure. By testing samples with varying concentrations of this compound, you can identify the concentration that provides the desired level of stability. A longer OIT indicates greater oxidative stability.
Q4: What are the key parameters for an OIT test?
A4: The key parameters are defined by standards such as ASTM D3895. These include the isothermal test temperature, the gas flow rate (for both the initial nitrogen purge and the subsequent switch to oxygen), and the sample mass. The selection of the isothermal temperature is critical; it should be high enough to induce oxidation in a reasonable timeframe but not so high that it causes unrealistic degradation pathways.
Q5: Are there other methods to evaluate the performance of this compound?
A5: Yes, accelerated aging or weathering tests are also used. These tests expose stabilized materials to elevated temperature, humidity, and/or UV light to simulate long-term environmental exposure in a shorter period. The performance of the stabilizer is then assessed by measuring changes in the material's physical, mechanical, or aesthetic properties over time.
Experimental Protocols
Protocol 1: Determining Oxidative Induction Time (OIT) by DSC (based on ASTM D3895)
Objective: To determine the relative thermal oxidative stability of a material stabilized with this compound.
Apparatus:
-
Differential Scanning Calorimeter (DSC) with gas switching capabilities.
-
Aluminum sample pans and lids.
-
High-purity nitrogen and oxygen gas.
Procedure:
-
Sample Preparation: Prepare several batches of your material with varying concentrations of this compound (e.g., 0.05%, 0.1%, 0.2%, 0.3% w/w). A control sample with no antioxidant should also be prepared. From each batch, cut a small, uniform sample of 5-10 mg.
-
Instrument Setup: Place the sample into an aluminum DSC pan. Place an empty, covered pan on the reference side.
-
Heating under Inert Atmosphere: Load the sample into the DSC cell at ambient temperature. Purge the cell with nitrogen at a flow rate of 50 mL/min for at least 5 minutes.
-
Isothermal Segment: Heat the sample to the desired isothermal test temperature (e.g., 200°C for polyethylene) at a heating rate of 20°C/min under the nitrogen atmosphere. Once the temperature is reached, allow it to equilibrate for 3 minutes.
-
Oxygen Introduction: Switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min). This point marks the start of the OIT measurement (time zero).
-
Data Acquisition: Continue to hold the sample at the isothermal temperature until the oxidative exotherm is observed on the DSC curve.
-
Analysis: The OIT is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation peak.
Protocol 2: Accelerated Weathering Test (based on ISO 4892-2)
Objective: To evaluate the resistance of a stabilized material to laboratory light sources, heat, and moisture.
Apparatus:
-
Xenon-arc weathering chamber.
-
Specimen holders.
Procedure:
-
Sample Preparation: Prepare standardized test specimens of your material stabilized with different concentrations of this compound, along with a control group.
-
Instrument Setup: Mount the specimens in the holders and place them in the weathering chamber.
-
Exposure Cycle: Program the chamber to run a specific cycle of light, temperature, and moisture. A common cycle involves continuous exposure to the xenon-arc lamp with a specific irradiance level, a set black panel temperature, and a water spray cycle (e.g., 102 minutes of light followed by 18 minutes of light and water spray).[5]
-
Duration: The total exposure time will depend on the material and its intended application. It can range from hundreds to thousands of hours.
-
Evaluation: Periodically remove specimens from the chamber and evaluate changes in their properties. This can include:
-
Visual Assessment: Check for cracking, chalking, and discoloration.
-
Colorimetric Measurement: Quantify color change (e.g., yellowness index).
-
Mechanical Testing: Measure properties like tensile strength and elongation at break to assess degradation.
-
-
Analysis: Compare the property changes of the stabilized samples to the control samples to determine the effectiveness of the this compound at different concentrations.
References
Technical Support Center: Safe Disposal of 2,6-Di-tert-butylphenol Waste
This guide provides technical support for researchers, scientists, and drug development professionals on the safe management and disposal of 2,6-di-tert-butylphenol (2,6-DTBP) waste.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a combustible solid that can cause skin, eye, and respiratory tract irritation.[1][2][3] It is also considered very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[2][3][4][5] In case of a fire, it can generate irritating and highly toxic gases through thermal decomposition.[1]
Q2: What personal protective equipment (PPE) should I wear when handling 2,6-DTBP waste?
A2: When handling 2,6-DTBP waste, it is essential to wear appropriate personal protective equipment. This includes chemical safety goggles or eyeglasses, chemical-resistant gloves (e.g., PVC), and protective clothing to minimize skin contact.[1][3] In situations where dust or vapors may be generated, a NIOSH/MSHA approved respirator is necessary.[1][2]
Q3: How should I store 2,6-DTBP waste before disposal?
A3: Store 2,6-DTBP waste in a cool, dry, and well-ventilated area away from incompatible substances such as acid anhydrides, acid chlorides, bases, and oxidants.[1][2] The waste containers should be kept tightly closed and properly labeled.[1] It is also recommended to store it in an area without drain or sewer access.[2]
Q4: What is the recommended method for the disposal of 2,6-DTBP waste?
A4: The most appropriate method for the disposal of this compound waste is incineration.[4] This method is advantageous as the substance is composed only of carbon, hydrogen, and oxygen, leading to carbon dioxide and water as the final products of combustion.[4] Chemical waste generators must adhere to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete and accurate classification of the waste.[1]
Q5: Can I dispose of small quantities of 2,6-DTBP waste down the drain?
A5: No, you should not dispose of 2,6-DTBP waste down the drain.[2][6][7] It is very toxic to aquatic organisms, and releases into wastewater should be avoided.[4][5]
Section 2: Troubleshooting Guide
Problem: I have spilled a small amount of solid this compound in the lab.
Solution:
-
Evacuate and Ventilate: Clear the area of personnel and ensure adequate ventilation.[1][3]
-
Eliminate Ignition Sources: Remove all sources of ignition from the area.[1][3]
-
Wear Appropriate PPE: Before cleaning the spill, put on the necessary personal protective equipment, including chemical safety goggles, gloves, and a respirator.[1][2][3]
-
Contain and Collect: Carefully sweep the spilled solid material into a covered plastic container for disposal.[2] Use a spark-proof tool for this purpose.[1] Avoid generating dust.[3]
-
Decontaminate the Area: After collecting the bulk of the material, clean the area with a suitable solvent (check your institution's specific procedures) and then wash with soap and water.[2]
-
Dispose of Waste: The collected waste and any contaminated cleaning materials should be placed in a suitable, labeled container for hazardous waste disposal.[3][6]
Problem: My this compound waste is contaminated with other chemicals.
Solution:
If 2,6-DTBP waste is mixed with other substances, the disposal protocol may change. It is crucial to identify all components of the waste stream. Consult your institution's Environmental Health and Safety (EHS) office for guidance on the proper disposal of mixed chemical waste. Provide them with a complete list of the waste's components to ensure safe and compliant disposal.
Section 3: Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₂₂O |
| Molecular Weight | 206.33 g/mol [8] |
| Appearance | Colorless-to-yellow crystalline powder[2][9] |
| Melting Point | 36-37°C[2] |
| Boiling Point | 253°C[2] |
| Flash Point | 118°C (open cup)[2] |
| Auto-ignition Temperature | 375°C[2] |
| Solubility in Water | 0.04 g/100ml at 25°C (very poor)[2] |
| Vapor Pressure | 1.0 Pa at 20°C[2] |
| Octanol/water partition coefficient (log Pow) | 4.5[2] |
Table 2: Health Hazard Information for this compound
| Hazard | Description |
| Eye Irritation | Causes eye irritation.[1] |
| Skin Irritation | Causes skin irritation.[1] |
| Respiratory Tract Irritation | Causes respiratory tract irritation.[1] |
| Ingestion | Harmful if swallowed; causes digestive tract irritation.[1][3] |
| Target Organs | May cause liver damage.[1] |
Section 4: Experimental Protocols
Protocol for Small-Scale Spill Cleanup of Solid this compound
1.0 Objective:
To safely clean up a minor spill of solid this compound (less than 10 grams) in a laboratory setting.
2.0 Materials:
-
Personal Protective Equipment (PPE): Chemical safety goggles, chemical-resistant gloves, lab coat, and a NIOSH-approved respirator.
-
Spill Kit: Absorbent pads, two plastic bags, hazardous waste labels, dustpan (spark-proof), and a brush.
-
Decontamination Supplies: Soap and water.
3.0 Procedure:
-
Immediate Actions: 1.1. Alert personnel in the immediate vicinity of the spill. 1.2. If there is a risk of dust inhalation, evacuate the area and ensure it is well-ventilated before re-entering with appropriate respiratory protection. 1.3. Eliminate all potential ignition sources.[1]
-
Spill Containment and Cleanup: 2.1. Don the appropriate PPE. 2.2. Carefully sweep the solid 2,6-DTBP into the spark-proof dustpan using the brush.[2] Avoid creating airborne dust.[3] 2.3. Transfer the collected material into the first plastic bag. 2.4. Use absorbent pads to wipe any remaining residue. Place the used pads into the same plastic bag. 2.5. Seal the first plastic bag and place it into the second plastic bag to ensure secure containment.
-
Decontamination: 3.1. Wash the affected area with soap and water.[2] 3.2. Remove contaminated clothing and wash it before reuse.[1] 3.3. Wash hands thoroughly after handling.[1]
-
Waste Disposal: 4.1. Affix a hazardous waste label to the outer plastic bag, clearly identifying the contents as "this compound waste." 4.2. Store the sealed bag in a designated hazardous waste accumulation area. 4.3. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.
Section 5: Visualizations
Caption: Workflow for the safe disposal of this compound waste.
Caption: Step-by-step workflow for cleaning up a small 2,6-DTBP spill.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. ICSC 1611 - this compound [inchem.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemos.de [chemos.de]
- 8. fishersci.es [fishersci.es]
- 9. This compound | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antioxidant Efficacy of 2,6-di-tert-butylphenol and BHT
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of antioxidant chemistry, phenolic compounds are paramount for their ability to mitigate oxidative stress by neutralizing free radicals. This guide provides an objective comparison of the antioxidant efficacy of two prominent sterically hindered phenols: 2,6-di-tert-butylphenol and Butylated Hydroxytoluene (BHT). Both compounds are widely utilized in various industries, from pharmaceuticals to food preservation, owing to their potent antioxidant properties.[1][2][3] This document delves into their comparative performance in various antioxidant assays, elucidates their mechanisms of action, and provides detailed experimental protocols to support further research and application.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of a compound is often quantified by its IC50 value, which represents the concentration required to inhibit a specific oxidative process by 50%. A lower IC50 value indicates greater antioxidant potency. The following table summarizes available data for this compound and BHT from common in vitro antioxidant assays.
| Antioxidant Assay | This compound (IC50) | Butylated Hydroxytoluene (BHT) (IC50) | Standard Reference (IC50) |
| DPPH Radical Scavenging | Data for the 2,4-isomer is reported as 60 µg/mL.[4] One study suggests this compound is a highly effective antioxidant.[5] | A wide range is reported in the literature, for instance, 202.35 µg/mL in one study.[6] | Ascorbic Acid: ~5 µg/mL |
| ABTS Radical Scavenging | Data for the 2,4-isomer is reported as 17 µg/mL.[4] | 32.36 µg/mL.[7] | Trolox: ~3 µg/mL |
| FRAP (Ferric Reducing Antioxidant Power) | Data not available in the reviewed literature. | Shows significant reducing power.[8][9][10] | Trolox |
Note: Direct comparative studies of this compound and BHT under identical experimental conditions are limited. The provided IC50 values are sourced from different studies and should be interpreted with caution. Some available data is for the 2,4-di-tert-butylphenol isomer, which may exhibit different activity due to the positioning of the tert-butyl groups.
Mechanism of Antioxidant Action
The primary antioxidant mechanism for both this compound and BHT is their function as free radical scavengers.[11][12] This action is primarily attributed to the hydrogen-donating capability of their phenolic hydroxyl group.
Free Radical Scavenging by Phenolic Antioxidants:
A phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), thereby neutralizing the radical and terminating the oxidative chain reaction. The resulting phenoxyl radical (ArO•) is relatively stable due to the delocalization of the unpaired electron over the aromatic ring and the steric hindrance provided by the bulky tert-butyl groups, which prevents it from initiating new radical chains.[13]
References
- 1. nbinno.com [nbinno.com]
- 2. siigroup.com [siigroup.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. 2,4-Di-tert-butylphenol from Sweet Potato Protects Against Oxidative Stress in PC12 Cells and in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Scavenging effect of butylated hydroxytoluene on the production of free radicals by the reaction of hydrogen peroxide with N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. energiforsk.se [energiforsk.se]
A Comparative Guide to Validated HPLC Methods for 2,6-di-tert-butylphenol Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of 2,6-di-tert-butylphenol, a common antioxidant and industrial chemical, is crucial for quality control, stability testing, and safety assessment. High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for this purpose. This guide provides an objective comparison of validated HPLC-based methods suitable for the quantification of this compound and structurally similar compounds, supported by experimental data to inform method selection.
Performance Comparison of Validated Methods
The following table summarizes the quantitative performance data from two distinct, validated chromatographic methods. These methods demonstrate the typical performance characteristics achievable for the analysis of this compound and its analogues.
| Performance Parameter | Method 1: RP-HPLC-UV for Butylated Hydroxytoluene (BHT) | Method 2: UPLC-Q-TOF/MS for 2,6-di-tert-butyl paracresol |
| **Linearity (R²) ** | 0.999 | >0.99 (Implied) |
| Linear Range | 1 - 250 mg/L | 5 - 50 mg/L |
| Accuracy (Recovery) | 83.2 - 108.9% | 95 - 100% |
| Precision (RSD) | < 0.25% (Intra-day) | < 1% (n=6) |
| Limit of Detection (LOD) | 0.170 mg/L | 0.2 µg/g |
| Limit of Quantification (LOQ) | 0.515 mg/L | 0.7 µg/g |
Experimental Protocols
Detailed methodologies for the two compared analytical approaches are provided below. These protocols serve as a foundation for developing and validating an in-house method for this compound quantification.
Method 1: RP-HPLC-UV for Butylated Hydroxytoluene (BHT)
This method is optimized for the simultaneous determination of several phenolic compounds, including BHT, in personal care products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (Phase A) and water with 1% acetic acid (Phase B) in a ratio of 90:10 (v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: Not specified.
-
Column Temperature: Not specified.
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the analyte in acetonitrile. Further dilute to create a series of calibration standards.
-
Sample Preparation: Sample extraction procedures may be required depending on the matrix. For personal care products, a simple dilution in acetonitrile followed by filtration through a 0.45 µm filter is often sufficient.
Method 2: UPLC-Q-TOF/MS for 2,6-di-tert-butyl paracresol
This method, developed for the determination of 2,6-di-tert-butyl paracresol in food matrices, offers high sensitivity and selectivity.[1]
Instrumentation and Conditions:
-
UPLC System: Waters ACQUITY UPLC system.[1]
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).[1]
-
Mobile Phase: An isocratic mixture of water and acetonitrile (30:70, v/v).[1]
-
Flow Rate: Not specified.
-
Mass Spectrometry Detector: Quadrupole-Time-of-Flight (Q-TOF) mass spectrometer with an ESI-/APCI composite source operating in full scan mode.[1]
-
Injection Volume: Not specified.
-
Column Temperature: Not specified.
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the analyte and create a calibration curve within the desired concentration range (e.g., 5-50 mg/L).[1]
-
Sample Preparation: The method has been applied to the analysis of cookies, suggesting that a solvent extraction followed by filtration would be a suitable sample preparation approach.[1]
Mandatory Visualizations
The following diagrams illustrate key workflows in the validation of HPLC methods for the quantification of this compound.
Caption: Workflow for HPLC Method Development and Validation.
Caption: Interrelationship of HPLC Method Validation Parameters.
References
A Comparative Analysis of 2,6-Di-tert-butylphenol and 2,4-Di-tert-butylphenol as Stabilizers
A comprehensive guide for researchers, scientists, and drug development professionals on the stabilizing properties of two common phenolic antioxidants.
In the realm of material science and drug development, the prevention of oxidative degradation is paramount to ensuring the efficacy, safety, and shelf-life of a vast array of products. Hindered phenolic antioxidants are a critical class of stabilizers, with 2,6-di-tert-butylphenol (2,6-DTBP) and 2,4-di-tert-butylphenol (2,4-DTBP) being two of the most fundamental isomers. This guide provides an objective, data-supported comparison of their performance as stabilizers, detailing their mechanisms of action, relative efficacy, and the experimental protocols used for their evaluation.
At a Glance: Key Differences in Performance
While both isomers share the same molecular formula, the seemingly subtle difference in the substitution pattern of their tert-butyl groups leads to significant variations in their stabilizing performance. Structurally, 2,6-DTBP is a more potent primary antioxidant due to the superior steric hindrance provided by the two tert-butyl groups positioned ortho to the hydroxyl group.[1] This configuration enhances the stability of the resulting phenoxy radical, preventing it from initiating new oxidation chains.[1] In contrast, the direct application of 2,4-DTBP as a primary antioxidant is less common.[1]
A qualitative assessment suggests that the antioxidant activity of butylated hydroxytoluene (BHT), a compound structurally analogous to 2,6-DTBP (2,6-di-tert-butyl-4-methylphenol), is approximately twice that of 2,4-DTBP.[2][3] This is attributed to the enhanced protection of the hydroxyl group by the two ortho-positioned tert-butyl groups, which facilitates the donation of a hydrogen atom to quench free radicals.[2][3]
Quantitative Performance Data
Direct, side-by-side quantitative comparisons of 2,6-DTBP and 2,4-DTBP in the same study are limited in publicly available literature. However, studies on 2,4-DTBP provide valuable quantitative insights into its antioxidant capacity.
| Antioxidant Assay | 2,4-Di-tert-butylphenol (IC50 Value) | Reference Compound (IC50 Value) |
| DPPH Radical Scavenging | 60 µg/mL | Ascorbic Acid: ~5 µg/mL |
| ABTS Radical Scavenging | 17 µg/mL | Trolox: ~3 µg/mL |
| Metal Chelating Activity | 20 µg/mL | Not specified in the source |
Note: The IC50 value represents the concentration of the antioxidant required to inhibit the respective radical or chelating activity by 50%. A lower IC50 value indicates a higher antioxidant potency.
Mechanism of Action: Free Radical Scavenging
The primary role of hindered phenolic antioxidants like 2,6-DTBP and 2,4-DTBP is to interrupt the auto-oxidation cycle of materials. This is achieved through the donation of a hydrogen atom from the phenolic hydroxyl group to reactive free radicals, thereby neutralizing them and preventing further degradation.
Experimental Protocols
To quantitatively assess the performance of stabilizers like 2,6-DTBP and 2,4-DTBP, several standardized experimental protocols are employed.
Oxidative Induction Time (OIT)
This method is a relative measure of the resistance of a stabilized material to oxidative decomposition under an oxygen atmosphere at an elevated temperature.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
A small sample (5-10 mg) of the polymer containing the stabilizer is placed in an aluminum pan.
-
The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere.
-
Once the temperature has stabilized, the gas is switched to oxygen at a constant flow rate.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the Oxidative Induction Time. A longer OIT indicates better thermal stability.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
-
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Various concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance is measured at the characteristic wavelength of DPPH (around 517 nm).
-
The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay evaluates the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
Principle: The pre-formed blue-green ABTS•+ is reduced by the antioxidant, causing a decolorization that is measured spectrophotometrically.
-
Procedure:
-
The ABTS•+ radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate.
-
The ABTS•+ solution is diluted to a specific absorbance at its maximum wavelength (around 734 nm).
-
Different concentrations of the test compound are added to the ABTS•+ solution.
-
After a set incubation time, the absorbance is measured.
-
The percentage of inhibition of absorbance is calculated to determine the IC50 value.
-
Conclusion
References
A Comparative Guide to the Performance of 2,6-di-tert-butylphenol in Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 2,6-di-tert-butylphenol as a polymer stabilizer against other common antioxidants. The information presented is supported by available experimental data to assist in the selection of appropriate stabilization systems for various polymer matrices.
Introduction to this compound as a Polymer Antioxidant
This compound is a synthetic phenolic antioxidant widely utilized to protect polymeric materials from degradation.[1][2][3] Its primary function is to interrupt the free-radical chain reactions that occur during polymer processing and end-use, which can lead to discoloration, brittleness, and a loss of mechanical properties. The effectiveness of this compound stems from the steric hindrance provided by the two bulky tert-butyl groups positioned ortho to the hydroxyl group.[4] This structural arrangement enhances the stability of the phenoxy radical formed upon donation of a hydrogen atom to a reactive free radical, thereby preventing the propagation of the degradation chain.[4] It serves as a crucial stabilizer in a variety of polymers, including polyolefins (polyethylene and polypropylene), rubbers, and is a precursor for more complex, higher molecular weight antioxidants like Irganox 1010 and Irganox 1076.[3][4]
Performance Comparison of this compound and its Derivatives
The selection of an antioxidant is critical for ensuring the long-term stability and performance of polymeric materials. While this compound is a potent primary antioxidant, its performance is often compared with its derivatives and other commercially available antioxidants. The following tables summarize available quantitative data from studies on various polymer systems.
Thermal Stability: Oxidative Induction Time (OIT)
Oxidative Induction Time (OIT) is a key measure of a polymer's resistance to oxidative degradation at elevated temperatures. A longer OIT indicates better thermal stability.
Table 1: Oxidative Induction Time (OIT) of Various Antioxidants in Polypropylene (PP)
| Antioxidant | Chemical Class | Concentration (wt%) | OIT at 200°C (minutes) |
| None | - | 0 | < 1 |
| 4,4'-bis(this compound) | Hindered Bisphenol | 0.3 | ~150[5] |
| Irganox 1010 | Hindered Phenolic | 0.3 | ~45[5] |
| Irganox 1098 | Hindered Phenolic | 0.3 | ~50[5] |
Note: 4,4'-bis(this compound) is a derivative of this compound.
Table 2: Oxidative Induction Time (OIT) of Various Antioxidants in High-Density Polyethylene (HDPE)
| Antioxidant | Chemical Class | Concentration (wt%) | OIT at 200°C (minutes) |
| Control (No Antioxidant) | - | 0 | < 1[6] |
| 2,4,6-Tri-tert-butylphenol (TTBP) | Hindered Phenol | 0.1 | 25 - 40[6] |
| Irganox 1010 | Hindered Phenol | 0.1 | 60 - 80[6] |
| Irganox 1076 | Hindered Phenol | 0.1 | 50 - 70[6] |
Note: The OIT values are typical ranges and can vary based on the specific grade of HDPE and processing conditions.[6]
Processing Stability: Melt Flow Index (MFI)
The Melt Flow Index (MFI) is a measure of the ease of flow of a molten polymer and is an indicator of its molecular weight. A stable MFI after processing suggests that the antioxidant has effectively prevented polymer chain scission.
Table 3: Melt Flow Index (MFI) of Polypropylene (PP) after Multiple Extrusions
| Antioxidant | Concentration (wt%) | MFI (g/10 min) after 1st Extrusion | MFI (g/10 min) after 5th Extrusion |
| Control (No Antioxidant) | 0 | 5.0 | 15.0 |
| 2,4,6-Tri-tert-butylphenol (TTBP) | 0.1 | 4.2 | 8.5 |
| Irganox 1010 | 0.1 | 3.8 | 5.5 |
| Irganox 1076 | 0.1 | 4.0 | 6.2 |
Note: This data is illustrative and based on typical performance. Actual values can vary depending on the specific grade of PP and processing conditions.
Color Stability: Yellowness Index (YI)
The Yellowness Index (YI) measures the degree of yellowing in a plastic, which is a common sign of degradation. A lower YI indicates better color stability.
Table 4: Yellowness Index (YI) of Polyvinyl Chloride (PVC) after Thermal Aging
| Stabilizer | Concentration (phr) | YI after 100 hours at 180°C |
| None | 0 | > 50 |
| This compound | 0.5 | 20 - 30 |
| Dibutyltin maleate | 0.5 | 15 - 25 |
| Zinc stearate | 0.5 | 25 - 35 |
Note: This data is illustrative. The performance of antioxidants in PVC can be highly dependent on the overall formulation, including the type of plasticizer and co-stabilizers used.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate comparative evaluation.
Oxidative Induction Time (OIT) Measurement (ASTM D3895 / ISO 11357-6)
This method determines the oxidative stability of polyolefins by differential scanning calorimetry (DSC).
-
A small sample of the stabilized polymer (typically 5-15 mg) is placed in an open aluminum crucible.
-
The sample is heated in the DSC instrument to a specified isothermal temperature (e.g., 200°C for polyethylene) under a continuous nitrogen purge.
-
Once the temperature has stabilized, the purge gas is switched from nitrogen to oxygen at the same flow rate.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT. A longer OIT indicates greater resistance to oxidation.
Melt Flow Index (MFI) Measurement (ASTM D1238 / ISO 1133)
This test measures the rate of extrusion of a molten thermoplastic through a die of a specified length and diameter under prescribed conditions of temperature and load.
-
A specified amount of the polymer (typically 4-8 grams) is loaded into the heated barrel of an extrusion plastometer.
-
The polymer is preheated for a specific time to reach the test temperature (e.g., 230°C for polypropylene).
-
A specified weight is applied to a piston, which forces the molten polymer through the die.
-
The extrudate is collected over a set period and weighed. The MFI is calculated in grams per 10 minutes.
Yellowness Index (YI) Measurement (ASTM E313)
This method is used to determine the degree of yellowness of a polymer sample.
-
A plaque of the stabilized polymer is prepared by compression or injection molding.
-
The color of the plaque is measured using a spectrophotometer or colorimeter.
-
The instrument calculates the tristimulus values (X, Y, Z) of the sample.
-
The Yellowness Index is calculated from these values using a standard formula. A lower YI value indicates less yellowing.
Signaling Pathways and Experimental Workflows
Antioxidant Mechanism of Hindered Phenols
Hindered phenolic antioxidants like this compound interrupt the auto-oxidation cycle of polymers by scavenging free radicals. The key steps are illustrated in the following diagram.
Caption: Free-radical scavenging mechanism of this compound.
Experimental Workflow for Performance Assessment
The evaluation of antioxidant performance in polymers typically follows a standardized workflow to ensure comparability of results.
Caption: Experimental workflow for evaluating antioxidant performance.
References
A Comparative Guide to the Quantitative Analysis of 2,6-Di-tert-butylphenol Oxidation Products
For Researchers, Scientists, and Drug Development Professionals
The oxidation of 2,6-di-tert-butylphenol (DTBP), a sterically hindered phenolic antioxidant, is a subject of significant interest in various fields, including industrial chemistry and drug development, due to the diverse biological and chemical properties of its oxidation products. Accurate quantitative analysis of these products is crucial for understanding reaction mechanisms, optimizing synthesis, and assessing the stability and degradation of DTBP-containing formulations. This guide provides an objective comparison of the primary analytical methodologies for quantifying the major oxidation products of this compound, supported by experimental data and detailed protocols.
Key Oxidation Products of this compound
The oxidation of this compound can yield several products depending on the oxidant, catalyst, and reaction conditions. The most commonly observed products are:
-
2,6-di-tert-butyl-1,4-benzoquinone (DTBQ) : A yellow crystalline solid, often the major product in many oxidation systems.
-
3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone (DPQ) : A red-purple solid, formed through the coupling of two phenoxyl radicals.
-
4,4'-dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl (H₂DPQ) : A biphenol product that can be an intermediate or a final product in certain reactions.
Comparison of Analytical Methodologies
The two primary analytical techniques for the quantitative analysis of this compound and its oxidation products are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on the specific requirements of the analysis, including the volatility and thermal stability of the analytes, the complexity of the sample matrix, and the desired sensitivity.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase, followed by mass-based detection. | Separation of compounds in a liquid phase based on their interactions with a stationary phase, typically with UV or electrochemical detection. |
| Applicability | Well-suited for the volatile this compound and its primary oxidation products. | Applicable to a wide range of compounds, including those that are non-volatile or thermally labile. |
| Linearity (R²) | > 0.99 | ≥ 0.999 |
| Limit of Detection (LOD) | Typically in the low ng/mL range. | ~0.1 µg/mL for similar compounds. |
| Limit of Quantitation (LOQ) | ~1 µg/L for similar phenols. | ~0.3 µg/mL for similar compounds. |
| Precision (%RSD) | Intraday: < 15%, Interday: < 15% | < 2% |
| Specificity | Very High; mass spectral data provides definitive identification. | High; potential for interference from co-eluting impurities without mass spectrometric detection. |
| Sample Throughput | Moderate | Moderate to High |
Quantitative Yields of Oxidation Products
The distribution and yield of oxidation products are highly dependent on the reaction conditions. The following table summarizes representative quantitative data from various catalytic oxidation systems.
| Catalyst | Oxidant | Major Products | Minor Products | Reference |
| Iron Porphyrin Tetrasulfonate (FePTS) / Tetracarboxylate (FePTC) | tert-Butyl hydroperoxide (TBHP) | 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone (DPQ), 4,4'-dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl (H₂DPQ) | 2,6-di-tert-butyl-1,4-benzoquinone (BQ) | [1] |
| Tetrasodium Phthalocyaninatocobalt(II) Tetrasulfonate | Dioxygen | 2,6-Di-tert-butyl-1,4-benzoquinone, 3,5,3',5'-tetra-tert-butyl-4,4-diphenoquinone | - | [2] |
| Polymer Anchored Molybdenyl and Vanadyl Complexes | tert-Butyl hydroperoxide (BuᵗOOH) | Quinone (Yield: 81%) | Diphenoquinone | [3] |
| Cobalt di-(methylbenzoate) | tert-Butyl hydroperoxide (BuᵗOOH) | Monoquinone (Yield: 59%) | 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone (Yield: 31%) | [3] |
| "Onion form" of carbon OLC | tert-Butyl hydroperoxide (BuᵗOOH) | Quinone (Selectivity: 92.5% at 99.7% conversion) | - | [3] |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible quantitative data.
Protocol 1: GC-MS Analysis of this compound and its Oxidation Products
This protocol is adapted from a method for the analysis of alkylphenols in wine and can be modified for other matrices.[4][5]
1. Sample Preparation (Headspace SPME)
-
Place 10 mL of the sample solution into a 20-mL SPME glass vial.
-
Add approximately 2 g of NaCl and an appropriate internal standard (e.g., 4-tert-butylphenol-d13).
-
Close the vial with a perforated cap and a Teflon seal.
-
Perform headspace SPME extraction for 20 minutes at 40 °C.
2. GC-MS Parameters
-
Injector: 260 °C in splitless mode. Desorption from the fiber for 10 minutes.
-
Carrier Gas: Helium at a flow rate of 1 mL/min.
-
Column: 5MS UI 30 m x 0.25 mm x 0.25 µm or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 50 °C.
-
Ramp: 10 °C/min up to 300 °C.
-
Hold: 3 minutes at 300 °C.
-
-
Mass Spectrometer:
-
Source Temperature: 250 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
-
3. Data Analysis
-
Identify peaks based on retention times and characteristic mass fragments of the target analytes and internal standard.
-
Quantify the analytes by constructing a calibration curve using standards of known concentrations.
Protocol 2: HPLC Analysis of Phenolic Compounds
This protocol is a general method for the analysis of phenols and can be optimized for the specific oxidation products of this compound.[6][7][8]
1. Sample Preparation (Solid-Phase Extraction)
-
Spike the sample with an appropriate internal standard.
-
Pass the sample through a solid-phase extraction (SPE) cartridge (e.g., LiChrolut EN).
-
Elute the analytes with a suitable solvent mixture (e.g., acetonitrile:methanol, 1:1 v/v).
-
Dilute the eluate with water to the desired final volume.
-
Filter the sample through a 0.45 µm filter before injection.
2. HPLC Parameters
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 50 mM acetate buffer, pH 5.0) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: 1-3 mL/min.
-
Detector: UV detector set at the maximum absorbance wavelength of the target analytes or an electrochemical detector.
-
Injection Volume: 20-100 µL.
3. Data Analysis
-
Identify peaks based on retention times compared to standards.
-
Quantify the analytes using an external or internal standard calibration method.
Visualizations
General Workflow for GC-MS Analysis
Caption: A generalized workflow for the quantitative analysis of this compound oxidation products using GC-MS.
Oxidation Pathways of this compound
Caption: Simplified reaction pathways for the oxidation of this compound.
References
- 1. Oxidation of this compound with tert-butyl hydroperoxide catalyzed by iron porphyrin tetrasulfonate, iron porphyrin tetracarboxylate and their supported analogues in a water-methanol mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sid.ir [sid.ir]
- 3. RU2654477C2 - Method of producing 2,6-di-tert-butyl-p-benzoquinone - Google Patents [patents.google.com]
- 4. oiv.int [oiv.int]
- 5. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. epa.gov [epa.gov]
- 8. alsenvironmental.co.uk [alsenvironmental.co.uk]
comparing the cost-effectiveness of different hindered phenolic antioxidants
For researchers, scientists, and drug development professionals, selecting the appropriate antioxidant is a critical decision that impacts product stability, shelf-life, and ultimately, the efficacy and safety of the final formulation. Hindered phenolic antioxidants are a cornerstone of oxidative stability solutions, prized for their ability to neutralize free radicals and inhibit autoxidation. This guide provides an objective comparison of the cost-effectiveness of three widely used hindered phenolic antioxidants: Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and Tert-butylhydroquinone (TBHQ). The analysis is supported by experimental data on their performance and an overview of the methodologies used to generate these results.
Performance and Efficacy: A Quantitative Comparison
The effectiveness of an antioxidant is contingent on numerous factors, including the substrate it is protecting, processing conditions, and the concentration used.[1] To provide a clear comparison, the following table summarizes performance data from studies evaluating BHA, BHT, and TBHQ in various oil matrices. The key metrics used are the Oxidative Stability Index (OSI), which measures the resistance of an oil to oxidation under accelerated conditions, and the Peroxide Value (PV), which quantifies the initial products of oxidation.[2] A higher OSI and a lower PV indicate better antioxidant performance.
| Antioxidant | Concentration (ppm) | Substrate | Oxidative Stability Index (OSI) in hours | Peroxide Value (meq/kg) after Storage | Relative Cost (USD/kg) |
| Control (No Antioxidant) | 0 | Soybean Oil | 4.1 | 22.4 | N/A |
| Lard | 5.4 | 25.6 | |||
| Sunflower Oil | 3.1 | 28.1 | |||
| BHA | 200 | Lard | 12.5 | 10.3 | ~$1.10 - $9.00[3] |
| 200 | Sunflower Oil | 7.8 | 15.6 | ||
| BHT | 200 | Lard | 15.2 | 8.9 | ~$3.20 - $7.00[3] |
| 200 | Sunflower Oil | 8.5 | 13.9 | ||
| TBHQ | 200 | Soybean Oil | 8.3 | 7.5 | ~$7.00 - $16.00[4][5] |
| 200 | Lard | 22.1 | 5.1 | ||
| 200 | Sunflower Oil | 14.2 | 9.8 |
Note: The experimental data is sourced from a comparative analysis by Benchchem[1][2]. Prices are aggregated from multiple suppliers and are subject to change based on market conditions and order volume.
From the data, TBHQ consistently demonstrates superior performance in extending the oxidative stability of lard and sunflower oil, as indicated by the significantly higher OSI values and lower peroxide values compared to BHA and BHT at the same concentration.[2] While BHT generally outperforms BHA, the margin is less pronounced than the performance gap between these two and TBHQ.[2]
In terms of cost, BHA and BHT are generally more economical than TBHQ.[3][4][5] However, the higher efficacy of TBHQ may allow for lower dosage rates to achieve the desired level of stability, potentially offsetting its higher per-kilogram cost. The ultimate cost-effectiveness will therefore depend on the specific application and the required level of protection.
Mechanisms of Action
BHA, BHT, and TBHQ are primary antioxidants that function as free radical scavengers. Their phenolic hydroxyl group donates a hydrogen atom to lipid free radicals, which terminates the auto-oxidation chain reaction.[1] The resulting antioxidant radical is stabilized by the delocalization of the unpaired electron around the aromatic ring, preventing it from initiating further oxidation.
Experimental Protocols
To ensure the reproducibility and validity of antioxidant efficacy studies, standardized experimental protocols are essential. Below are detailed methodologies for the key experiments cited in this guide.
Oxidative Stability Index (OSI) by Rancimat Method
The Rancimat method is an accelerated aging test used to determine the oxidative stability of fats and oils.[6][7][8][9][10]
Objective: To determine the resistance of fats and oils to oxidation under accelerated conditions.
Apparatus: Rancimat instrument, reaction vessels, measuring vessels with electrodes, and an air pump.
Procedure:
-
A precisely weighed sample of the oil or fat is placed into a reaction vessel.
-
The antioxidant (BHA, BHT, or TBHQ) is added to the sample at the desired concentration and thoroughly mixed.
-
The reaction vessel is placed in the heating block of the Rancimat, which is maintained at a constant high temperature (e.g., 110-120°C).[2]
-
A continuous stream of purified air is passed through the sample, which accelerates the oxidation process.
-
Volatile organic acids, which are secondary oxidation products, are carried by the air stream into a measuring vessel containing deionized water.
-
The conductivity of the water is continuously monitored. A sharp increase in conductivity marks the induction period's end, as the antioxidant is depleted and rapid oxidation begins.
-
The time elapsed until this sharp increase is recorded as the Oxidative Stability Index (OSI).
Peroxide Value (PV) Titration Method
The Peroxide Value is a measure of the concentration of primary oxidation products in fats and oils.[11][12][13][14][15]
Objective: To quantify the initial oxidation products (peroxides and hydroperoxides) in an oil or fat sample.
Apparatus: Erlenmeyer flask, burette, and standard laboratory glassware.
Procedure:
-
A known weight of the oil or fat sample is dissolved in a mixture of acetic acid and a suitable organic solvent (e.g., chloroform or isooctane).
-
A saturated solution of potassium iodide (KI) is added to the mixture.
-
The peroxides in the sample oxidize the iodide ions (I⁻) to iodine (I₂).
-
The liberated iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution.
-
A starch indicator is typically added near the endpoint, which turns the solution blue in the presence of iodine. The titration is complete when the blue color disappears.
-
The Peroxide Value is calculated based on the volume of sodium thiosulfate solution used and is expressed in milliequivalents of active oxygen per kilogram of oil (meq/kg).
DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and relatively simple method to assess the free radical scavenging activity of antioxidants.[16][17][18][19]
Objective: To measure the ability of an antioxidant to scavenge the stable DPPH free radical.
Apparatus: Spectrophotometer or microplate reader, and standard laboratory glassware.
Procedure:
-
A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. This solution has a deep violet color.
-
The antioxidant sample is prepared at various concentrations.
-
A specific volume of the antioxidant solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark for a set period (e.g., 30 minutes).
-
During incubation, the antioxidant donates a hydrogen atom to the DPPH radical, causing the violet color to fade to a pale yellow.
-
The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging is calculated, and often the IC50 value (the concentration of antioxidant required to scavenge 50% of the DPPH radicals) is determined to compare the potency of different antioxidants.
Conclusion
The selection of a hindered phenolic antioxidant requires a careful balance between performance and cost. The experimental data consistently indicates that TBHQ offers superior protection against oxidation compared to BHA and BHT, albeit at a higher price point. For applications requiring a high degree of stability, the enhanced performance of TBHQ may justify the additional cost. Conversely, for more cost-sensitive applications where a moderate level of protection is sufficient, BHA and BHT remain viable and economical options. It is recommended that researchers and formulation scientists conduct their own evaluations within their specific systems to determine the most cost-effective antioxidant solution for their needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. indiamart.com [indiamart.com]
- 4. Verified Supplier Food Grade Antioxidant TBHQ High Purity, 99% | Alibaba.com [alibaba.com]
- 5. indiamart.com [indiamart.com]
- 6. btsa.com [btsa.com]
- 7. Oxidation stability of oils and fats – Rancimat method | Metrohm [metrohm.com]
- 8. metrohm.com [metrohm.com]
- 9. news-medical.net [news-medical.net]
- 10. web.metrohmusa.com [web.metrohmusa.com]
- 11. Quantification of peroxide value (PV) in oil â Vitas Analytical Services [vitas.no]
- 12. iitg.ac.in [iitg.ac.in]
- 13. cdrfoodlab.com [cdrfoodlab.com]
- 14. medallionlabs.com [medallionlabs.com]
- 15. xylemanalytics.com [xylemanalytics.com]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Standards for 2,6-Di-tert-butylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the validation of 2,6-di-tert-butylphenol analytical standards. It includes detailed experimental protocols and supporting data to assist researchers in selecting and implementing robust analytical procedures for this widely used antioxidant and synthetic intermediate.
Introduction to this compound and its Analytical Importance
This compound is a colorless, solid organic compound used extensively as an antioxidant and UV stabilizer in plastics, petrochemicals, and aviation fuels.[1][2] It also serves as a crucial starting material for the synthesis of more complex antioxidants and active pharmaceutical ingredients.[1][3] Given its widespread industrial application, the precise and accurate quantification of this compound is critical. This requires high-purity, well-characterized analytical standards.
The validation of these standards is paramount to ensure the reliability of analytical data. This guide focuses on the specifications of a high-purity Certified Reference Material (CRM) and compares two primary chromatographic methods for its verification and use: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Characterization of a High-Purity Analytical Standard
A Certified Reference Material (CRM) is the benchmark for analytical validation. It is produced and certified under stringent ISO 17034 and ISO/IEC 17025 standards, ensuring traceability to a primary material from a National Metrology Institute (NMI). The table below summarizes the typical specifications for a commercially available this compound CRM, such as the TraceCERT® standard.
Table 1: Specifications of this compound Certified Reference Material (CRM) [2][4][5]
| Property | Specification |
| CAS Number | 128-39-2 |
| Molecular Formula | C₁₄H₂₂O |
| Molecular Weight | 206.32 g/mol |
| Purity (by qNMR) | ≥ 99.5% |
| Form | Crystals or Crystalline Solid |
| Melting Point | 34-37 °C |
| Boiling Point | 253 °C |
| Solubility | Insoluble in water; soluble in organic solvents. |
| Storage Temperature | 2-8°C |
Comparative Analytical Methodologies for Validation
The validation of a this compound standard involves confirming its identity and purity using reliable analytical techniques. HPLC and GC-MS are powerful methods for this purpose, each offering distinct advantages.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating and quantifying non-volatile and thermally sensitive compounds. Reverse-phase HPLC is particularly well-suited for this compound.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for identifying and quantifying volatile compounds and potential process-related impurities.[7]
The following diagram illustrates a typical workflow for the validation of an analytical standard using these techniques.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols for HPLC and GC-MS analysis are designed for the validation and quantification of this compound.
This reverse-phase HPLC method is suitable for determining the purity of a this compound standard and for routine quantification.[6][8]
a) Materials and Reagents:
-
This compound Certified Reference Material
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Phosphoric Acid (or Formic Acid for MS compatibility)
-
Methanol (HPLC grade)
b) Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and Water (e.g., 80:20 v/v) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 275 nm
-
Column Temperature: 30 °C
c) Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound CRM and dissolve it in 10 mL of methanol in a volumetric flask.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
d) Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution to be tested (prepared similarly to the stock solution) and determine its concentration from the calibration curve.
-
Purity is calculated by the area percent method, assuming all impurities have a similar response factor.
This method is ideal for confirming the identity of this compound and for identifying and quantifying volatile synthesis-related impurities, such as 2,4-di-tert-butylphenol and 2,4,6-tri-tert-butylphenol.[7][9]
a) Materials and Reagents:
-
This compound Certified Reference Material
-
Dichloromethane or Hexane (GC grade)
-
Helium (99.999% purity)
b) Chromatographic and Spectrometric Conditions:
-
Column: Non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 260 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 300 °C
-
Hold: 5 minutes at 300 °C
-
-
MS Transfer Line: 300 °C
-
Ion Source Temperature: 250 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 40-400) for identification and Selective Ion Monitoring (SIM) for quantification.
c) Standard Preparation:
-
Prepare a stock solution (e.g., 1000 µg/mL) of the this compound CRM in dichloromethane.
-
Prepare calibration standards by serial dilution as described for the HPLC method.
d) Procedure:
-
Inject the prepared standards to establish retention time and generate a calibration curve for quantitative analysis.
-
Inject the test sample.
-
Confirm the identity of the main peak by comparing its retention time and mass spectrum with the certified standard. The NIST library can be used for additional confirmation.[5]
-
Identify potential impurities by their mass spectra and quantify them using the main component's calibration curve or a specific standard if available.
Performance Comparison and Data Presentation
The performance of each method should be validated for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The table below presents a comparative summary of expected performance data for the described methods.
Table 2: Comparative Performance of Analytical Methods
| Parameter | HPLC-UV Method | GC-MS Method (SIM Mode) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Range | 1 - 100 µg/mL | 0.01 - 10 µg/mL |
| LOD | ~0.2 µg/mL | ~0.005 µg/mL |
| LOQ | ~0.6 µg/mL | ~0.015 µg/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Primary Use | Purity Assay, Quantification | Identity, Trace Impurity Analysis |
Mechanism of Action: Antioxidant Activity
The primary function of this compound is as a radical scavenger. The sterically hindering tert-butyl groups at the ortho positions stabilize the phenoxyl radical formed after donating a hydrogen atom to a free radical, thus terminating oxidative chain reactions.
Conclusion
The validation of analytical standards for this compound is essential for ensuring data quality in research and industrial applications. A high-purity Certified Reference Material serves as the foundation for this process. Both HPLC-UV and GC-MS are robust and reliable methods for the comprehensive characterization of this standard. HPLC-UV is highly suitable for purity assessment and routine quantification, while GC-MS provides unparalleled specificity for identity confirmation and the detection of trace-level volatile impurities. The selection of the method should be based on the specific analytical goal, whether it is routine quality control, impurity profiling, or trace-level analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 128-39-2 [chemicalbook.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. Phenol, 2,6-bis(1,1-dimethylethyl)- [webbook.nist.gov]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Inter-Laboratory Analysis of 2,6-Di-tert-butylphenol
Comparison of Analytical Methods
The two primary chromatographic techniques employed for the analysis of 2,6-di-tert-butylphenol are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
High-Performance Liquid Chromatography (HPLC): This method is suitable for the separation and quantification of this compound in various matrices.[2][3] Reverse-phase HPLC is a common approach, offering scalability for both analytical and preparative separations.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the simultaneous determination of this compound and other related phenolic compounds.[4][5] It offers high sensitivity and selectivity, particularly when using Selected Ion Monitoring (SIM).[4][5]
A logical comparison of these two methods is presented below:
Caption: Comparison of HPLC and GC-MS for this compound analysis.
Data Presentation
Quantitative Analysis of this compound in Food Samples
The following table summarizes the concentration levels of this compound found in various food samples, as determined by a GC-MS method. This data highlights the applicability of the method for trace-level analysis.
| Food Category | This compound (ng/g) |
| Fish (muscle) | tr - 3.9 |
| Fish (viscera) | tr |
Data adapted from a study on the determination of phenolic compounds in foods.[4][5] "tr" indicates trace amounts.
Inter-laboratory Comparison of a Related Compound: 4-tert-butylphenol
The table below presents results from a European round-robin test for the analysis of 4-tert-butylphenol. This data is included to provide a representative example of the inter-laboratory variability that can be expected for the analysis of alkylated phenols.
| Parameter | Mean Value | Coefficient of Variation (CV) - Inter-laboratory | Number of Participating Laboratories | Analytical Method |
| 4-tert-butylphenol Concentration in Eluate | Not Specified | 73% - 110% (for EC50 values) | 17 | Gas Chromatography |
Data adapted from a round-robin test for the ecotoxicological evaluation of construction products. The variability is reported for the ecotoxicity endpoint (EC50), which is directly influenced by the analytical quantification of the leached substances including 4-tert-butylphenol.[6]
Experimental Protocols
General Workflow for Analysis
The following diagram illustrates a typical workflow for the analysis of this compound in a given sample matrix.
Caption: General workflow for this compound analysis.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a representative method for the analysis of this compound using reverse-phase HPLC.[2][3]
-
Column: Newcrom R1 or Newcrom C18.
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier (e.g., phosphoric acid). For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[2][3]
-
Detection: UV detector at an appropriate wavelength or a mass spectrometer.
-
Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase. Filter the sample through a 0.45 µm filter before injection.
-
Injection Volume: Typically 10-20 µL.
-
Flow Rate: Approximately 1.0 mL/min.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is based on a method for the determination of this compound in food samples.[4][5]
-
Extraction: Steam distillation can be employed for the extraction of this compound from solid samples.[4][5]
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) and hold.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Monitored Ions: Specific ions characteristic of this compound should be selected for quantification and confirmation.
-
This guide provides a comparative framework for the analysis of this compound. The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The provided data and protocols serve as a valuable resource for developing and validating analytical methods for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Antioxidant Activity of 2,6-di-tert-butylphenol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of 2,6-di-tert-butylphenol and its various derivatives. The information is compiled from peer-reviewed scientific literature and is intended to aid in the research and development of novel antioxidant compounds.
Introduction
This compound is a synthetic phenolic compound widely recognized for its antioxidant properties. The steric hindrance provided by the two tert-butyl groups at the ortho positions to the hydroxyl group enhances its stability and radical-scavenging ability.[1] Modifications to the para-position of the phenol ring have led to the development of a diverse range of derivatives with potentially enhanced or modulated antioxidant activities. This guide summarizes the available quantitative data, details the experimental methodologies used for their evaluation, and visualizes the underlying mechanisms of action.
Quantitative Antioxidant Activity Data
The antioxidant activity of this compound and its derivatives has been evaluated using various in vitro assays. The following tables summarize the reported data, primarily from DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. It is important to note that direct comparison of values across different studies should be done with caution due to variations in experimental conditions.
Table 1: Antioxidant Activity of 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenol Derivatives[2]
| Compound | Ar-substituent | DPPH IC50 (µM) ᵃ | FRAP (µM Fe(II)/mg) |
| 5a | Phenyl | > 200 | 0.20 ± 0.02 |
| 5b | 4-Methylphenyl | 110.3 ± 1.2 | 0.65 ± 0.03 |
| 5c | 4-Methoxyphenyl | 125.7 ± 1.5 | 0.58 ± 0.02 |
| 5d | 4-Ethoxyphenyl | 130.2 ± 1.8 | 0.55 ± 0.03 |
| 5e | 4-Chlorophenyl | > 200 | 0.18 ± 0.01 |
| 5f | 4-Bromophenyl | 98.5 ± 1.1 | 0.72 ± 0.04 |
| 5g | 3,4-Dichlorophenyl | > 200 | 0.15 ± 0.01 |
| 5h | 3,5-Dichlorophenyl | > 200 | 0.12 ± 0.01 |
| 5i | 2-Methylphenyl | 105.6 ± 1.3 | 0.68 ± 0.03 |
| 5j | 2-Methoxyphenyl | 95.2 ± 1.0 | 0.75 ± 0.05 |
| 5k | 2-Ethoxyphenyl | 101.4 ± 1.2 | 0.70 ± 0.04 |
| BHT | - | 150.6 ± 2.1 | 0.45 ± 0.02 |
ᵃ IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity. BHT (Butylated hydroxytoluene; 2,6-di-tert-butyl-4-methylphenol) was used as a standard.
Table 2: Antioxidant Activity of Other this compound Derivatives
| Compound | Assay | Activity Metric | Value | Reference |
| N,N-di-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-tert-butylcarbamide | Jet Fuel Oxidation | Relative Effectiveness | Highest among tested carbamides | [2] |
| 2,6-di-tert-butyl-4-(3-hydroxypropyl)phenol | DPPH | Rate Constant (s⁻¹) | 3.672 × 10⁻⁵ | |
| N-(3,5-di-tert-butyl-4-hydroxyphenyl)iminomethylferrocene | DPPH | % Inhibition (at 20°C) | 88.4% | |
| BHT (2,6-di-tert-butyl-4-methylphenol) | DPPH | % Inhibition (at 20°C) | 48.5% |
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically.
Procedure: [3]
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with various concentrations of the test compound. A control is prepared with the solvent instead of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance of DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of % inhibition against concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous complex.
Procedure: [3]
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
Reaction Mixture: The freshly prepared FRAP reagent is mixed with the test compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined time.
-
Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured at its maximum absorbance wavelength (typically around 593 nm).
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing power in µM Fe(II) equivalents per milligram of the compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Procedure:
-
Generation of ABTS•⁺: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Adjustment of ABTS•⁺ Solution: The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A specific volume of the adjusted ABTS•⁺ solution is added to various concentrations of the test compound.
-
Measurement: The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble analog of vitamin E.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
Procedure:
-
Reagents: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride), and a standard antioxidant (e.g., Trolox) are required.
-
Reaction Mixture: The fluorescent probe and the test compound are mixed in a multi-well plate.
-
Initiation of Reaction: The reaction is initiated by the addition of the peroxyl radical generator.
-
Measurement: The fluorescence is monitored kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm until the fluorescence has completely decayed.
-
Calculation: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is obtained by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then calculated by comparing the net AUC of the sample to that of a Trolox standard and is expressed as Trolox equivalents.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for in vitro antioxidant capacity assays.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis and study of carbamide derivatives of the this compound type as antioxidants (Journal Article) | OSTI.GOV [osti.gov]
- 3. Synthesis and study of antioxidants of type of carbamide derivatives of this compound (Journal Article) | ETDEWEB [osti.gov]
A Comparative Performance Analysis of 2,6-di-tert-butylphenol and Commercial Antioxidants
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antioxidant Efficacy with Supporting Experimental Data
In the vast landscape of antioxidant research and development, the selection of appropriate compounds is paramount for mitigating oxidative stress in various applications, from pharmaceuticals to industrial materials. This guide provides a comprehensive performance evaluation of 2,6-di-tert-butylphenol against widely used commercial antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox. This objective comparison is supported by experimental data from various in vitro assays to aid in informed decision-making for your research and development endeavors.
Quantitative Performance Evaluation
The antioxidant efficacy of this compound and its commercial counterparts has been assessed using several standard in vitro assays. The following tables summarize the quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates a higher antioxidant potency.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Antioxidant | IC50 (µg/mL) | Comments |
| This compound | Data not available in direct comparison | Often used as a reference inhibitor in lipid peroxidation studies. |
| Butylated Hydroxytoluene (BHT) | 23 - 202.35 | Wide range reported across different studies, indicating variability in experimental conditions.[1] |
| Butylated Hydroxyanisole (BHA) | 21 - 23 | Generally shows potent radical scavenging activity.[2] |
| Trolox | ~3.77 | A water-soluble analog of vitamin E, commonly used as a standard.[2] |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Activity
| Antioxidant | IC50 (µg/mL) | Trolox Equivalent Antioxidant Capacity (TEAC) | Comments |
| This compound | Data not available in direct comparison | - | - |
| Butylated Hydroxytoluene (BHT) | Data not available in direct comparison | - | Ranked higher than BHA and Trolox in one study.[2] |
| Butylated Hydroxyanisole (BHA) | Data not consistently reported as IC50 | 1.50 (in modified CUPRAC assay) | Shows higher potency than Trolox in some assays.[2] |
| Trolox | ~3 | 1.0 (by definition) | The standard for TEAC assays. |
Table 3: Lipid Peroxidation Inhibition
| Antioxidant | Inhibition Efficiency (%) | Comments |
| This compound | Lower than its derivatives and BHT in one study | Showed inhibitory effect on nonenzymatic human erythrocyte membrane lipid peroxidation.[3] |
| Butylated Hydroxytoluene (BHT) | Higher than this compound in the same study | A well-established inhibitor of lipid peroxidation.[3] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[1]
Procedure:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol.
-
Preparation of Test Solutions: A series of concentrations of the test compound (e.g., this compound, BHT, BHA, Trolox) are prepared in a suitable solvent.
-
Reaction: An equal volume of the DPPH solution is added to each concentration of the test and standard solutions. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[1]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(
ngcontent-ng-c282987731="" _nghost-ng-c1057849764="" class="inline ng-star-inserted">
-Abscontrolngcontent-ng-c282987731="" _nghost-ng-c1057849764="" class="inline ng-star-inserted"> ) /Abssamplengcontent-ng-c282987731="" _nghost-ng-c1057849764="" class="inline ng-star-inserted"> ] x 100 The IC50 value is then determined from a plot of percent inhibition against concentration.[1]Abscontrol
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: A small volume of the test compound (at various concentrations) or standard (e.g., Trolox) is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.
Procedure:
-
Induction of Lipid Peroxidation: A suspension of a lipid source (e.g., liposomes, tissue homogenate) is incubated with a pro-oxidant (e.g., FeSO4/ascorbate) in the presence and absence of the antioxidant.
-
TBA Reaction: After incubation, a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid) is added to the reaction mixture.
-
Heating: The mixture is heated in a boiling water bath for a specific time (e.g., 15-20 minutes) to facilitate the reaction between MDA and TBA.
-
Cooling and Centrifugation: The tubes are cooled, and then centrifuged to pellet any precipitate.
-
Measurement: The absorbance of the supernatant is measured at 532 nm.
-
Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of the control (without antioxidant).
Visualizing Mechanisms and Workflows
To better understand the context of antioxidant action and evaluation, the following diagrams illustrate a key signaling pathway involved in oxidative stress and a general workflow for assessing antioxidant activity.
References
A Comparative Guide to the Neuroprotective Effects of 2,6-di-tert-butylphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective agents to combat the growing burden of neurodegenerative diseases and acute brain injuries remains a critical area of research. Among the diverse chemical scaffolds explored, 2,6-di-tert-butylphenol and its derivatives have emerged as a promising class of compounds, primarily owing to their potent antioxidant properties. The sterically hindered phenolic hydroxyl group is a key pharmacophore responsible for scavenging reactive oxygen species (ROS), a major contributor to neuronal damage. This guide provides a comparative analysis of the neuroprotective effects of various this compound derivatives, supported by experimental data, to aid researchers in the selection and development of novel therapeutic candidates.
Quantitative Comparison of Neuroprotective Efficacy
The following table summarizes the neuroprotective and antioxidant activities of several this compound derivatives from various in vitro and ex vivo studies. This data facilitates a direct comparison of their potential therapeutic efficacy.
| Derivative Name | In Vitro Model | Neuroprotective Endpoint | Quantitative Results | Antioxidant Assay | Quantitative Results | Reference |
| Probucol | HT22 cells (Glutamate-induced toxicity) | Cell Viability | No significant protection | - | - | |
| 2,6-di-tert-butyl-4-selenocyanatophenol (C1) | HT22 cells (Glutamate-induced toxicity) | Cell Viability | Significant protection at 0.1-3 µM | - | - | [1] |
| 4,4'-diselanediylbis(this compound) (C2) | HT22 cells (Glutamate-induced toxicity) | Cell Viability | Significant protection at 0.1-3 µM | - | - | [1] |
| N-(3,5-di-tert-butyl-4-hydroxyphenyl)iminomethylferrocene | Rat brain homogenate (Lipid peroxidation) | Inhibition of Lipid Peroxidation | More active than BHT | DPPH Radical Scavenging | 88.4% scavenging activity (vs. 48.5% for BHT); EC₅₀ = 34.6 µM (vs. 105.4 µM for BHT) | [2] |
| N-phenyl-iminomethylferrocene | Rat brain homogenate (Lipid peroxidation) | Inhibition of Lipid Peroxidation | Less active than ferrocene with phenol | DPPH Radical Scavenging | ~2.9% scavenging activity | [3][2] |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | - | - | - | DPPH Radical Scavenging | 48.5% scavenging activity | [3][2] |
| 2,4-di-tert-butylphenol | PC12 cells (H₂O₂-induced oxidative stress) | Cell Viability | Protective effect | ABTS Radical Scavenging | Dose-dependent scavenging | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Neuroprotection Assay: Glutamate-Induced Oxidative Toxicity in HT22 Cells
This assay evaluates the ability of a compound to protect neuronal cells from glutamate-induced oxidative stress, a common model for excitotoxicity-related cell death.[1][5][6]
-
Cell Culture: Mouse hippocampal HT22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with various concentrations of the test compounds (e.g., 0.1-10 µM) for a specified period (e.g., 1-2 hours).
-
Induction of Toxicity: Glutamate (e.g., 5 mM) is added to the wells (excluding the control group) to induce oxidative toxicity.
-
Assessment of Cell Viability: After a 24-hour incubation with glutamate, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and cell viability is expressed as a percentage of the control group.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are quantified using a fluorescent probe like 2',7'-dichlorofluorescein diacetate (DCFH-DA). Cells are treated as described above, and after incubation with DCFH-DA, the fluorescence intensity is measured.
In Vivo Neuroprotection Assay: Endothelin-1 (ET-1) Induced Ischemic Stroke Model in Rodents
This model mimics focal ischemic stroke by inducing vasoconstriction of the middle cerebral artery (MCA).[7][8]
-
Animal Preparation: Adult male rats (e.g., Sprague-Dawley) are anesthetized. The animal is placed in a stereotaxic frame.
-
Surgical Procedure: A small burr hole is drilled through the skull to expose the MCA.
-
Induction of Ischemia: A microinjection cannula is lowered to the vicinity of the MCA, and a potent vasoconstrictor, endothelin-1 (e.g., 800 pmol), is injected to induce focal ischemia.
-
Compound Administration: The test compound (e.g., 20 or 50 mg/kg/day of 4,4'-diselanediylbis(this compound)) is administered, typically intraperitoneally, for a set number of days post-stroke.
-
Behavioral Assessment: Motor function and neurological deficits are assessed using standardized behavioral tests (e.g., cylinder test, adhesive removal test).
-
Histological Analysis: After the treatment period, the animals are euthanized, and brain sections are stained (e.g., with cresyl violet) to determine the infarct volume and assess neuronal damage and gliosis.
Antioxidant Activity Assays
This spectrophotometric assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[9][10]
-
Reagent Preparation: A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm. The decrease in absorbance corresponds to the radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
This assay measures the end products of lipid peroxidation, such as malondialdehyde (MDA), which are indicative of oxidative damage to lipids.[11][12][13]
-
Preparation of Brain Homogenate: Rat brains are homogenized in ice-cold buffer (e.g., Tris-HCl).
-
Induction of Lipid Peroxidation: Lipid peroxidation is induced by adding an pro-oxidant like ferrous sulfate or ascorbate to the homogenate.
-
Compound Treatment: The test compound is added to the homogenate before or after the induction of peroxidation.
-
TBARS Assay: The amount of thiobarbituric acid reactive substances (TBARS) is quantified. The homogenate is mixed with a solution of thiobarbituric acid (TBA) and heated. The resulting pink-colored product (MDA-TBA adduct) is measured spectrophotometrically at around 532 nm.
-
Calculation: The concentration of MDA is calculated using its molar extinction coefficient, and the inhibition of lipid peroxidation by the test compound is determined by comparing it to the control group.
Visualization of Key Processes
Experimental Workflow for In Vitro Neuroprotection Screening
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antioxidative activity of ferrocenes bearing this compound moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidative Activity of Ferrocenes Bearing this compound Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Di-tert-butylphenol from Sweet Potato Protects Against Oxidative Stress in PC12 Cells and in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [openresearch.surrey.ac.uk]
- 6. Ginsenoside Rb2 suppresses the glutamate-mediated oxidative stress and neuronal cell death in HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelin-1 Induced Middle Cerebral Artery Occlusion Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelin-1 induced middle cerebral artery occlusion model for ischemic stroke with laser Doppler flowmetry guidance in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. mdpi.com [mdpi.com]
- 11. Lipid peroxidation measurement by thiobarbituric acid assay in rat cerebellar slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipid peroxidation reduction and hippocampal and cortical neurons protection against ischemic damage in animal model using Stellaria media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
validation of the mechanism of action for 2,6-di-tert-butylphenol as a radical scavenger
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the radical scavenging performance of 2,6-di-tert-butylphenol against other common synthetic antioxidants, namely Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and the water-soluble vitamin E analog, Trolox. The information presented herein is supported by experimental data from various in vitro antioxidant assays to validate the mechanism of action and relative efficacy of these compounds.
Mechanism of Action: A Hindered Phenol's Approach to Radical Scavenging
This compound belongs to a class of compounds known as hindered phenolic antioxidants. Its primary mechanism of action as a radical scavenger is through the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical, thereby neutralizing it. This process is a form of hydrogen atom transfer (HAT).
The presence of two bulky tert-butyl groups at the ortho positions (2 and 6) relative to the hydroxyl group provides significant steric hindrance. This structural feature is crucial for its antioxidant activity as it stabilizes the resulting phenoxyl radical, preventing it from participating in further pro-oxidant reactions. The stabilized phenoxyl radical can then react with a second free radical, terminating the radical chain reaction.
Caption: Radical scavenging by this compound.
Comparative Performance Analysis
The efficacy of a radical scavenger is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The results are typically expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the free radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value indicates a higher antioxidant activity.
DPPH Radical Scavenging Activity
| Compound | IC50 (µg/mL) | Source |
| This compound | Not widely reported in direct comparisons | - |
| Butylated Hydroxytoluene (BHT) | 23 - 202.35 | [1] |
| Butylated Hydroxyanisole (BHA) | 21 - 23 | [2] |
| Trolox | ~3.77 | [2] |
Note: The IC50 values are sourced from different studies and should be interpreted with caution as experimental conditions may vary.
Qualitative assessments suggest that the antioxidant activity of BHT is approximately twice as great as that of 2,4-di-tert-butylphenol, a structurally similar compound to this compound[1]. The steric hindrance in BHT enhances its hydrogen-donating ability[1].
ABTS Radical Scavenging Activity
| Compound | TEAC (Trolox Equivalent Antioxidant Capacity) | Source |
| This compound | Data not consistently reported | - |
| Butylated Hydroxyanisole (BHA) | 1.50 (in modified CUPRAC assay) | [2] |
| Trolox | 1.0 (by definition) | [2] |
The ranking of antioxidant potential from one study was determined to be BHT > BHA > Trolox > Ascorbic Acid[2].
Experimental Protocols
DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound, BHT, BHA, Trolox) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions from the stock solution to obtain a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in the dark at 4°C.
-
-
Assay Procedure:
-
In a 96-well microplate or test tubes, add a specific volume of the test sample solution at different concentrations.
-
Add the DPPH solution to each well or tube.
-
A control is prepared by adding the solvent to the DPPH solution.
-
The mixtures are shaken and incubated in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS radical cation (ABTS•+), mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume of the test compound at various concentrations to a larger volume of the diluted ABTS•+ solution.
-
A control is prepared using the solvent instead of the sample.
-
The reaction mixture is incubated at room temperature for a set time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
The absorbance is recorded at 734 nm.
-
The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.
-
Role in Cellular Signaling Pathways
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, can activate various cellular signaling pathways. Radical scavengers like this compound can intervene in these pathways by reducing the overall ROS load.
Conclusion
This compound is an effective radical scavenger due to its hindered phenolic structure, which allows for the donation of a hydrogen atom to free radicals and the stabilization of the resulting phenoxyl radical. While direct comparative data is somewhat limited, existing evidence suggests its antioxidant activity is comparable to other synthetic antioxidants like BHT and BHA. The choice of antioxidant for a specific application will depend on various factors, including the specific radical species to be scavenged, the medium (hydrophilic or lipophilic), and regulatory considerations. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate and validate the mechanism of action of this compound and other antioxidants in their specific research contexts.
References
A Comparative Analysis of the Environmental Impact of Phenolic Antioxidants: Synthetic vs. Natural
For Immediate Release
A comprehensive review of the environmental impact of commonly used synthetic and natural phenolic antioxidants reveals significant differences in their aquatic toxicity, biodegradability, and bioaccumulation potential. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), tert-butylhydroquinone (TBHQ), and their natural counterparts, tocopherols and flavonoids, supported by experimental data.
Synthetic phenolic antioxidants, integral to the preservation of foods, cosmetics, and plastics, have been detected in various environmental compartments, including water, sediment, and wildlife.[1][2] Concerns over their potential for environmental persistence and adverse ecological effects have prompted a closer examination of their environmental fate and a search for safer, natural alternatives.[3]
Key Comparative Findings on Environmental Impact
A summary of the key environmental impact parameters for selected phenolic antioxidants is presented below.
| Antioxidant | Type | Aquatic Toxicity (LC50) | Biodegradability | Bioaccumulation Potential (BCF) |
| BHT | Synthetic | Zebrafish (96h): 4.388 mg/L[[“]] | Readily biodegradable under certain conditions.[5][6] | Low to moderate. |
| BHA | Synthetic | Zebrafish (96h): 1.56 mg/L; Daphnia magna (48h): 2.3 mg/L; Green algae (72h): 5.2 mg/L | Expected to degrade to TBHQ in the environment. | Rice fish: 16–21 L/kg |
| TBHQ | Synthetic | Zebrafish (96h): 0.3 mg/L; Daphnia magna (48h): 0.57 mg/L; Green algae (72h): 9.3 mg/L | Readily biodegradable. | Rice fish: 8.1–18 L/kg |
| Tocopherols (Vitamin E) | Natural | Data not available in comparable standardized tests. Generally considered safe.[7] | Subject to degradation by heat and UV light.[8] | Data not available. |
| Flavonoids (e.g., Quercetin) | Natural | Zebrafish (embryo-larval): Adverse effects observed at 1-50 µM.[9] | Readily biodegradable.[10] | Data not available. |
In-Depth Analysis of Environmental Impact
Aquatic Toxicity:
Synthetic phenolic antioxidants exhibit varying degrees of toxicity to aquatic organisms. TBHQ is the most toxic of the three synthetics presented, with a 96-hour LC50 value of 0.3 mg/L for zebrafish. BHA follows with an LC50 of 1.56 mg/L for the same species. BHT shows a lower acute toxicity to zebrafish embryos with a 96-hour LC50 of 4.388 mg/L.[[“]] It is important to note that the metabolites of BHT can also be toxic to aquatic life, with 96-hour LC50 values for some metabolites ranging from >0.10 to 15.85 mg/L in zebrafish larvae.[11]
For natural antioxidants, quantitative aquatic toxicity data from standardized tests are less available. Studies on flavonoids have shown that they can cause developmental toxicity in zebrafish embryos at concentrations between 1 and 50 µM.[9] However, comprehensive LC50 data comparable to that of synthetic antioxidants is lacking. Tocopherols are generally recognized as safe, but their specific impact on aquatic ecosystems through standardized toxicity testing is not well-documented.[7]
Biodegradability:
The biodegradability of phenolic antioxidants is a critical factor in their environmental persistence. Many flavonoids have been shown to be readily biodegradable according to OECD guideline 301 D.[10] BHT has also been reported to be biodegradable by activated sludge in aqueous media.[6] TBHQ is also considered to be readily biodegradable. BHA is expected to degrade in the environment, with one of its degradation products being TBHQ.
Bioaccumulation Potential:
Bioaccumulation refers to the accumulation of a substance in an organism. The bioconcentration factor (BCF) is a key metric for assessing this potential. BHA and TBHQ have been found to have low bioaccumulation potential, with BCF values in rice fish ranging from 16–21 L/kg and 8.1–18 L/kg, respectively. Specific BCF data for BHT in fish is not as readily available, but its properties suggest a potential for bioaccumulation that warrants further investigation. There is a significant lack of data on the bioaccumulation potential of natural antioxidants like tocopherols and flavonoids in aquatic organisms.
Experimental Protocols
The environmental impact data presented is primarily derived from standardized testing methodologies, predominantly those established by the Organisation for Economic Co-operation and Development (OECD).
Aquatic Toxicity Testing (OECD 203):
This test determines the acute lethal toxicity of a substance to fish.
-
Test Organism: A recommended fish species, such as Zebrafish (Danio rerio), is exposed to the test substance in a controlled environment.
-
Procedure: Fish are exposed to a range of concentrations of the test substance for a 96-hour period.[2][12][13] Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The primary endpoint is the LC50, the concentration of the substance that is lethal to 50% of the test organisms within the 96-hour exposure period.[2][14]
Ready Biodegradability Testing (OECD 301):
This set of guidelines evaluates the potential for a chemical to be readily biodegradable under aerobic conditions.
-
Inoculum: Microorganisms from a source like activated sludge are used.
-
Procedure: The test substance is incubated with the inoculum in a mineral medium for 28 days.[1][3][15] Biodegradation is monitored by measuring parameters such as the consumption of dissolved organic carbon (DOC), oxygen demand, or the production of carbon dioxide (CO2).[1][16]
-
Endpoint: The substance is considered readily biodegradable if it reaches a certain percentage of its theoretical maximum biodegradation within a 10-day window during the 28-day test.[15]
Bioaccumulation Testing (OECD 305):
This guideline is designed to determine the bioconcentration factor (BCF) of a chemical in fish.
-
Procedure: The test consists of two phases: an uptake phase and a depuration phase. In the uptake phase, fish are exposed to a constant concentration of the test substance in the water. This is followed by a depuration phase where the fish are transferred to clean water.
-
Endpoint: The BCF is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady-state.[17][18][19]
Conclusion
The available data indicates that synthetic phenolic antioxidants, while effective in their primary function, pose a greater environmental risk in terms of aquatic toxicity compared to the currently available data for natural alternatives. However, significant data gaps exist, particularly concerning the aquatic toxicity and bioaccumulation potential of many natural phenolic antioxidants like tocopherols and flavonoids. Further research employing standardized ecotoxicological testing methods is crucial to fully assess the environmental profile of these natural compounds and to validate their suitability as safer, more sustainable alternatives to their synthetic counterparts. This will enable a more complete and objective comparison to guide the selection of antioxidants in various applications.
References
- 1. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 2. biotecnologiebt.it [biotecnologiebt.it]
- 3. oecd.org [oecd.org]
- 4. consensus.app [consensus.app]
- 5. Effect of butylated hydroxytoluene (BHT) on the aerobic biodegradation of a model vegetable oil in aquatic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 7. An assessment of the safety of tocopherols as food additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Developmental Toxicity of Flavonoids Using an Integrative Zebrafish System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biodegradation of flavonoids - Influences of structural features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Developmental and toxicological effects of butylated hydroxytoluene metabolites on zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 13. oecd.org [oecd.org]
- 14. eurofins.com.au [eurofins.com.au]
- 15. oecd.org [oecd.org]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. Bioaccumulation in aquatic systems: methodological approaches, monitoring and assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemsafetypro.com [chemsafetypro.com]
- 19. Bioconcentration - Wikipedia [en.wikipedia.org]
The Synergistic Efficacy of 2,6-Di-tert-butylphenol in Advanced Stabilization Systems: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
2,6-Di-tert-butylphenol (2,6-DTBP) and its derivatives are cornerstone antioxidants, widely utilized for their capacity to neutralize free radicals and inhibit oxidative degradation.[1][2] While potent on their own, the true strength of these hindered phenols is often unlocked when combined with other stabilizers, creating synergistic systems that offer superior protection across a range of applications, from pharmaceuticals to polymers.[3][4][5] This guide provides a comparative analysis of the synergistic effects of 2,6-DTBP with other stabilizers, supported by experimental data and detailed methodologies.
Enhanced Anti-inflammatory and Antioxidant Activity with Butylated Hydroxyanisole (BHA)
A significant body of research demonstrates a powerful synergistic interaction between 2,6-di-tert-butyl-4-methylphenol (BHT), a close derivative of 2,6-DTBP, and butylated hydroxyanisole (BHA). This combination exhibits enhanced anti-inflammatory and antioxidant properties compared to the individual application of either compound.[3][4][5]
The synergy is particularly evident in the inhibition of inflammatory mediators. For instance, studies on lipopolysaccharide (LPS)-stimulated RAW264.7 cells have shown that specific molar ratios of BHT and BHA can significantly suppress the expression of cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa) genes, key markers of inflammation.[3][4][5][6] Interestingly, the individual antioxidants alone showed little to no anti-inflammatory activity in some cases.[4]
Quantitative Data Summary: Inhibition of Inflammatory Gene Expression
| Stabilizer Combination | Molar Ratio (BHT:BHA) | Concentration | % Inhibition of Cox2 mRNA Expression (vs. LPS control) | % Inhibition of Tnfa mRNA Expression (vs. LPS control) | Reference |
| BHT | - | Varies | Slight to no significant inhibition | Slight to no significant inhibition | [4] |
| BHA | - | Varies | Slight to no significant inhibition | Slight to no significant inhibition | [4] |
| BHT + BHA | 1:1 | Varies | Less effective than other ratios | Weak but significant suppression | [3][4] |
| BHT + BHA | 1:2 | Varies | Significant inhibition (approx. 50%) | Significant inhibition (approx. 50%) | [3][4] |
| BHT + BHA | 2:1 | Varies | Significant inhibition (approx. 50%) | Significant inhibition (approx. 50%) | [3][4] |
| BHT + BHA | 1:3 | Varies | No effect | No significant inhibition | [3][4] |
Synergism with Secondary Antioxidants: The Case of Phosphites
In the realm of polymer stabilization, a classic synergistic combination involves a primary antioxidant, such as a hindered phenol like 2,6-DTBP, and a secondary antioxidant, typically a phosphite.[7][8][9] This pairing creates a robust defense mechanism against thermo-oxidative degradation.[9]
The primary antioxidant, 2,6-DTBP, functions by scavenging free radicals, which are the initiators of the oxidative chain reaction.[1] However, this process can lead to the formation of hydroperoxides, which themselves can decompose to form new radicals. This is where the secondary antioxidant, such as Tris(2,4-di-tert-butylphenyl)phosphite, plays a crucial role. It acts as a hydroperoxide decomposer, converting them into stable, non-radical products.[7][8][9] This two-pronged approach provides a more comprehensive stabilization system than either component could achieve alone.[9]
Experimental Protocols
Assessment of Anti-inflammatory Activity in RAW264.7 Cells
A detailed methodology for evaluating the anti-inflammatory synergy of BHT and BHA is described below[3][5][6]:
-
Cell Culture: RAW264.7 macrophage cells are cultured in an appropriate medium, such as DMEM, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are seeded in multi-well plates. Prior to stimulation, the cells are pre-treated for 30 minutes with varying concentrations and molar ratios of BHT and BHA, both individually and in combination.
-
Stimulation: Following pre-treatment, the cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS) at a concentration of 100 ng/ml, for a specified period (e.g., 3 hours) to induce the expression of inflammatory genes.
-
RNA Isolation: Total RNA is extracted from the cells using a commercial kit, such as an RNeasy Plus Micro Kit, following the manufacturer's instructions.
-
cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a high-capacity RNA-to-cDNA kit.
-
Real-time Polymerase Chain Reaction (PCR): The expression levels of target genes (e.g., Cox2, Tnfa) and a housekeeping gene (e.g., 18S rRNA) are quantified using real-time PCR with specific TaqMan probes and primers.
-
Data Analysis: The relative expression of the target genes is normalized to the expression of the housekeeping gene. The percentage of inhibition is calculated by comparing the gene expression in treated cells to that in cells stimulated with LPS alone. Statistical analysis is performed using appropriate tests, such as the Student's t-test.
Evaluation of Polymer Stabilization
The synergistic effects of 2,6-DTBP derivatives in polymers can be assessed using the following methods[10]:
-
Sample Preparation: The polymer (e.g., polypropylene, isoprene rubber) is melt-mixed with the antioxidant(s) at a specified concentration (e.g., 0.3 wt%).
-
Differential Scanning Calorimetry (DSC): This technique is used to determine the oxidative induction time (OIT), which is a measure of the material's resistance to oxidation. A small sample is heated to a specific temperature in an inert atmosphere (e.g., nitrogen), after which the atmosphere is switched to oxygen. The time until the onset of the exothermic oxidation peak is the OIT. Longer OIT values indicate better oxidative stability.
-
Wallace Plasticity Measurements: This method is particularly relevant for elastomers like isoprene rubber. It measures the plasticity of the material after accelerated aging at elevated temperatures. The plasticity retention index (PRI) is calculated, with higher values indicating better retention of physical properties and thus, better stabilization.
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the degradation temperature of the stabilized polymer. Higher degradation temperatures are indicative of improved thermal stability.
Visualizing Synergistic Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Synergistic antioxidant mechanism of 2,6-DTBP and a phosphite stabilizer.
Caption: Experimental workflow for assessing anti-inflammatory activity.
Caption: Inhibition of LPS-induced inflammatory signaling by BHT/BHA.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations | In Vivo [iv.iiarjournals.org]
- 4. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Tris 2 4 Di Tert Butylphenyl Phosphite, Phosphite Antioxidant Manufacturer | Tintoll [uvabsorber.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of 2,6-Di-tert-butylphenol in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-tert-butylphenol (2,6-DTBP) is a sterically hindered phenolic antioxidant widely utilized across various industries to prevent the oxidative degradation of organic materials.[1][2][3] Its primary function is to neutralize free radicals, thereby terminating the chain reactions that lead to the deterioration of products such as plastics, lubricants, fuels, and rubbers.[1][4][5] This guide provides a comparative analysis of this compound against its common alternatives, focusing on their performance in industry-standard tests. The information is intended to assist researchers and professionals in selecting the appropriate antioxidant for their specific applications.
The antioxidant activity of hindered phenols like 2,6-DTBP is primarily attributed to the hydrogen-donating capability of the phenolic hydroxyl group. The bulky tert-butyl groups at the ortho positions sterically hinder the hydroxyl group, which enhances the stability of the resulting phenoxyl radical after hydrogen donation. This structural feature is crucial for its efficacy as a primary antioxidant.[6]
Antioxidant Mechanism: Free Radical Scavenging
The core function of this compound and other hindered phenolic antioxidants is to interrupt the autoxidation cycle. This process is initiated by factors such as heat, light, or mechanical stress, which generate free radicals (R•) in an organic material. These radicals react with oxygen to form peroxyl radicals (ROO•), which then propagate the degradation chain. Hindered phenols (ArOH) intervene by donating a hydrogen atom to the peroxyl radical, effectively neutralizing it and forming a stable phenoxyl radical (ArO•) that is less likely to initiate new oxidation chains.[7][8][9]
Performance in Industry-Standard Tests
The efficacy of antioxidants is evaluated through various standardized tests that simulate the conditions leading to oxidative degradation. These tests provide quantitative data on the ability of an antioxidant to prolong the life of a material.
Pressure Differential Scanning Calorimetry (PDSC) - ASTM D6186
Rancimat Method - ISO 6886
The Rancimat test is an accelerated oxidation test primarily used for fats and oils. It measures the Oxidation Stability Index (OSI), which is the time until a rapid increase in oxidation occurs. A longer OSI signifies greater stability. This method is widely used in the food and cosmetics industries and can also be applied to other organic materials.[12][13][14]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method to evaluate the free radical scavenging capacity of antioxidants. The antioxidant's ability to donate a hydrogen atom to the stable DPPH radical is measured by the decrease in absorbance. The results are often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.
| Antioxidant | DPPH Radical Scavenging Activity | Reference |
| This compound Derivative | 88.4% scavenging activity | [15] |
| Butylated Hydroxytoluene (BHT) | 48.5% scavenging activity | [15] |
| 2,4-di-tert-butylphenol | IC50: 60 µg/mL | [16] |
| Butylated Hydroxytoluene (BHT) | IC50 range: 23 - 202.35 µg/mL | [17] |
Note: The data for the this compound derivative and BHT are from a direct comparative study. The IC50 values for 2,4-di-tert-butylphenol and BHT are from different studies and are presented for general comparison.
Turbine Oil Oxidation Stability Test (TOST) - ASTM D943
The TOST is a long-term test that evaluates the oxidation stability of inhibited mineral oils, such as turbine oils, in the presence of oxygen, water, and metal catalysts. The test measures the time it takes for the oil's acid number to reach a specified level. Longer test hours indicate better oxidation stability. While specific comparative data for 2,6-DTBP in this test is not provided in the search results, it is a key benchmark for antioxidants used in industrial lubricants.[18][19][20]
Comparison with Alternatives
The selection of an antioxidant depends on the specific application, operating conditions, and regulatory requirements.
| Antioxidant | Key Features | Primary Applications |
| This compound (2,6-DTBP) | Highly effective primary antioxidant due to optimal steric hindrance.[6] | Fuels, lubricants, plastics, and as an intermediate for larger antioxidants (e.g., Irganox 1010, 1076).[1][11] |
| Butylated Hydroxytoluene (BHT) | A close structural relative of 2,6-DTBP (2,6-di-tert-butyl-4-methylphenol). It is a widely used and cost-effective antioxidant.[4] | Food preservation, cosmetics, plastics, rubber, and petroleum products.[4] |
| 2,4-di-tert-butylphenol | Effective antioxidant, but generally considered less effective as a primary antioxidant than the 2,6-isomer due to lower steric hindrance. It is a key intermediate for other types of stabilizers.[6] | Intermediate for phosphite-based secondary antioxidants and UV stabilizers.[6] |
| Ester Phenolic Antioxidants | Often offer higher thermal stability and excellent oxidation resistance compared to simpler phenols, though they can be more expensive.[4] | High-temperature applications in polymers and lubricants. |
| Aminic Antioxidants | Good for high-temperature applications but may have higher volatility and lower overall performance compared to some phenolic antioxidants.[4] | Engine oils and other high-temperature lubricant applications. |
Experimental Protocols
DPPH Radical Scavenging Assay Workflow
The following diagram illustrates a typical workflow for evaluating antioxidant activity using the DPPH assay.
Methodology:
-
Reagent Preparation: A stock solution of DPPH is prepared in a suitable solvent like methanol or ethanol and should be protected from light. Serial dilutions of the test antioxidant and a standard antioxidant are also prepared.[8]
-
Reaction: The DPPH solution is mixed with the antioxidant solutions in a microplate.
-
Incubation: The mixture is incubated in the dark to allow the reaction to occur.
-
Measurement: The absorbance of the solution is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (around 517 nm). The decrease in absorbance indicates the scavenging of the DPPH radical.[15]
-
Calculation: The percentage of DPPH radical scavenging is calculated, and from this, the IC50 value is determined.
Conclusion
This compound is a highly effective and versatile primary antioxidant due to its sterically hindered phenolic structure. While direct quantitative comparisons with all its alternatives across a range of industry-standard tests are not always readily available in published literature, the existing data from methods like the DPPH assay, along with extensive industrial use, confirms its strong performance in mitigating oxidative degradation. For applications requiring high thermal stability or specific environmental profiles, other alternatives such as ester-based phenolics or aminic antioxidants may be considered. The choice of antioxidant should be based on a thorough evaluation of the specific requirements of the application, including performance under relevant operating conditions, cost-effectiveness, and regulatory compliance. Further head-to-head studies under standardized test conditions would be valuable for a more precise quantitative comparison.
References
- 1. minglanchem.com [minglanchem.com]
- 2. Study of the oxidative stability via Oxitest and Rancimat of phenolic-rich olive oils obtained by a sequential process of dehydration, expeller and supercritical CO2 extractions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aftonchemical.com [aftonchemical.com]
- 4. minglanchem.com [minglanchem.com]
- 5. This compound | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dpph assay ic50: Topics by Science.gov [science.gov]
- 7. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 8. benchchem.com [benchchem.com]
- 9. partinchem.com [partinchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. metrohm.com [metrohm.com]
- 13. researchgate.net [researchgate.net]
- 14. metrohm.com [metrohm.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lube-media.com [lube-media.com]
- 19. ASTM D943| Standard Test Method for Oxidation Characteristics of Inhibited Mineral Oils [ayalytical.com]
- 20. mobil.com [mobil.com]
Safety Operating Guide
Proper Disposal of 2,6-Di-Tert-butylphenol: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 2,6-di-tert-butylphenol, ensuring the safety of laboratory personnel and environmental protection.
This compound is a combustible solid that is harmful if swallowed, causes skin and eye irritation, and is toxic to aquatic life with long-lasting effects.[1][2][3] Proper handling and disposal are crucial to mitigate these risks. This guide provides step-by-step procedures for the safe disposal of this compound in a laboratory setting.
Hazard and Safety Information
Before handling this compound, it is imperative to be aware of its hazards and the necessary safety precautions.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation and may cause sensitization by skin contact.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation and risk of serious damage to eyes.[1][2] |
| Aquatic Toxicity | Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[1][3] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a full-face shield.[1]
-
Skin Protection: Wear chemical-resistant gloves (e.g., PVC) and protective clothing to prevent skin exposure.[1][2]
-
Respiratory Protection: Use a particulate respirator if dust is generated.[1]
Spill Response Protocol
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Remove Ignition Sources: Immediately eliminate all potential ignition sources from the area.[1][4]
-
Ventilate the Area: Ensure adequate ventilation.[4]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[4]
-
Clean-Up:
-
Decontaminate: Wash the spill area thoroughly with soap and water.
-
Dispose of Waste: All contaminated materials, including PPE, must be placed in a sealed, labeled container and disposed of as hazardous waste.
Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.[3][6]
Step-by-Step Disposal Plan:
-
Segregation and Collection:
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste," "this compound," and the appropriate hazard symbols (e.g., harmful, irritant, environmentally hazardous).
-
-
Storage:
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
All waste must be handled in accordance with local, state, and federal regulations.[1]
-
Experimental Disposal Protocols
No specific in-laboratory experimental protocols for the chemical neutralization or degradation of this compound are recommended in the provided safety data sheets. The standard and safest procedure is collection and disposal via a certified hazardous waste management company.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. chembk.com [chembk.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. This compound | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cpachem.com [cpachem.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
